H-Tyr(3-I)-OH-13C6
描述
Structure
3D Structure
属性
分子式 |
C9H10INO3 |
|---|---|
分子量 |
313.04 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i1+1,2+1,3+1,5+1,6+1,8+1 |
InChI 键 |
UQTZMGFTRHFAAM-DXQQUZLMSA-N |
手性 SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C[C@@H](C(=O)O)N)I)O |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of H-Tyr(3-I)-OH-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-Tyr(3-I)-OH-¹³C₆, a stable isotope-labeled version of 3-iodo-L-tyrosine. While much of the experimental data pertains to its unlabeled counterpart, this document extrapolates these findings to the ¹³C₆-labeled molecule, highlighting the utility of isotopic labeling in advanced research. This guide includes detailed chemical and physical properties, experimental protocols for its synthesis, and visual representations of its roles in key biological pathways. The primary application of H-Tyr(3-I)-OH-¹³C₆ is as an internal standard in quantitative mass spectrometry-based assays for metabolomics and pharmacokinetic studies.
Introduction
H-Tyr(3-I)-OH-¹³C₆ is the L-tyrosine derivative, 3-iodo-L-tyrosine, in which the six carbon atoms of the benzene ring are replaced with the stable isotope carbon-13. 3-Iodo-L-tyrosine is a key intermediate in the biosynthesis of thyroid hormones and a known inhibitor of tyrosine hydroxylase.[1][2] The introduction of the ¹³C₆ label provides a distinct mass shift, making it an invaluable tool for researchers utilizing mass spectrometry to trace and quantify metabolic pathways and the distribution of tyrosine analogs in biological systems.[3][] This guide will delve into the core chemical characteristics and structural details of this compound, providing a foundational resource for its application in research and drug development.
Chemical Structure and Properties
The fundamental structure of H-Tyr(3-I)-OH-¹³C₆ is that of L-tyrosine with an iodine atom at the meta-position of the phenol ring and with the six carbons of the phenyl group being ¹³C isotopes.
Chemical Structure:
-
IUPAC Name: (2S)-2-amino-3-(4-hydroxy-3-iodophenyl-¹³C₆)propanoic acid[5]
-
Synonyms: 3-iodo-L-tyrosine-¹³C₆, Monoiodotyrosine-¹³C₆, MIT-¹³C₆
-
Molecular Formula: ¹³C₆C₃H₁₀INO₃
-
InChI Key: UQTZMGFTRHFAAM-ZETCQYMHSA-N (unlabeled)[5]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-iodo-L-tyrosine. The properties of the ¹³C₆-labeled compound are expected to be very similar, with the most significant difference being the molecular weight.
| Property | Value | Source |
| Molecular Weight (unlabeled) | 307.09 g/mol | [2] |
| Molecular Weight (¹³C₆-labeled) | 313.09 g/mol (calculated) | |
| Appearance | White to off-white powder | Cayman Chemical |
| Melting Point | 210 °C (decomposition) | Sigma-Aldrich |
| Solubility | Soluble in dilute aqueous acid. | Sigma-Aldrich |
| Optical Rotation | [α]₂₀/D = -4.0 ± 2.0 (c=5 in 1N HCl) | Chem-Impex |
Spectral Data
| Spectral Data | Description | Source |
| ¹H NMR | Spectra available in public databases. | PubChem |
| ¹³C NMR | The ¹³C₆ labeling will result in distinct signals for the aromatic carbons, shifted from their natural abundance counterparts. | |
| Mass Spectrometry | The isotopic labeling provides a +6 Da mass shift compared to the unlabeled compound, allowing for clear differentiation in mass spectra. |
Experimental Protocols
Synthesis of H-Tyr(3-I)-OH-¹³C₆
The synthesis of H-Tyr(3-I)-OH-¹³C₆ can be achieved through the iodination of L-tyrosine-¹³C₆. Several methods exist for the iodination of tyrosine, with the use of iodine monochloride being a common approach. The following is a representative protocol adapted for the ¹³C₆-labeled starting material.[6]
Materials:
-
L-tyrosine-¹³C₆
-
Iodine monochloride (ICl) solution (1M in a suitable solvent like dichloromethane or acetic acid)
-
Methanol or other suitable solvent
-
Sodium thiosulfate solution (10% w/v)
-
Hydrochloric acid (1N)
-
Sodium hydroxide solution (1N)
-
Deionized water
Procedure:
-
Dissolve L-tyrosine-¹³C₆ in a minimal amount of 1N HCl.
-
Cool the solution to 0 °C in an ice bath with constant stirring.
-
Slowly add a stoichiometric equivalent of the iodine monochloride solution dropwise to the cooled tyrosine solution.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Quench the reaction by adding 10% sodium thiosulfate solution until the characteristic iodine color disappears.
-
Adjust the pH of the solution to the isoelectric point of 3-iodotyrosine (around pH 5.5-6.0) using 1N NaOH to precipitate the product.
-
Collect the precipitate by filtration and wash with cold deionized water.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Dry the final product under vacuum.
Biological Pathways and Mechanisms of Action
Role in Thyroid Hormone Synthesis
3-Iodo-L-tyrosine (monoiodotyrosine, MIT) is a crucial precursor in the synthesis of thyroid hormones, triiodothyronine (T₃) and thyroxine (T₄).[1][7] The process occurs in the thyroid gland and involves the iodination of tyrosine residues on the thyroglobulin protein, followed by the coupling of these iodinated tyrosines.[8][9]
Caption: Role of 3-Iodotyrosine in Thyroid Hormone Synthesis.
Inhibition of Tyrosine Hydroxylase
3-Iodo-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[2][10] By competing with the natural substrate, tyrosine, it can modulate the levels of these important neurotransmitters.
Caption: Inhibition of Dopamine Synthesis by H-Tyr(3-I)-OH.
Experimental Workflow: Quantitative Analysis using H-Tyr(3-I)-OH-¹³C₆
The primary application of H-Tyr(3-I)-OH-¹³C₆ is as an internal standard for the accurate quantification of unlabeled 3-iodo-L-tyrosine in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for Quantification using a ¹³C-labeled Internal Standard.
Conclusion
H-Tyr(3-I)-OH-¹³C₆ is a powerful tool for researchers in the fields of endocrinology, neurochemistry, and drug metabolism. Its utility as an internal standard in mass spectrometry-based quantification allows for highly accurate and precise measurements of 3-iodo-L-tyrosine in complex biological matrices. This guide provides the foundational knowledge of its chemical properties, synthesis, and key biological roles to facilitate its effective application in scientific research. The provided diagrams and protocols serve as a starting point for the design of experiments involving this valuable isotopically labeled compound.
References
- 1. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 5. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cusabio.com [cusabio.com]
- 8. The thyroid gland - Endocrinology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
H-Tyr(3-I)-OH-13C6: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-Tyr(3-I)-OH-13C6 (L-3-Iodotyrosine-13C6), a stable isotope-labeled compound with significant applications in biomedical research. This document outlines its core uses, presents relevant physicochemical data, details experimental protocols, and visualizes key pathways and workflows to facilitate its integration into advanced research settings.
Core Research Applications
This compound is the stable isotope-labeled form of 3-iodo-L-tyrosine, a critical intermediate in thyroid hormone synthesis and a potent inhibitor of tyrosine hydroxylase.[1][2][3][4][5] The incorporation of six Carbon-13 atoms into the benzene ring provides a distinct mass shift, making it an invaluable tool for tracer studies and as an internal standard in quantitative mass spectrometry.[6][7]
Primary research applications include:
-
Metabolic Flux Analysis: Tracing the metabolic fate of 3-iodotyrosine in pathways related to thyroid hormone synthesis and tyrosine metabolism.[8][9] The 13C6 label allows researchers to distinguish the administered compound and its metabolites from their endogenous, unlabeled counterparts.[6][7]
-
Quantitative Proteomics and Metabolomics: Serving as an internal standard for the accurate quantification of unlabeled H-Tyr(3-I)-OH in complex biological matrices such as plasma, tissues, and cell lysates using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][10]
-
Neurotransmitter Research: Investigating the effects of 3-iodotyrosine on catecholamine biosynthesis pathways, particularly in the context of neurodegenerative diseases.[8][11][12] Its role as a tyrosine hydroxylase inhibitor can be precisely quantified and tracked.[1][2][3][4][11][12]
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of 3-iodotyrosine as a potential therapeutic agent or as a component of drug formulations.[8][11]
-
Endocrinology and Cancer Research: Studying thyroid function and disorders, as well as exploring its potential applications in cancer research and as a precursor for radiopharmaceuticals.[8][11][12]
Physicochemical and Purity Data
The following table summarizes the key physicochemical properties of the parent compound, H-Tyr(3-I)-OH. The 13C6-labeled version will have a corresponding increase in molecular weight.
| Property | Value | Source |
| Molecular Formula | C9H10INO3 | [3][8][13] |
| Molecular Weight (Unlabeled) | 307.09 g/mol | [8][13][14] |
| Molecular Weight (13C6 Labeled) | ~313.09 g/mol | N/A |
| CAS Number (Unlabeled) | 70-78-0 | [3][8][13] |
| Purity | ≥95% - 99.79% | [3][4][14] |
| Appearance | Crystalline solid, White to off-white | [3][6] |
| Melting Point | ~210 °C (with decomposition) | [11][14] |
| Solubility | Soluble in dilute aqueous acid. Approximately 0.15 mg/mL in PBS (pH 7.2). | [3][14] |
| Storage Temperature | -20°C | [3][14] |
Key Signaling and Metabolic Pathways
Tyrosine Metabolism and Thyroid Hormone Synthesis
H-Tyr(3-I)-OH is an essential intermediate in the synthesis of thyroid hormones. The diagram below illustrates the iodination of L-tyrosine to form monoiodotyrosine (MIT), the precursor to H-Tyr(3-I)-OH.
Caption: Iodination of L-tyrosine in thyroid hormone synthesis.
Inhibition of Catecholamine Synthesis
H-Tyr(3-I)-OH acts as a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine.
Caption: Inhibition of tyrosine hydroxylase by H-Tyr(3-I)-OH.
Experimental Protocols
Quantification of Endogenous 3-Iodo-L-Tyrosine in Plasma using LC-MS/MS
This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous 3-iodo-L-tyrosine.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
H-Tyr(3-I)-OH (unlabeled): Q1: m/z 308.0 -> Q3: m/z 262.0 (example transition, must be optimized).
-
This compound (labeled): Q1: m/z 314.0 -> Q3: m/z 268.0 (example transition, must be optimized).
-
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of unlabeled H-Tyr(3-I)-OH spiked into a surrogate matrix (e.g., stripped plasma).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of endogenous H-Tyr(3-I)-OH in the samples by interpolating from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis using an internal standard.
This guide provides a foundational understanding of the applications and methodologies involving this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs and analytical instrumentation.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. H-Tyr(3-I)-OH (PD002697, UQTZMGFTRHFAAM-ZETCQYMHSA-N) [probes-drugs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. peptide.com [peptide.com]
- 14. 3-Iodo-L-tyrosine 70-78-0 [sigmaaldrich.com]
Synthesis and purification of 13C6-labeled 3-iodo-L-tyrosine
An In-depth Technical Guide to the Synthesis and Purification of ¹³C₆-labeled 3-iodo-L-tyrosine
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of ¹³C₆-labeled 3-iodo-L-tyrosine, a critical isotopically labeled compound for advanced research applications. Designed for researchers, scientists, and drug development professionals, this document details the chemical synthesis via electrophilic iodination of ¹³C₆-L-tyrosine and outlines robust purification methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC). The guide includes detailed experimental protocols, tabulated quantitative data for easy reference, and workflow diagrams generated using Graphviz to illustrate the key processes. The use of stable isotope-labeled 3-iodo-L-tyrosine is crucial for applications such as metabolic flux analysis, protein-protein interaction studies, and as an internal standard for quantitative mass spectrometry.[1]
Introduction
3-iodo-L-tyrosine is a derivative of the amino acid L-tyrosine and serves as an intermediate in the synthesis of thyroid hormones.[2] Its isotopically labeled form, specifically with six Carbon-13 atoms on the phenyl ring (¹³C₆-labeled), is an invaluable tool in biomedical and pharmaceutical research. The ¹³C₆ labeling provides a distinct mass shift (M+6), enabling precise quantification and differentiation from its naturally abundant counterpart in complex biological matrices. This makes it an ideal internal standard for mass spectrometry-based assays and a tracer for studying amino acid metabolism and kinetics in various physiological and pathological contexts, including cancer research.
This guide details a reproducible methodology for the synthesis of ¹³C₆-3-iodo-L-tyrosine, starting from commercially available ¹³C₆-L-tyrosine, followed by a comprehensive purification protocol to achieve high purity suitable for demanding scientific applications.
Properties and Specifications
A summary of the key chemical and physical properties of the target compound is presented below.
| Property | Value | Source |
| Chemical Name | (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid (¹³C₆ labeled ring) | [3] |
| Molecular Formula | ¹³C₆C₃H₁₀INO₃ | [4] |
| Molecular Weight | 313.14 g/mol | [4] |
| Labeled CAS Number | 2483735-06-2 | [4][5] |
| Unlabeled CAS Number | 70-78-0 | [4] |
| Isotopic Purity | Typically ≥99% for ¹³C | [4] |
| Chemical Purity | Typically ≥98% | [4] |
| Appearance | Crystalline solid | [2] |
Synthesis of ¹³C₆-labeled 3-iodo-L-tyrosine
The synthesis involves the direct electrophilic iodination of the ¹³C₆-L-tyrosine aromatic ring. The reaction must be carefully controlled to favor mono-iodination at the ortho-position to the hydroxyl group. A common method involves using iodine monochloride or a mixture of iodine and an oxidizing agent.
Synthesis Workflow
The overall process from the starting material to the final purified product is illustrated below.
References
An In-depth Technical Guide to H-Tyr(3-I)-OH-¹³C₆: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-Tyr(3-I)-OH-¹³C₆, a stable isotope-labeled version of 3-iodo-L-tyrosine. This document details its chemical properties, its critical role as an internal standard in quantitative mass spectrometry, and its applications in studying catecholamine and thyroid hormone metabolism. Detailed experimental protocols and workflow diagrams are provided to facilitate its use in a research setting.
Core Compound Data
H-Tyr(3-I)-OH-¹³C₆, also known as 3-Iodo-L-tyrosine-¹³C₆, is the isotopically labeled counterpart of the endogenous compound 3-iodotyrosine. The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.
| Property | H-Tyr(3-I)-OH-¹³C₆ | H-Tyr(3-I)-OH (unlabeled) |
| CAS Number | 2483735-06-2[1] | 70-78-0[2][3][4] |
| Molecular Formula | C₃¹³C₆H₁₀INO₃[1] | C₉H₁₀INO₃[3] |
| Molecular Weight | 313.4 g/mol [1] | 307.09 g/mol [2][4] |
| Appearance | Solid | Solid |
| Primary Application | Internal standard for quantitative mass spectrometry | Tyrosine hydroxylase inhibitor[2][3][4], intermediate in thyroid hormone synthesis[2] |
Role in Biological Systems and Research Applications
The unlabeled form, 3-iodotyrosine, is a naturally occurring molecule with two primary biological roles:
-
Intermediate in Thyroid Hormone Synthesis: It is a precursor in the production of thyroid hormones.[2]
-
Inhibitor of Tyrosine Hydroxylase: This enzyme is the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[2][3][4]
Given these roles, H-Tyr(3-I)-OH-¹³C₆ is an invaluable tool for researchers in endocrinology and neuroscience. Its primary application is as an internal standard in isotope dilution mass spectrometry to accurately quantify thyroid hormones and their metabolites in various biological matrices.[5][6]
Experimental Protocols
Quantitative Analysis of Thyroid Hormones using LC-MS/MS with H-Tyr(3-I)-OH-¹³C₆ Internal Standard
This protocol provides a general framework for the analysis of thyroid hormones in serum.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 200 µL of serum, add 20 µL of an internal standard solution containing H-Tyr(3-I)-OH-¹³C₆ and other desired labeled thyroid hormones.
-
Add 750 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solution suitable for LC-MS/MS analysis (e.g., a mixture of water and methanol).[1][7]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 or Phenyl-Hexyl column is typically used for the separation of thyroid hormones.
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a small percentage of formic acid or acetic acid is commonly employed.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode generally yields a better response for thyroid hormones.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its corresponding labeled internal standard are monitored.
-
3. Data Analysis
-
The concentration of the endogenous analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the known concentration of the ¹³C₆-labeled internal standard.
Visualization of Pathways and Workflows
Catecholamine Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of catecholamines, where tyrosine hydroxylase, the enzyme inhibited by 3-iodotyrosine, plays a crucial rate-limiting role.
Caption: The catecholamine biosynthesis pathway, with the inhibitory action of H-Tyr(3-I)-OH.
Experimental Workflow for Quantitative Analysis
The diagram below outlines a typical workflow for the quantitative analysis of a biological sample using a stable isotope-labeled internal standard like H-Tyr(3-I)-OH-¹³C₆.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
SILAC Experimental Workflow
For broader applications in quantitative proteomics, stable isotope-labeled amino acids are used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The general workflow is depicted below.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
A Technical Guide to the Isotopic Enrichment and Purity of H-Tyr(3-I)-OH-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, isotopic enrichment, and purity analysis of H-Tyr(3-I)-OH-¹³C₆ (3-Iodo-L-tyrosine-¹³C₆). This isotopically labeled amino acid is a critical tool in various research and development applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, proteomics, and metabolic flux analysis. Its use allows for the precise tracking and quantification of molecules in complex biological systems.
Synthesis of H-Tyr(3-I)-OH-¹³C₆
The synthesis of H-Tyr(3-I)-OH-¹³C₆ is a two-step process that begins with the commercially available L-Tyrosine-¹³C₆, which has a uniform isotopic enrichment of ≥99%. The subsequent iodination is a well-established electrophilic aromatic substitution reaction.
Step 1: Acquisition of L-Tyrosine-¹³C₆
The starting material, L-Tyrosine-(phenyl-¹³C₆), is sourced from commercial suppliers specializing in stable isotope-labeled compounds. This precursor ensures a high level of ¹³C enrichment in the final product.
Step 2: Iodination of L-Tyrosine-¹³C₆
The iodination of the ¹³C₆-labeled tyrosine is achieved by reacting it with an iodinating agent, such as iodine monochloride (ICl) or iodine in the presence of an oxidizing agent. The reaction is regioselective, with the iodine atom preferentially adding to the ortho position relative to the hydroxyl group on the phenyl ring.
The reaction mechanism involves the electrophilic attack of the iodonium ion (I⁺) on the activated aromatic ring of tyrosine. The hydroxyl group strongly activates the ring towards electrophilic substitution, directing the incoming electrophile to the ortho and para positions. As the para position is blocked by the alanine side chain, iodination occurs at one of the ortho positions (3 or 5). Under controlled conditions, mono-iodination is the predominant outcome.
Isotopic Enrichment and Purity Data
The quality of H-Tyr(3-I)-OH-¹³C₆ is defined by its isotopic enrichment and chemical purity. These parameters are determined using a combination of analytical techniques. Below are tables summarizing typical quantitative data for this compound.
Table 1: Isotopic Enrichment of H-Tyr(3-I)-OH-¹³C₆
| Parameter | Specification | Analytical Method |
| ¹³C Isotopic Enrichment | ≥ 99% | Mass Spectrometry (MS) |
| Isotopic Purity | ≥ 98% | Mass Spectrometry (MS) |
Table 2: Chemical Purity of H-Tyr(3-I)-OH-¹³C₆
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Enantiomeric Purity (L-isomer) | ≥ 99% | Chiral HPLC |
| Residual Solvents | Conforms to specification | Gas Chromatography (GC) |
| Elemental Analysis | Conforms to theoretical values | Elemental Analysis |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the isotopic enrichment and purity of H-Tyr(3-I)-OH-¹³C₆.
Isotopic Enrichment Determination by Mass Spectrometry
Objective: To determine the percentage of ¹³C atoms in the molecule and the distribution of isotopologues.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or FT-ICR) coupled with Liquid Chromatography (LC-MS).
Method:
-
Sample Preparation: A dilute solution of H-Tyr(3-I)-OH-¹³C₆ is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatographic Separation: The sample is injected into the LC system. A C18 reversed-phase column is typically used with a gradient elution to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in positive ion mode. Full scan spectra are acquired over a mass range that includes the molecular ions of the unlabeled, partially labeled, and fully labeled compound.
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the M+0, M+1, M+2, ..., M+6 peaks are used to calculate the isotopic enrichment. For H-Tyr(3-I)-OH-¹³C₆, the peak corresponding to the fully labeled molecule (all six carbons of the phenyl ring as ¹³C) should be the most abundant.
Chemical Purity Determination by HPLC
Objective: To quantify the percentage of the desired compound and detect any chemical impurities.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Method:
-
Sample Preparation: A known concentration of H-Tyr(3-I)-OH-¹³C₆ is prepared in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the compound has maximum absorbance (typically around 280 nm for tyrosine derivatives).
-
-
Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to H-Tyr(3-I)-OH-¹³C₆ and any impurity peaks. The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.
Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure and the position of the iodine atom.
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Method:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR: The proton NMR spectrum is acquired to confirm the presence of all expected protons and their chemical environments. The splitting patterns of the aromatic protons are characteristic of a 1,2,4-trisubstituted benzene ring, confirming the position of the iodine.
-
¹³C NMR: The carbon NMR spectrum will show signals for the ¹³C-labeled carbons of the phenyl ring, confirming the isotopic labeling. The chemical shifts of these carbons will be influenced by the iodine substituent.
Visualization of Workflows and Pathways
Synthesis and Analysis Workflow
An In-depth Technical Guide to the Stability and Storage of H-Tyr(3-I)-OH-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-Tyr(3-I)-OH-¹³C₆ (L-3-Iodotyrosine-¹³C₆). The information presented herein is crucial for maintaining the integrity of the compound for research, and drug development applications. This document outlines the chemical properties, potential degradation pathways, and detailed experimental protocols for stability assessment.
Introduction to H-Tyr(3-I)-OH-¹³C₆
H-Tyr(3-I)-OH-¹³C₆ is a stable isotope-labeled derivative of 3-iodo-L-tyrosine, an important molecule in biochemical and pharmaceutical research. It serves as an inhibitor of tyrosine hydroxylase and is an intermediate in the synthesis of thyroid hormones.[1] The incorporation of six ¹³C atoms in the tyrosine ring provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays. The stability of this labeled compound is paramount for its use in these applications, as any degradation can lead to inaccurate results.
The fundamental principle governing the stability of H-Tyr(3-I)-OH-¹³C₆ is that the isotopic label does not alter the chemical reactivity or toxicological profile of the molecule.[2] Therefore, its stability characteristics are considered identical to those of the unlabeled H-Tyr(3-I)-OH.
Recommended Storage and Handling
Proper storage and handling are critical to prevent the degradation of H-Tyr(3-I)-OH-¹³C₆. The following conditions are recommended based on available data for the unlabeled analogue and general guidelines for stable isotope-labeled compounds.
Table 1: Recommended Storage Conditions for H-Tyr(3-I)-OH-¹³C₆
| Form | Storage Temperature | Duration | Packaging and Handling Precautions |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[1] | Store in a tightly sealed, light-resistant container in a dry environment.[3] Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Handle in a manner that minimizes dust formation, preferably in a fume hood or using a balance enclosure.[2] |
| 2-8°C | Short-term | Suitable for short-term storage. Ensure the container is tightly sealed and protected from light.[3] | |
| In Solution | -80°C | Up to 6 months | For long-term stability in solution, storage at -80°C is recommended. Use a suitable solvent such as DMSO or an aqueous buffer. Solutions in aqueous buffers are not recommended for storage for more than one day.[4] Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term solution storage, -20°C is acceptable. Minimize freeze-thaw cycles.[4] |
Stability Profile and Degradation Pathways
H-Tyr(3-I)-OH-¹³C₆, like its unlabeled counterpart, is susceptible to degradation under various environmental conditions. Understanding these degradation pathways is essential for developing stability-indicating analytical methods and for interpreting experimental results. The primary degradation pathways for iodinated phenols include deiodination and oxidation of the side chain.[5][6]
Potential Degradation Pathways
dot
Caption: Potential degradation pathways of H-Tyr(3-I)-OH-¹³C₆.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following table summarizes the expected stability of H-Tyr(3-I)-OH under various stress conditions, based on the known behavior of similar iodinated phenolic compounds.
Table 2: Summary of Forced Degradation Studies on H-Tyr(3-I)-OH
| Stress Condition | Reagent/Condition | Duration | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Likely stable. The phenolic ring and amino acid structure are generally stable to mild acid hydrolysis. | Minimal degradation expected. |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | Potential for some degradation, including deiodination and racemization. | H-Tyr-OH, D-Tyr(3-I)-OH. |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Susceptible to oxidation. The phenolic ring and the amino acid side chain can be oxidized. Deiodination may also occur.[6] | 3,5-diiodo-L-tyrosine (from potential disproportionation), hydroxylated derivatives, deiodinated and oxidized products. |
| Thermal Degradation | 60°C (in solution) | 48 hours | Generally stable at moderately elevated temperatures. | Minimal degradation expected. |
| Photostability | Exposed to UV light (e.g., 254 nm) | 8 hours | Sensitive to light.[3] Photodegradation can lead to deiodination and the formation of various photoproducts. | H-Tyr-OH, various radical-mediated products. |
Experimental Protocols
This section provides detailed methodologies for assessing the stability of H-Tyr(3-I)-OH-¹³C₆.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for separating H-Tyr(3-I)-OH-¹³C₆ from its potential degradation products.
Table 3: HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 283 nm |
| Injection Volume | 10 µL |
dot
Caption: A typical workflow for conducting forced degradation studies.
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of H-Tyr(3-I)-OH-¹³C₆ at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.
-
Photostability: Expose 1 mL of the stock solution to UV light (254 nm) for 8 hours. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using the stability-indicating HPLC method described in section 4.1.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control. Identify any significant degradation products by their retention times and, if coupled with a mass spectrometer, their mass-to-charge ratios.
Signaling Pathways and Biological Relevance
H-Tyr(3-I)-OH is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). By inhibiting this enzyme, it can modulate various physiological processes regulated by these neurotransmitters.
dot
Caption: Inhibition of the catecholamine biosynthesis pathway by H-Tyr(3-I)-OH.
Conclusion
The stability of H-Tyr(3-I)-OH-¹³C₆ is crucial for its application as an internal standard in quantitative bioanalysis and other research areas. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and methodologies for its assessment. By adhering to the guidelines presented, researchers can ensure the integrity of this valuable research tool, leading to more accurate and reliable experimental outcomes. The primary stability concerns are sensitivity to light and potential degradation under strong oxidative and alkaline conditions. Proper storage at low temperatures and in light-protected containers is essential for long-term use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Iodo-Tyrosine [chembk.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
Applications of Iodinated Tyrosine Derivatives in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of iodine into tyrosine residues represents a powerful and versatile tool in the field of proteomics. This modification, leveraging the unique chemical properties of iodine, enables a wide array of applications, from the elucidation of protein structure and function to the development of novel diagnostics and therapeutics. This technical guide provides a comprehensive overview of the core applications of iodinated tyrosine derivatives in proteomics, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.
Iodinated tyrosine derivatives, primarily 3-iodotyrosine (MIT) and 3,5-diiodotyrosine (DIT), serve as critical intermediates in physiological processes and as invaluable probes in experimental settings. Their utility stems from several key features: the introduction of a heavy atom facilitates detection by mass spectrometry and X-ray crystallography; radioisotopes of iodine (e.g., ¹²⁵I and ¹³¹I) provide a sensitive means for tracing and quantification; and the altered chemical properties of the iodinated phenol ring can be exploited for cross-linking and interaction studies. This guide will delve into these applications, providing the necessary technical details for their implementation in a research or drug development context.
Core Applications in Proteomics
The applications of iodinated tyrosine derivatives in proteomics are multifaceted, spanning from fundamental protein characterization to advanced cellular and in vivo studies. Key areas of application include:
-
Protein Identification and Quantification: The mass shift induced by iodination allows for the confident identification of tyrosine-containing peptides in complex mixtures using mass spectrometry. Furthermore, stable isotope labeling with iodine can be employed for relative and absolute protein quantification.
-
Structural Proteomics: The heavy iodine atom serves as an excellent phasing tool in X-ray crystallography, aiding in the determination of protein three-dimensional structures. Additionally, the solvent accessibility of tyrosine residues can be probed by iodination, providing insights into protein folding and conformation.
-
Protein-Protein Interaction Studies: Photo-reactive iodinated tyrosine derivatives can be used as cross-linking agents to capture transient and stable protein-protein interactions. The iodine tag facilitates the identification of cross-linked peptides by mass spectrometry.
-
Signaling Pathway Elucidation: As key components of thyroid hormones, iodinated tyrosines are central to endocrine signaling. Proteomic approaches are employed to study the synthesis, metabolism, and downstream effects of these signaling molecules. Furthermore, iodinated tyrosine derivatives can act as inhibitors of key enzymes, such as tyrosine hydroxylase, providing a tool to probe signaling pathways like dopamine synthesis.
-
Radiopharmaceutical Development: The use of radioiodinated peptides and proteins is a cornerstone of nuclear medicine for both diagnostic imaging and targeted radiotherapy. Proteomic techniques are essential for the development and characterization of these agents.
Quantitative Data Summary
The efficiency and outcomes of protein iodination are dependent on the chosen method and the specific protein or peptide being modified. The following tables summarize key quantitative data from various studies.
| Iodination Method | Peptide/Protein | Iodination Yield (%) | Reference |
| Chloramine-T | Quorum sensing peptide (Q206) | ~57% | [1] |
| Iodo-Gen® | Quorum sensing peptide (Q164) | ~20% | [1] |
| Bolton-Hunter | Quorum sensing peptide (Q164) | ~2% | [1] |
Table 1: Comparison of Iodination Yields for Quorum Sensing Peptides. This table illustrates the variability in iodination efficiency depending on the chemical method employed.[1]
| Peptide | Condition | Hydrolysis after 72h (%) | Reference |
| P1 (non-iodinated) | MMP-9 treatment | 65 ± 0.22 | [2] |
| P1I (iodinated) | MMP-9 treatment | 100 ± 0.06 | [2] |
| P3 (non-iodinated) | MMP-9 treatment | 40 ± 2.33 | [2] |
| P3I (iodinated) | MMP-9 treatment | 70 ± 1.31 | [2] |
Table 2: Effect of Iodination on MMP-9 Mediated Peptide Hydrolysis. This table demonstrates that iodination can significantly enhance the rate and extent of enzymatic cleavage of specific peptide sequences.[2]
| Method | Peptide Level Label Efficiency (%) | Protein Level Label Efficiency (%) | Peptide Level Fitting Efficiency (%) | Protein Level Fitting Efficiency (%) | Reference |
| IPSA | 33.73 | 58.88 | 16.42 | 32.28 | [3] |
| SPROX | 31.41 | 72.54 | 4.34 | 14.86 | [3] |
Table 3: Comparison of Labeling and Fitting Efficiencies for IPSA and SPROX Methods in Human Serum. This table provides a quantitative comparison of two methods for assessing protein folding stability, highlighting the performance of the iodination-based IPSA method.[3]
Key Signaling Pathways
Iodinated tyrosine derivatives are integral to several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate two key examples: Thyroid Hormone Synthesis and Dopamine Synthesis Inhibition.
Figure 1: Thyroid Hormone Synthesis Pathway. This diagram illustrates the key steps in the synthesis of thyroid hormones T3 and T4, highlighting the central role of monoiodotyrosine (MIT) and diiodotyrosine (DIT) as precursors.
Figure 2: Inhibition of Dopamine Synthesis by 3-Iodo-L-tyrosine. This diagram shows the enzymatic pathway for dopamine synthesis from tyrosine and illustrates how 3-iodo-L-tyrosine can act as an inhibitor of the rate-limiting enzyme, tyrosine hydroxylase.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of iodinated tyrosine derivatives in proteomics. The following sections provide methodologies for key experiments.
Protocol 1: General Peptide Iodination using the Iodo-Gen® Method
This protocol describes a common method for the iodination of tyrosine residues in peptides.
Materials:
-
Peptide containing at least one tyrosine residue
-
Iodo-Gen® pre-coated tubes (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Sodium Iodide (Na¹²⁵I or non-radioactive NaI)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., sodium metabisulfite or a solution of non-iodinated tyrosine)
-
Size-exclusion chromatography column (e.g., Sephadex G-10) for purification
Procedure:
-
Reagent Preparation: Dissolve the peptide in PBS to a final concentration of 1 mg/mL. Prepare the quenching solution.
-
Iodination Reaction: a. Add 100 µL of PBS to an Iodo-Gen® tube and incubate for 5 minutes at room temperature to activate the reagent. b. Add the desired amount of NaI (radioactive or non-radioactive) to the tube. c. Add 100 µL of the peptide solution to the Iodo-Gen® tube. d. Incubate the reaction mixture for 15-20 minutes at room temperature with occasional gentle mixing.
-
Quenching: Transfer the reaction mixture to a new tube containing 100 µL of the quenching solution to stop the iodination reaction.
-
Purification: a. Equilibrate a size-exclusion chromatography column with PBS. b. Load the quenched reaction mixture onto the column. c. Elute with PBS and collect fractions. d. Monitor the fractions for radioactivity (if using ¹²⁵I) or by UV absorbance at 280 nm to separate the iodinated peptide from unreacted iodide and other small molecules.
-
Analysis: Analyze the purified iodinated peptide by mass spectrometry to confirm the extent of iodination (mono-, di-iodination) and to verify the integrity of the peptide.
Protocol 2: Tryptic Digestion and Mass Spectrometry Analysis of Iodinated Proteins
This protocol outlines the steps for preparing an iodinated protein for mass spectrometric analysis to identify the sites of iodination.
Materials:
-
Iodinated protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (0.1%)
-
Acetonitrile
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Denaturation, Reduction, and Alkylation: a. Dissolve the iodinated protein in 50 mM ammonium bicarbonate buffer. b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. c. Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Tryptic Digestion: a. Add trypsin to the protein solution at a 1:50 (trypsin:protein) w/w ratio. b. Incubate overnight at 37°C.
-
Sample Cleanup: a. Acidify the digest with formic acid to a final concentration of 0.1%. b. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. c. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid. d. Dry the eluted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis: a. Reconstitute the dried peptides in 0.1% formic acid. b. Inject the sample onto a reverse-phase HPLC column coupled to a mass spectrometer. c. Separate the peptides using a gradient of increasing acetonitrile concentration. d. Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Data Analysis: a. Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest). b. Specify mono- and di-iodination of tyrosine as variable modifications in the search parameters. c. Validate the identified iodinated peptides and pinpoint the exact sites of modification.
Protocol 3: Photo-Crosslinking with Iodinated Tyrosine Derivatives
This protocol provides a general workflow for using a photo-reactive iodinated tyrosine analog to study protein-protein interactions.
Materials:
-
Protein of interest (bait)
-
Interacting partner protein(s) (prey)
-
Photo-reactive iodinated tyrosine derivative (e.g., containing a diazirine or benzophenone group) incorporated into the bait protein (either chemically or biosynthetically)
-
UV lamp (e.g., 365 nm)
-
SDS-PAGE reagents
-
In-gel digestion reagents (as in Protocol 2)
-
Mass spectrometer
Procedure:
-
Sample Preparation: a. Incubate the bait protein containing the photo-reactive iodinated tyrosine with the prey protein(s) under conditions that favor their interaction.
-
Photo-Crosslinking: a. Expose the protein mixture to UV light for a specific duration (e.g., 15-30 minutes) on ice to activate the photo-reactive group and form covalent cross-links.
-
Separation and Visualization: a. Separate the cross-linked protein complexes by SDS-PAGE. b. Visualize the protein bands by Coomassie staining or other methods. Cross-linked complexes will appear as higher molecular weight bands.
-
Identification of Cross-linked Peptides: a. Excise the high molecular weight band corresponding to the cross-linked complex from the gel. b. Perform in-gel tryptic digestion as described in Protocol 2. c. Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: a. Use specialized software to identify the cross-linked peptides. The presence of the iodine mass signature will aid in the identification. b. The identification of a peptide from the bait protein covalently linked to a peptide from the prey protein confirms the interaction and provides information about the binding interface.
Experimental and Logical Workflows
The following diagrams illustrate common experimental and logical workflows in proteomics studies involving iodinated tyrosine derivatives.
Figure 3: General Proteomics Workflow for Iodinated Proteins. This flowchart outlines the key steps involved in a typical proteomics experiment utilizing iodinated proteins, from sample preparation to data analysis and interpretation.
Figure 4: Workflow for Photo-Crosslinking Mass Spectrometry. This diagram details the experimental procedure for identifying protein-protein interactions using photo-reactive iodinated tyrosine derivatives.
Conclusion
Iodinated tyrosine derivatives offer a rich and expanding toolkit for proteomics research. From fundamental studies of protein structure and quantification to the intricate analysis of cellular signaling and the development of life-saving radiopharmaceuticals, the applications are broad and impactful. This guide has provided a technical overview of the core principles, quantitative data, and detailed protocols necessary for the effective implementation of these powerful techniques. As mass spectrometry and chemical biology methods continue to advance, the utility of iodinated tyrosine derivatives in unraveling the complexities of the proteome is set to grow even further, promising new insights for researchers, scientists, and drug development professionals alike.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Mass spectrometry-based signal networks elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of Iodination - Creative Proteomics [creative-proteomics.com]
- 4. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stable Isotope Labeling with H-Tyr(3-I)-OH-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in modern proteomics, enabling the accurate quantification of proteins and the elucidation of complex biological processes. Among the various approaches, metabolic labeling with amino acids containing stable isotopes, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offers a robust method for comparative proteomic analysis. This guide focuses on the application of a specific, non-canonical amino acid, H-Tyr(3-I)-OH-¹³C₆ (3-iodo-L-tyrosine with a ¹³C-labeled benzene ring), as a novel probe for quantitative proteomics and drug development research.
The incorporation of H-Tyr(3-I)-OH-¹³C₆ into the proteome allows for the differentiation of cell populations based on a distinct mass shift, facilitating the precise measurement of changes in protein abundance in response to various stimuli or therapeutic interventions. The presence of iodine in this amino acid analog also opens up unique possibilities for studying protein structure and function, as well as for tracing the metabolic fate of tyrosine in cellular pathways. This document provides a comprehensive overview of the principles, experimental protocols, and potential applications of stable isotope labeling with H-Tyr(3-I)-OH-¹³C₆.
Core Principles
Stable isotope labeling with H-Tyr(3-I)-OH-¹³C₆ follows the general principles of metabolic labeling. Cells are cultured in a medium where the natural L-tyrosine is replaced with H-Tyr(3-I)-OH-¹³C₆. As cells grow and synthesize new proteins, this "heavy" amino acid analog is incorporated into the polypeptide chains.
For a typical quantitative proteomics experiment, two cell populations are cultured in parallel: a "light" control group grown with natural L-tyrosine and a "heavy" experimental group grown with H-Tyr(3-I)-OH-¹³C₆. After the experimental treatment, the two cell populations are combined, and the proteins are extracted and digested into peptides. The resulting peptide mixture is then analyzed by mass spectrometry.
Peptides from the "heavy" population will exhibit a mass shift of +6 Da for each incorporated H-Tyr(3-I)-OH-¹³C₆ residue compared to their "light" counterparts. This mass difference allows for the relative quantification of proteins by comparing the signal intensities of the isotopic peptide pairs.
Data Presentation: Quantitative Proteomic Analysis
The primary output of a stable isotope labeling experiment with H-Tyr(3-I)-OH-¹³C₆ is a quantitative comparison of protein abundance between different experimental conditions. The data is typically presented in a table format, highlighting the proteins that show significant changes in expression.
Table 1: Representative Quantitative Proteomic Data from a H-Tyr(3-I)-OH-¹³C₆ Labeling Experiment
| Protein ID | Gene Name | Protein Name | Log₂(Fold Change) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.58 | 0.001 | Upregulated |
| P31749 | BAX | Apoptosis regulator BAX | 2.15 | 0.005 | Upregulated |
| P10415 | BCL2 | Apoptosis regulator Bcl-2 | -1.89 | 0.008 | Downregulated |
| P62258 | HSP90B1 | Endoplasmin | 1.50 | 0.021 | Upregulated |
| Q06830 | HSPD1 | 60 kDa heat shock protein, mitochondrial | -1.25 | 0.035 | Downregulated |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving stable isotope labeling with H-Tyr(3-I)-OH-¹³C₆.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol outlines the steps for incorporating H-Tyr(3-I)-OH-¹³C₆ into the proteome of cultured mammalian cells.
-
Media Preparation:
-
Prepare a custom cell culture medium that is deficient in L-tyrosine. Common basal media like DMEM or RPMI-1640 can be used as a starting point.
-
Supplement the tyrosine-free medium with all other essential amino acids, serum (dialyzed fetal bovine serum is recommended to minimize the concentration of unlabeled tyrosine), and other necessary components.
-
For the "light" medium, add natural L-tyrosine to a final concentration of 0.5 mM.
-
For the "heavy" medium, add H-Tyr(3-I)-OH-¹³C₆ to a final concentration of 0.5 mM. The optimal concentration may need to be determined empirically for different cell lines to ensure efficient incorporation without inducing toxicity.
-
-
Cell Culture and Labeling:
-
Culture the cells of interest in the "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the respective amino acids.
-
Monitor cell morphology and proliferation to assess any potential toxicity of H-Tyr(3-I)-OH-¹³C₆.
-
-
Experimental Treatment:
-
Once labeling is complete, subject the "heavy" labeled cells to the experimental condition (e.g., drug treatment, stimulation with a growth factor), while the "light" labeled cells serve as the control.
-
-
Cell Harvesting and Lysis:
-
After the treatment period, harvest both "light" and "heavy" cell populations.
-
Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protocol 2: Protein Digestion and Sample Preparation for Mass Spectrometry
This protocol describes the preparation of the labeled protein lysate for mass spectrometry analysis.
-
Protein Quantification:
-
Determine the protein concentration of the combined cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Protein Digestion:
-
Digest the proteins into peptides using a protease such as trypsin. A typical enzyme-to-protein ratio is 1:50 (w/w).
-
Incubate the mixture overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides with a solution of 50-80% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
This protocol outlines the mass spectrometry analysis and subsequent data processing steps.
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable gradient to separate the peptides on a reverse-phase column.
-
Acquire MS/MS data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software package that supports quantitative analysis of stable isotope-labeled samples (e.g., MaxQuant, Proteome Discoverer).
-
Configure the software to search for peptides containing H-Tyr(3-I)-OH-¹³C₆ as a variable modification, with a mass shift of +6 Da on the tyrosine residue.
-
The software will identify peptide pairs and calculate the "heavy" to "light" (H/L) ratios, which reflect the relative abundance of the corresponding proteins.
-
Perform statistical analysis to identify proteins with significantly altered expression levels.
-
Mandatory Visualizations
Signaling Pathway Diagram
The biological effects of 3-iodotyrosine are linked to thyroid hormone signaling and the inhibition of tyrosine hydroxylase, a key enzyme in the synthesis of catecholamines. Therefore, a potential application of H-Tyr(3-I)-OH-¹³C₆ is to study perturbations in these pathways.
Caption: Thyroid Hormone Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for a quantitative proteomics experiment using H-Tyr(3-I)-OH-¹³C₆.
Caption: SILAC Workflow with H-Tyr(3-I)-OH-¹³C₆.
Conclusion
Stable isotope labeling with H-Tyr(3-I)-OH-¹³C₆ represents a powerful and versatile approach for quantitative proteomics. By providing a distinct mass signature, this non-canonical amino acid enables the accurate measurement of changes in protein expression, offering valuable insights into cellular responses to various stimuli and therapeutic agents. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers to implement this technique in their studies. The unique properties of the iodinated tyrosine analog also hold promise for future applications in studying protein structure, function, and metabolic pathways, further expanding the toolkit available to the scientific community for addressing complex biological questions.
H-Tyr(3-I)-OH-¹³C₆ as a Tyrosine Hydroxylase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-Tyr(3-I)-OH, also known as 3-Iodo-L-tyrosine, a potent inhibitor of tyrosine hydroxylase. The guide details its mechanism of action, quantitative inhibition data, and relevant experimental protocols. Furthermore, it clarifies the specific role of its stable isotope-labeled counterpart, H-Tyr(3-I)-OH-¹³C₆, in quantitative analytical methodologies.
Introduction
Tyrosine hydroxylase (TH) is a critical enzyme in the catecholamine biosynthesis pathway, responsible for catalyzing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2] This is the rate-limiting step in the synthesis of crucial neurotransmitters such as dopamine, norepinephrine, and epinephrine.[2] Consequently, inhibitors of tyrosine hydroxylase are valuable tools for studying the physiological and pathological roles of catecholamines and hold therapeutic potential for conditions characterized by excessive catecholamine production.[3] H-Tyr(3-I)-OH has been identified as an effective inhibitor of this enzyme.[2]
Mechanism of Action
H-Tyr(3-I)-OH functions as a competitive inhibitor of tyrosine hydroxylase.[2] It competes with the enzyme's natural substrate, L-tyrosine, for binding to the active site.[2] By occupying the active site, H-Tyr(3-I)-OH prevents the hydroxylation of L-tyrosine to L-DOPA, thereby reducing the overall rate of catecholamine synthesis.[2]
Quantitative Inhibition Data
The inhibitory potency of H-Tyr(3-I)-OH on tyrosine hydroxylase has been determined in various studies. The following table summarizes the key quantitative data.
| Parameter | Value | Conditions | Reference |
| Ki | 0.39 µM | Purified beef adrenal tyrosine hydroxylase | [4] |
| Inhibition | 60-70% | 10 µM H-Tyr(3-I)-OH | [2] |
| Inhibition | 100% | 100 µM H-Tyr(3-I)-OH | [2] |
| Inhibition | ~50% | 50 µM 3-iodo-tyrosine (3IT) | [1] |
Signaling and Biochemical Pathways
The primary pathway affected by H-Tyr(3-I)-OH is the catecholamine biosynthesis pathway. By inhibiting the first and rate-limiting step, the production of all subsequent catecholamines is downregulated.
The mechanism of competitive inhibition can be visualized as a direct competition between the substrate (L-Tyrosine) and the inhibitor (H-Tyr(3-I)-OH) for the active site of the Tyrosine Hydroxylase enzyme.
Experimental Protocols
Several methods can be employed to determine the inhibitory activity of H-Tyr(3-I)-OH on tyrosine hydroxylase. Below are detailed protocols for a real-time colorimetric assay and an outline for an HPLC-based method, including the role of H-Tyr(3-I)-OH-¹³C₆.
Real-Time Colorimetric Tyrosine Hydroxylase Activity Assay
This assay monitors the production of L-DOPA in real-time by its oxidation to dopachrome, which can be measured spectrophotometrically.[1]
Materials:
-
Recombinant human tyrosine hydroxylase (hTH)
-
L-Tyrosine
-
3-Iodo-L-tyrosine (H-Tyr(3-I)-OH)
-
Tetrahydrobiopterin (BH₄) or a stable analog like 6,7-dimethyl-5,6,7,8-tetrahydropterine (DMPH₄)
-
Iron (II) sulfate (FeSO₄)
-
HEPES buffer (10 mM, pH 7.0)
-
Sodium periodate (NaIO₄)
-
96-well microplate
-
Spectrophotometric plate reader
Procedure:
-
Preparation of Reaction Mixtures:
-
Mixture A (Enzyme and Cofactors): In a microcentrifuge tube on ice, prepare a mixture containing:
-
10 µg recombinant hTH
-
2.5 µM FeSO₄
-
0.25 mM BH₄ (or DMPH₄)
-
HEPES buffer to the final volume.
-
For inhibition assays, add varying concentrations of H-Tyr(3-I)-OH to this mixture.
-
-
Mixture B (Substrate and Oxidizing Agent): Prepare a mixture containing:
-
10 mM HEPES buffer
-
50 µM L-Tyrosine
-
100 µM Sodium Periodate
-
-
-
Assay Execution:
-
To each well of a 96-well plate, add Mixture A.
-
Initiate the reaction by adding an equal volume of Mixture B to each well.
-
Immediately place the plate in a spectrophotometric plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 475 nm every 10-30 seconds for 30 minutes.
-
The rate of increase in absorbance is proportional to the rate of L-DOPA production.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of H-Tyr(3-I)-OH relative to the control (no inhibitor).
-
The concentration of L-DOPA produced can be calculated using the molar extinction coefficient of dopachrome (ε = 3700 M⁻¹ cm⁻¹).[1]
-
HPLC-Based Tyrosine Hydroxylase Activity Assay with LC-MS/MS Quantification
This method involves the direct measurement of L-DOPA production using High-Performance Liquid Chromatography (HPLC). For highly accurate quantification, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed, utilizing a stable isotope-labeled internal standard like H-Tyr(3-I)-OH-¹³C₆.
The Role of H-Tyr(3-I)-OH-¹³C₆:
H-Tyr(3-I)-OH-¹³C₆ is a non-radioactive, stable isotope-labeled version of the inhibitor. In quantitative mass spectrometry, it serves as an ideal internal standard.[5][6] Because it is chemically identical to the unlabeled analyte (H-Tyr(3-I)-OH), it co-elutes during chromatography and experiences the same ionization efficiency and matrix effects in the mass spectrometer.[5] The mass difference due to the ¹³C atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of H-Tyr(3-I)-OH-¹³C₆ to the samples, any variations in sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of H-Tyr(3-I)-OH.
General Protocol Outline:
-
Enzymatic Reaction:
-
Perform the tyrosine hydroxylase reaction as described for the colorimetric assay (without the sodium periodate).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding an acid, such as perchloric acid.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the reaction mixture to pellet precipitated proteins.
-
To an aliquot of the supernatant, add a known concentration of the internal standard, H-Tyr(3-I)-OH-¹³C₆.
-
The sample may require further cleanup, such as solid-phase extraction (SPE), depending on the complexity of the matrix.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Liquid Chromatography (LC): Separate the analytes on a suitable column (e.g., C18).
-
Tandem Mass Spectrometry (MS/MS):
-
Use electrospray ionization (ESI) in positive or negative ion mode.
-
Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both L-DOPA, H-Tyr(3-I)-OH, and H-Tyr(3-I)-OH-¹³C₆.
-
-
-
Data Analysis:
-
Quantify L-DOPA to determine enzyme activity and inhibition.
-
Quantify H-Tyr(3-I)-OH by calculating the peak area ratio of the analyte to the H-Tyr(3-I)-OH-¹³C₆ internal standard and comparing it to a calibration curve.
-
Conclusion
H-Tyr(3-I)-OH is a well-characterized competitive inhibitor of tyrosine hydroxylase, making it a valuable research tool for modulating the catecholamine biosynthesis pathway. The availability of its stable isotope-labeled form, H-Tyr(3-I)-OH-¹³C₆, further enhances its utility by enabling highly accurate and precise quantification in complex biological samples using LC-MS/MS. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the effects of this inhibitor and to develop robust analytical methods for its study.
References
- 1. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Pathways of 3-Iodo-L-Tyrosine: A Technical Guide for Researchers
Abstract: 3-Iodo-L-tyrosine (MIT) is a critical intermediate in thyroid hormone biosynthesis and has garnered research interest for its broader physiological roles. This technical guide provides an in-depth exploration of the metabolic pathways involving 3-iodo-L-tyrosine, tailored for researchers, scientists, and drug development professionals. It covers the biosynthesis of MIT, its incorporation into thyroid hormones, its degradation and iodine salvage, and its interactions with other metabolic pathways. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant pathways to facilitate a comprehensive understanding of 3-iodo-L-tyrosine metabolism.
Introduction
3-Iodo-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine, is a pivotal molecule in vertebrate physiology.[1] Its primary and most well-understood role is as a direct precursor to the thyroid hormones, triiodothyronine (T3) and thyroxine (T4), which are essential regulators of metabolism, growth, and development.[2][3] The synthesis and degradation of 3-iodo-L-tyrosine are tightly regulated processes, primarily occurring within the thyroid gland. Beyond its role in thyroid hormonogenesis, 3-iodo-L-tyrosine has been identified as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, suggesting its potential involvement in neurotransmitter metabolism.[4] This guide will delve into the core metabolic pathways of 3-iodo-L-tyrosine, presenting current knowledge in a structured and accessible format for the scientific community.
Biosynthesis of 3-Iodo-L-Tyrosine
The formation of 3-iodo-L-tyrosine occurs on the protein scaffold of thyroglobulin within the follicular lumen of the thyroid gland.[5] This process, known as iodination, is catalyzed by the enzyme thyroid peroxidase (TPO) in the presence of hydrogen peroxide.[5]
Key Enzyme: Thyroid Peroxidase (TPO)
Thyroid peroxidase is a membrane-bound hemoprotein that catalyzes both the iodination of tyrosine residues and the coupling of iodotyrosines to form thyroid hormones.[5] The generation of 3-iodo-L-tyrosine is a critical first step in this cascade.
Reaction:
[Thyroglobulin]-L-tyrosine + I⁻ + H₂O₂ + H⁺ → [Thyroglobulin]-3-iodo-L-tyrosine + 2H₂O[5]
Quantitative Data: Thyroid Peroxidase Kinetics
The kinetic parameters of TPO are crucial for understanding the efficiency and regulation of 3-iodo-L-tyrosine synthesis. While specific Km and Vmax values for the formation of 3-iodo-L-tyrosine from L-tyrosine by TPO are not extensively tabulated in the literature, studies have characterized the overall iodination and oxidation reactions catalyzed by TPO.
| Substrate/Reaction | Enzyme | Species | Km | Vmax | Catalytic Efficiency (kcat/Km) | Reference |
| L-Tyrosine to MIT | TPO | Rat | High Affinity | High Reaction Rate | High | [6] |
| MIT to DIT | TPO | Rat | Highest Affinity | Moderate Reaction Rate | Highest | [6] |
| rT3 | D1 | Cat | 11 µM | - | 3 | [7] |
| rT3S | D1 | Cat | - | - | 81 | [7] |
Note: The terms "High," "Moderate," and "Low" are used to describe the relative values as presented in the source material. For rT3 and rT3S, the values represent Vmax/Km.
Role in Thyroid Hormone Synthesis
Once formed, 3-iodo-L-tyrosine residues on thyroglobulin can be further iodinated to form 3,5-diiodo-L-tyrosine (DIT) or can be coupled with a DIT residue to form triiodothyronine (T3).[8]
Coupling Reaction for T3 formation:
[Thyroglobulin]-3-iodo-L-tyrosine + [Thyroglobulin]-3,5-diiodo-L-tyrosine → [Thyroglobulin]-3,5,3'-triiodothyronine (T3) + dehydroalanine residue[5]
Visualization of Thyroid Hormone Synthesis
The following diagram illustrates the central role of 3-iodo-L-tyrosine in the synthesis of thyroid hormones.
References
- 1. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]
- 2. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 6. In vitro assays for characterization of distinct multiple catalytic activities of thyroid peroxidase using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis for the substrate selectivity of cat type I iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
Revolutionizing Quantitative Proteomics: A Protocol for SILAC Labeling with H-Tyr(3-I)-OH-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3][4] This technique facilitates the accurate comparison of protein abundance between different cell populations by incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which can then be distinguished from a "light" control population grown with natural amino acids.[2][3][4] While traditionally employing labeled lysine and arginine, the use of other amino acids, such as tyrosine, has expanded the applications of SILAC, particularly in the study of signaling pathways.[2][5]
This document provides a detailed protocol and application notes for a specialized SILAC approach utilizing H-Tyr(3-I)-OH-¹³C₆, a heavy, iodinated tyrosine analog. This novel labeling reagent offers unique advantages for specific applications in proteomics, particularly in the investigation of tyrosine kinase signaling and drug discovery. The presence of iodine provides an additional unique mass signature and potential for alternative fragmentation, while the ¹³C₆ labeling ensures a distinct mass shift for quantification.
Key Applications:
-
Tyrosine Kinase Signaling: The use of heavy-labeled tyrosine is particularly advantageous for studying tyrosine kinase substrates and the dynamics of protein tyrosine phosphorylation.[2][5] By specifically labeling the tyrosine residues, researchers can more easily identify and quantify changes in phosphorylation events upon stimulation or drug treatment.
-
Drug Target Identification: This method can be employed to identify the protein targets of drugs that modulate tyrosine kinase pathways.
-
Enhanced Peptide Identification: The iodine atom provides a significant mass defect, which can aid in the identification of labeled peptides in complex mixtures.
-
Alternative Fragmentation Analysis: The carbon-iodine bond can be targeted in specific mass spectrometry fragmentation methods, such as radical-directed dissociation, potentially providing more detailed structural information.
Considerations and Cautions:
-
Potential Toxicity: 3-Iodotyrosine has been shown to be an inhibitor of tyrosine hydroxylase and may induce cellular stress or toxicity at high concentrations.[6][7] It is crucial to determine the optimal concentration of H-Tyr(3-I)-OH-¹³C₆ for each cell line to ensure efficient labeling without adverse effects on cell viability and physiology.
-
Metabolic Incorporation: The efficiency of incorporation of this non-natural amino acid may vary between cell lines. It is essential to verify the labeling efficiency by mass spectrometry before proceeding with large-scale experiments.
-
Iodine-Specific Data Analysis: The presence of iodine in peptides requires special considerations during mass spectrometry data analysis, including accounting for its unique isotopic pattern and potential influence on fragmentation.
Experimental Protocols
This protocol outlines the general steps for SILAC labeling of mammalian cells with H-Tyr(3-I)-OH-¹³C₆. Optimization of specific conditions, such as the concentration of the labeled amino acid and the duration of labeling, is recommended for each experimental system.
I. Preparation of SILAC Media
-
Obtain Tyrosine-Deficient Medium: Start with a commercial DMEM or RPMI-1640 medium that is deficient in L-tyrosine.
-
Prepare Amino Acid Stock Solutions:
-
Light Tyrosine: Prepare a stock solution of unlabeled L-tyrosine (H-Tyr-OH) in sterile phosphate-buffered saline (PBS).
-
Heavy Iodinated Tyrosine: Prepare a stock solution of H-Tyr(3-I)-OH-¹³C₆ in sterile PBS. The solubility of 3-iodotyrosine in PBS (pH 7.2) is approximately 0.15 mg/mL.[6] Gentle warming may be required to fully dissolve the compound. It is recommended not to store the aqueous solution for more than one day.[6]
-
Also prepare stock solutions of "light" L-lysine and L-arginine to supplement the tyrosine-deficient medium, as these are commonly used in conjunction with trypsin digestion.
-
-
Supplement the Media:
-
Light Medium: To the tyrosine-deficient medium, add the "light" L-tyrosine, L-lysine, and L-arginine stock solutions to their final physiological concentrations.
-
Heavy Medium: To a separate batch of tyrosine-deficient medium, add the H-Tyr(3-I)-OH-¹³C₆, "light" L-lysine, and L-arginine stock solutions. The final concentration of H-Tyr(3-I)-OH-¹³C₆ should be optimized (start with a concentration similar to that of normal tyrosine and perform a dose-response curve to assess toxicity and labeling efficiency).
-
-
Complete Media Formulation: To both "light" and "heavy" media, add dialyzed fetal bovine serum (dFBS) to a final concentration of 10%, along with penicillin/streptomycin. The use of dialyzed serum is crucial to avoid the introduction of unlabeled amino acids.
-
Sterilization: Filter-sterilize both media preparations using a 0.22 µm filter.
II. Cell Culture and Labeling
-
Cell Line Selection: Choose a mammalian cell line suitable for your experimental question. This protocol is broadly applicable to adherent or suspension cells.
-
Adaptation to SILAC Media:
-
Culture the cells in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the respective amino acids.
-
Monitor cell morphology and proliferation rates to ensure that the heavy amino acid is not adversely affecting cell health.
-
-
Verification of Labeling Efficiency:
-
After sufficient cell doublings, harvest a small aliquot of cells from both the "light" and "heavy" populations.
-
Extract proteins, digest them with trypsin, and analyze the peptides by LC-MS/MS.
-
Determine the percentage of incorporation of H-Tyr(3-I)-OH-¹³C₆ by comparing the intensities of the heavy and light peptide pairs containing tyrosine. A labeling efficiency of >95% is desirable.
-
III. Experimental Treatment and Sample Preparation
-
Experimental Perturbation: Once complete labeling is confirmed, subject the two cell populations to your desired experimental conditions (e.g., drug treatment vs. vehicle control, growth factor stimulation vs. unstimulated).
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of the lysates from the "light" and "heavy" cell populations.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
The mixed protein sample can be processed for digestion in-solution or after separation by SDS-PAGE (in-gel digestion).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins with a sequence-grade protease, typically trypsin.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.
IV. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the desalted peptides by high-resolution nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).
-
Data Analysis:
-
Use a suitable software package for SILAC data analysis (e.g., MaxQuant).
-
Configure the software to search for peptides containing H-Tyr(3-I)-OH-¹³C₆ as a variable or static modification. The mass shift will be the sum of the mass difference from the ¹³C₆ isotopes and the mass difference between iodine and hydrogen, minus the mass of a hydrogen atom.
-
The software will identify peptide pairs and calculate the heavy/light ratios for quantification.
-
Consider the potential for altered fragmentation patterns due to the presence of the iodine atom. The C-I bond can be labile under certain fragmentation conditions.
-
Data Presentation
Table 1: Expected Mass Shifts for H-Tyr(3-I)-OH-¹³C₆ Labeling
| Amino Acid | Isotopic Label | Monoisotopic Mass (Da) | Mass Shift (Da) |
| L-Tyrosine (Light) | ¹²C₉H₁₁NO₃ | 181.0739 | - |
| H-Tyr(3-I)-OH-¹³C₆ (Heavy) | ¹³C₆¹²C₃H₁₀INO₃ | 313.0039 | +131.93 |
Table 2: Example of Quantitative Data from a SILAC Experiment
| Protein Accession | Gene Name | Peptide Sequence | Heavy/Light Ratio | Regulation |
| P00533 | EGFR | ...Y... | 2.5 | Upregulated |
| P27361 | SRC | ...Y... | 0.4 | Downregulated |
| Q02750 | SHC1 | ...Y... | 1.1 | Unchanged |
Visualization
Experimental Workflow
Caption: Workflow for SILAC labeling with H-Tyr(3-I)-OH-¹³C₆.
Signaling Pathway Example: Tyrosine Kinase Signaling
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for H-Tyr(3-I)-OH-¹³C₆ as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeled (SIL) internal standards are critical for achieving high accuracy and precision in quantitative mass spectrometry.[1][2] H-Tyr(3-I)-OH-¹³C₆, also known as 3-iodo-L-tyrosine-¹³C₆, is a SIL internal standard used for the accurate quantification of its unlabeled counterpart, 3-iodo-L-tyrosine (3-I-Tyr), in various biological matrices. 3-I-Tyr is an important metabolite in thyroid hormone synthesis and can also be a marker of certain physiological and pathological processes.[3][4] The use of a SIL internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.[1][5]
This document provides detailed application notes and a representative protocol for the use of H-Tyr(3-I)-OH-¹³C₆ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Principle of Isotope Dilution Mass Spectrometry
The core principle of using a SIL internal standard is isotope dilution. A known amount of the labeled standard (H-Tyr(3-I)-OH-¹³C₆) is spiked into the sample containing the unknown amount of the native analyte (H-Tyr(3-I)-OH). The SIL standard is chemically identical to the analyte but has a different mass due to the ¹³C isotopes. The mass spectrometer can distinguish between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte signal to the internal standard signal, the concentration of the analyte in the original sample can be accurately determined, as this ratio remains consistent throughout the sample preparation and analysis process.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Quantitative Data
The following tables summarize the expected performance characteristics of an LC-MS/MS method for the quantification of 3-iodo-L-tyrosine using H-Tyr(3-I)-OH-¹³C₆ as an internal standard. The data is representative and based on methods developed for similar halogenated tyrosine species.[6][7]
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Lower Limit of Detection (LOD) | ~0.03 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~0.10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90-110% |
Table 2: Example Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| H-Tyr(3-I)-OH (Analyte) | Value to be determined empirically | Value to be determined empirically | Value to be determined empirically |
| H-Tyr(3-I)-OH-¹³C₆ (IS) | Precursor m/z + 6 | Value to be determined empirically | Value to be determined empirically |
Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, must be determined experimentally by infusing the pure compounds into the mass spectrometer.
Experimental Protocols
This section provides a detailed, representative methodology for the quantification of 3-iodo-L-tyrosine in human plasma.
Reagents and Materials
-
H-Tyr(3-I)-OH analytical standard
-
H-Tyr(3-I)-OH-¹³C₆ internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Human plasma (blank)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve H-Tyr(3-I)-OH in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve H-Tyr(3-I)-OH-¹³C₆ in methanol.
-
Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with methanol:water (50:50) to prepare a series of standard solutions at concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation (Protein Precipitation)
Caption: Sample preparation workflow for plasma analysis.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (10 ng/mL H-Tyr(3-I)-OH-¹³C₆) to each tube.[6]
-
Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex for 1 minute.[6]
-
Add 200 µL of cold acetonitrile to precipitate proteins.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,500 RPM for 5 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Sprayer Voltage | 3.0 - 4.5 kV |
| Vaporizer Temperature | 250 - 350°C |
| Capillary Temperature | 300 - 350°C |
| Sheath Gas Flow | Arbitrary units, to be optimized |
| Aux Gas Flow | Arbitrary units, to be optimized |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Data Analysis
-
Integrate the chromatographic peaks for both the analyte (H-Tyr(3-I)-OH) and the internal standard (H-Tyr(3-I)-OH-¹³C₆).
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all samples, standards, and QCs.
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the regression equation to calculate the concentration of H-Tyr(3-I)-OH in the unknown samples based on their measured peak area ratios.
Conclusion
H-Tyr(3-I)-OH-¹³C₆ is an essential tool for the accurate and precise quantification of 3-iodo-L-tyrosine in complex biological matrices. The use of this stable isotope-labeled internal standard in conjunction with a validated LC-MS/MS method allows for the reliable determination of this important metabolite, supporting research in endocrinology, drug development, and various other scientific fields. The protocols and data presented herein provide a robust framework for the implementation of this analytical approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: H-Tyr(3-I)-OH-¹³C₆ for Quantitative Proteomics
A Novel Tool for In-Depth Analysis of Tyrosine Kinase Signaling and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry (MS)-based technique for quantitative proteomics.[1] It relies on the metabolic incorporation of "heavy" isotopically labeled amino acids into the entire proteome of cultured cells. This allows for the direct comparison of protein abundances between different cell populations, such as treated versus untreated cells. H-Tyr(3-I)-OH, or 3-iodo-L-tyrosine, is a known inhibitor of tyrosine hydroxylase, a key enzyme in the catecholamine biosynthesis pathway.[2][3] The isotopically labeled version, H-Tyr(3-I)-OH-¹³C₆, provides a unique tool for researchers to trace the metabolic fate of this tyrosine analog and quantify its impact on the proteome with high accuracy. This application note describes a detailed protocol for utilizing H-Tyr(3-I)-OH-¹³C₆ in a quantitative proteomics workflow to investigate its effects on cellular signaling and protein expression.
Principle of the Method
The workflow involves growing two populations of cells in parallel. One population is cultured in "light" medium containing standard L-tyrosine, while the other is grown in "heavy" medium where L-tyrosine is replaced with H-Tyr(3-I)-OH-¹³C₆. After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, the "heavy" cell population is treated with a compound of interest, while the "light" population serves as the control. The two cell populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by high-resolution mass spectrometry. The ¹³C₆ label results in a predictable mass shift in peptides containing 3-iodo-tyrosine, allowing for the accurate relative quantification of thousands of proteins between the two conditions.
Experimental Protocols
I. Cell Culture and Metabolic Labeling
-
Cell Line Selection: Choose a cell line that is auxotrophic for tyrosine and suitable for the biological question being investigated.
-
Media Preparation: Prepare custom SILAC DMEM or RPMI-1640 medium lacking L-tyrosine. Supplement the "light" medium with a standard concentration of L-tyrosine and the "heavy" medium with the same concentration of H-Tyr(3-I)-OH-¹³C₆. Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.
-
Cell Adaptation: Culture the cells in their respective "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.[]
-
Incorporation Check (Optional): To confirm complete labeling, a small aliquot of the "heavy" labeled cells can be harvested, proteins extracted and digested, and analyzed by MS to check for any remaining "light" tyrosine-containing peptides.
-
Experimental Treatment: Once complete labeling is achieved, treat the "heavy" labeled cells with the experimental compound (e.g., a kinase inhibitor) for the desired time. The "light" labeled cells should be treated with a vehicle control.
II. Sample Preparation for Mass Spectrometry
-
Cell Harvesting and Lysis:
-
Wash the "light" and "heavy" cell populations with ice-cold phosphate-buffered saline (PBS).
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or protein concentration.
-
Lyse the combined cell pellet in a suitable lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete cell disruption.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the proteome.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
Reduction: Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Alkylate the free cysteines by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion:
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
-
Peptide Desalting and Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using C18 solid-phase extraction (SPE) cartridges or tips.
-
Wash the SPE column with 0.1% TFA in water to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 50-80% acetonitrile in 0.1% TFA.
-
Dry the eluted peptides in a vacuum concentrator.
-
III. LC-MS/MS Analysis
-
Peptide Resuspension: Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Chromatographic Separation: Separate the peptides using a nano-flow liquid chromatography (LC) system with a reversed-phase C18 column. A typical gradient would be a 60-120 minute gradient from 2% to 40% acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer.
-
MS1 Scan: Acquire full MS scans in the Orbitrap at a resolution of 60,000-120,000 over a mass range of m/z 350-1500.
-
MS2 Scan (Data-Dependent Acquisition): Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS2 scans in the Orbitrap at a resolution of 15,000-30,000.
-
Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the most abundant peptides.
-
IV. Data Analysis
-
Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a relevant protein database (e.g., UniProt Human).
-
Search Parameters:
-
Enzyme: Trypsin
-
Fixed Modification: Carbamidomethyl (C)
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term)
-
SILAC Labels: Specify H-Tyr(3-I)-OH-¹³C₆ as the "heavy" label.
-
-
Quantification: The software will identify peptide pairs ("light" and "heavy") and calculate the heavy/light (H/L) ratio for each protein.
-
Data Interpretation:
-
Normalize the H/L ratios across the entire dataset.
-
Perform statistical analysis to identify proteins with significantly altered abundance in response to the treatment.
-
Perform pathway and gene ontology analysis to understand the biological implications of the observed proteomic changes.
-
Data Presentation
The quantitative data should be summarized in tables for clear interpretation.
Table 1: Representative Quantified Proteins with Significant Changes
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P06213 | ABL1 | Tyrosine-protein kinase ABL1 | 0.45 | 0.001 | Down-regulated |
| P00533 | EGFR | Epidermal growth factor receptor | 1.89 | 0.005 | Up-regulated |
| Q13153 | SRC | Proto-oncogene tyrosine-protein kinase Src | 0.52 | 0.003 | Down-regulated |
| P12931 | CSNK2A1 | Casein kinase II subunit alpha | 1.15 | 0.350 | No significant change |
| P62258 | MAP2K1 | Dual specificity mitogen-activated protein kinase kinase 1 | 2.10 | 0.002 | Up-regulated |
Table 2: Quality Control Metrics for the SILAC Experiment
| Metric | Value |
| Number of Identified Proteins | > 5,000 |
| Number of Quantified Proteins | > 4,500 |
| Median H/L Ratio (Unnormalized) | 1.05 |
| Median H/L Ratio (Normalized) | 1.00 |
| Coefficient of Variation (CV) for H/L Ratios | < 20% |
Visualizations
Caption: Quantitative proteomics workflow using H-Tyr(3-I)-OH-¹³C₆.
Caption: H-Tyr(3-I)-OH inhibits Tyrosine Hydroxylase signaling.
The use of H-Tyr(3-I)-OH-¹³C₆ in a SILAC-based quantitative proteomics workflow offers a powerful approach to elucidate the cellular effects of this tyrosine analog. This methodology enables the identification and quantification of thousands of proteins, providing a global view of proteome-wide changes in response to treatment. This can lead to the discovery of novel drug targets, the elucidation of mechanisms of action, and a deeper understanding of the cellular pathways affected by 3-iodo-L-tyrosine. The detailed protocol provided herein serves as a comprehensive guide for researchers and drug development professionals to implement this advanced proteomics strategy in their own studies.
References
Application Notes and Protocols for NMR Spectroscopy of Proteins Labeled with H-Tyr(3-I)-OH-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for the use of 3-iodo-L-tyrosine fully labeled with carbon-13 on the aromatic ring (H-Tyr(3-I)-OH-¹³C₆) in protein NMR spectroscopy. This technique offers a powerful tool for investigating protein structure, dynamics, and interactions with a focus on applications in drug discovery and molecular biology.
Application Notes
Introduction
Incorporating non-natural amino acids into proteins provides unique probes for NMR spectroscopy. 3-iodo-L-tyrosine is particularly useful due to the presence of the iodine atom, which acts as a "heavy atom." The high electron density of iodine significantly influences the local electronic environment, leading to noticeable changes in the NMR chemical shifts of nearby nuclei. When combined with ¹³C labeling of the tyrosine ring, this allows for the observation of a unique set of well-resolved signals in a crowded protein NMR spectrum.
Core Applications
-
Probing Protein-Ligand Interactions: The chemical shifts of the ¹³C-labeled iodotyrosine are highly sensitive to their local environment. Upon binding of a ligand, changes in the chemical shifts of the iodotyrosine reporter signals can be observed. This method, known as Chemical Shift Perturbation (CSP) mapping, is a powerful tool for identifying binding events, mapping binding sites, and determining dissociation constants (Kd). The large electronic effect of the iodine atom can amplify these chemical shift changes, making it a more sensitive reporter than a standard tyrosine residue.
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecule fragments that bind weakly to a protein target are identified and then optimized into more potent leads. NMR is a primary screening method in FBDD. By incorporating ¹³C-labeled iodotyrosine at or near a binding site, a simple and sensitive ¹³C-¹H HSQC spectrum can be used to screen a library of fragments. Binding of a fragment will cause a perturbation of the iodotyrosine signals, indicating a "hit".
-
Studying Protein Conformation and Dynamics: The chemical shifts of the iodotyrosine ring carbons are sensitive to changes in protein conformation. This can be exploited to study conformational changes induced by ligand binding, post-translational modifications, or changes in experimental conditions such as pH or temperature.
Advantages of H-Tyr(3-I)-OH-¹³C₆ Labeling
-
Spectral Simplification: In a large protein, the NMR spectrum can be very crowded. By only ¹³C-labeling the iodotyrosine, a very simple spectrum is obtained, containing only signals from the labeled residue. This allows for the study of specific sites in very large proteins.
-
Enhanced Sensitivity to Environmental Changes: The "heavy atom effect" of iodine can lead to larger chemical shift perturbations upon ligand binding compared to a standard tyrosine, potentially allowing for the detection of weaker interactions.
-
Site-Specific Information: This method provides information about a specific, pre-determined location in the protein, offering a high-resolution view of local events.
Experimental Protocols
Protocol 1: Incorporation of H-Tyr(3-I)-OH-¹³C₆ into a Protein in E. coli
This protocol is adapted from general methods for incorporating unnatural amino acids into proteins using a tyrosine-auxotrophic E. coli strain.
1. Materials:
-
H-Tyr(3-I)-OH-¹³C₆ (commercially available).
-
Tyrosine-auxotrophic E. coli strain (e.g., DL39).
-
M9 minimal media.
-
Stock solutions of glucose (or ¹³C-glucose if desired for uniform labeling), MgSO₄, CaCl₂, and thiamine.
-
All other standard amino acids except tyrosine.
-
IPTG for induction.
-
Appropriate antibiotic.
2. Procedure:
-
Prepare M9 minimal media. For 1 liter, mix:
-
5x M9 salts (64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5.0 g NH₄Cl in 1 L of H₂O).
-
H₂O to 1 L.
-
Autoclave.
-
-
Before use, add the following sterile solutions:
-
2 ml of 1 M MgSO₄.
-
100 µl of 1 M CaCl₂.
-
20 ml of 20% (w/v) glucose.
-
1 ml of 1% (w/v) thiamine.
-
Appropriate antibiotic.
-
-
Supplement the M9 media with all standard amino acids to a final concentration of 50 mg/L, except for tyrosine .
-
Inoculate a 50 ml starter culture of the M9 media (supplemented with all amino acids including tyrosine at 50 mg/L) with a single colony of the tyrosine-auxotrophic E. coli strain carrying the expression plasmid for the protein of interest. Grow overnight at 37°C with shaking.
-
The next day, use the starter culture to inoculate 1 L of the M9 media lacking tyrosine.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.
-
Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Gently resuspend the cell pellet in 200 ml of fresh, pre-warmed M9 media lacking tyrosine. This step is to wash out any residual tyrosine.
-
Pellet the cells again and resuspend in 1 L of fresh, pre-warmed M9 media lacking tyrosine.
-
Add H-Tyr(3-I)-OH-¹³C₆ to a final concentration of 100-150 mg/L.
-
Allow the culture to grow for 30-60 minutes to ensure uptake of the labeled amino acid.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Grow the culture for the desired time and temperature for optimal protein expression (e.g., 4-6 hours at 30°C or overnight at 18°C).
-
Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.
Protocol 2: NMR Data Acquisition and Analysis
1. Sample Preparation:
-
Prepare a 200-500 µM sample of the purified H-Tyr(3-I)-OH-¹³C₆ labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5-7.5) in 90% H₂O/10% D₂O.
-
Add a protease inhibitor cocktail if necessary.
2. NMR Experiment - ¹³C-¹H HSQC:
-
The primary experiment is a sensitivity-enhanced ¹³C-¹H Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment detects the correlation between each ¹³C nucleus and its directly attached proton.
-
Typical Spectrometer Parameters (on a 600 MHz spectrometer):
-
Temperature: 298 K (25°C).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 40-50 ppm (centered around the expected aromatic ¹³C chemical shifts).
-
Number of scans: 16-64 (depending on protein concentration).
-
Recycle delay: 1.5 s.
-
Acquisition time: ~100 ms in the ¹H dimension.
-
Number of increments in the ¹³C dimension: 128-256.
-
3. Data Processing and Analysis:
-
Process the 2D data using standard NMR software (e.g., TopSpin, NMRPipe).
-
The resulting spectrum should show cross-peaks corresponding to the C-H pairs in the iodotyrosine ring.
-
Assign the cross-peaks based on known chemical shifts of 3-iodotyrosine and comparison with spectra of unlabeled protein.
4. Chemical Shift Perturbation (CSP) Titration:
-
Acquire a reference ¹³C-¹H HSQC spectrum of the labeled protein.
-
Prepare a concentrated stock solution of the ligand in the same NMR buffer.
-
Add small aliquots of the ligand stock solution to the protein sample to achieve increasing molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5, 1:10 protein:ligand).
-
Acquire a ¹³C-¹H HSQC spectrum at each titration point.
-
Overlay the spectra and monitor the movement of the iodotyrosine cross-peaks.
-
Calculate the weighted chemical shift perturbation (CSP) for each cross-peak at each titration point using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδC)² ] where ΔδH and ΔδC are the changes in the ¹H and ¹³C chemical shifts, respectively, and α is a scaling factor (typically around 0.25 for ¹³C).
-
Plot the CSP values against the ligand concentration to determine the dissociation constant (Kd).
Data Presentation
Quantitative data should be presented in clear
Application Notes and Protocols for H-Tyr(3-I)-OH-¹³C₆ in Targeted Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of H-Tyr(3-I)-OH-¹³C₆, a stable isotope-labeled 3-iodo-L-tyrosine, in targeted proteomics. This document outlines its utility in quantitative analysis of protein iodination and as a tool to study tyrosine-centric signaling pathways. Detailed experimental protocols and data interpretation guidelines are provided to facilitate its integration into research and drug development workflows.
Introduction to H-Tyr(3-I)-OH-¹³C₆ in Quantitative Proteomics
H-Tyr(3-I)-OH-¹³C₆ is a specialized reagent for mass spectrometry-based quantitative proteomics. It combines two key features: a 3-iodo modification on the tyrosine ring and a stable isotope label (¹³C₆) on the tyrosine backbone. This dual functionality makes it a powerful tool for several advanced proteomic applications.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for accurate protein quantification.[1][2] In a typical SILAC experiment, cells are cultured in media containing either a "light" (natural abundance) or a "heavy" (stable isotope-labeled) essential amino acid.[3] As cells grow and divide, the labeled amino acid is incorporated into newly synthesized proteins.[4] After experimental treatment, protein lysates from "light" and "heavy" labeled cell populations are combined, processed, and analyzed by mass spectrometry. The mass difference between the heavy and light isotope-labeled peptides allows for the precise relative quantification of protein abundance between the two conditions.[5]
H-Tyr(3-I)-OH-¹³C₆ can be employed in a modified SILAC approach to specifically investigate the dynamics of protein iodination, a post-translational modification (PTM) with roles in various physiological and pathological processes, or to trace the fate of tyrosine in specific protein populations.
Key Applications
-
Quantitative Analysis of Protein Tyrosine Iodination: By metabolically incorporating H-Tyr(3-I)-OH-¹³C₆, researchers can create an internal standard for every iodinated peptide in the proteome. This allows for the accurate quantification of changes in protein iodination under different experimental conditions, such as in studies of thyroid hormone synthesis or oxidative stress.[6]
-
Spike-in Standard for Absolute Quantification: Synthesized peptides containing H-Tyr(3-I)-OH-¹³C₆ can be used as heavy internal standards for targeted quantification of specific iodinated peptides using methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[7][8] This is particularly valuable in clinical research and drug development for biomarker validation.
-
Tracing Tyrosine Metabolism and Incorporation: The ¹³C₆ label allows for the tracing of 3-iodo-L-tyrosine incorporation into proteins, providing insights into the metabolic pathways and dynamics of this modified amino acid.
Experimental Workflow: SILAC-based Analysis of Protein Iodination
The following diagram illustrates a general workflow for a SILAC experiment designed to quantify changes in protein iodination using H-Tyr(3-I)-OH-¹³C₆.
Caption: SILAC workflow for quantitative iodoproteomics.
Detailed Experimental Protocol: Metabolic Labeling with H-Tyr(3-I)-OH-¹³C₆
This protocol provides a framework for a targeted proteomics experiment to quantify changes in protein iodination in response to a specific treatment.
1. Cell Culture and Metabolic Labeling:
-
Media Preparation: Prepare SILAC DMEM or RPMI medium lacking L-tyrosine. For the "light" medium, supplement with standard L-tyrosine. For the "heavy" medium, supplement with H-Tyr(3-I)-OH-¹³C₆ at the same concentration. Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.
-
Cell Adaptation: Culture two populations of cells, one in the "light" medium and one in the "heavy" medium. Passage the cells for at least five cell divisions to ensure near-complete incorporation of the respective amino acids into the proteome.[4]
-
Experimental Treatment: Once labeling is complete, treat the "heavy" labeled cells with the experimental compound or condition. The "light" labeled cells will serve as the control.
2. Sample Preparation:
-
Cell Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).
-
Lysate Combination: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture. A common method is reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.[9][10]
3. Mass Spectrometry Analysis:
-
LC-MS/MS: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.[11]
-
Data Acquisition: Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. For targeted analysis, a Parallel Reaction Monitoring (PRM) method can be developed to specifically target peptides of interest containing 3-iodotyrosine.
4. Data Analysis:
-
Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw mass spectrometry data against a protein database.[12]
-
Modifications: Include 3-iodotyrosine (+125.9045 Da) and the ¹³C₆-labeled 3-iodotyrosine (+131.9247 Da) as variable modifications in the search parameters.
-
Quantification: The software will identify peptide pairs with a specific mass shift corresponding to the light and heavy labels and calculate the heavy/light (H/L) ratio for each peptide. This ratio represents the relative change in abundance of that peptide between the treated and control samples.
Quantitative Data Presentation
The quantitative output from a SILAC experiment is a list of proteins and their corresponding H/L ratios. This data can be summarized in a table for easy comparison.
Table 1: Hypothetical Quantitative Data for EGFR Signaling Proteins
| Protein | Gene | Peptide Sequence | H/L Ratio | Regulation |
| Epidermal growth factor receptor | EGFR | I-Y(¹³C₆)LIPQIGDR | 2.5 | Upregulated |
| Growth factor receptor-bound protein 2 | GRB2 | VNVT(I-Y¹³C₆)KIPNYVQK | 0.8 | Downregulated |
| Son of sevenless homolog 1 | SOS1 | ELD(I-Y¹³C₆)ISKR | 1.1 | No Change |
| Mitogen-activated protein kinase 1 | MAPK1 | FFL(I-Y¹³C₆)TEIVNR | 3.1 | Upregulated |
| Mitogen-activated protein kinase 3 | MAPK3 | GLL(I-Y¹³C₆)NVNSK | 2.8 | Upregulated |
Note: This table presents hypothetical data for illustrative purposes. I-Y(¹³C₆) represents the incorporated H-Tyr(3-I)-OH-¹³C₆.
Application in a Signaling Pathway: EGFR Signaling
Tyrosine phosphorylation is a critical post-translational modification in many signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[13][14] While H-Tyr(3-I)-OH-¹³C₆ directly tracks iodination, the study of tyrosine modifications is highly relevant. A similar SILAC approach using ¹³C₆-labeled tyrosine can be used to quantify changes in tyrosine phosphorylation within this pathway.
The following diagram illustrates a simplified EGFR signaling cascade, a common target for proteomic investigation.
Caption: Simplified EGFR signaling pathway.
By employing a SILAC-based approach, researchers can quantify how the abundance and phosphorylation status of key proteins in this pathway, such as EGFR, GRB2, and ERK, change in response to drug treatment, providing valuable insights into drug efficacy and mechanism of action.[15]
Conclusion
H-Tyr(3-I)-OH-¹³C₆ is a valuable tool for advanced targeted proteomics studies. Its application in metabolic labeling enables the precise quantification of protein iodination and can be adapted to study various aspects of tyrosine biology. The detailed protocols and workflows presented here provide a foundation for researchers to design and execute experiments that can yield significant insights into cellular processes and the effects of therapeutic interventions.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. chempep.com [chempep.com]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Targeted Mass Spectrometry for Quantification of Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sample Preparation Methods for Targeted Single-Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SILAC Quantitation | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Receptor Tyrosine Kinase Signaling – A Proteomic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Tyr(3-I)-OH-¹³C₆ in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the isotopically labeled, photo-activatable amino acid analogue, H-Tyr(3-I)-OH-¹³C₆, for the investigation of protein-protein interactions (PPIs). This methodology, centered around photo-cross-linking mass spectrometry (XL-MS), enables the capture of both transient and stable protein complexes in their native cellular environment, providing invaluable insights for basic research and drug development.
Introduction
Understanding protein-protein interactions is fundamental to elucidating cellular processes and disease mechanisms. Photo-cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to identify interacting proteins and map their interaction interfaces. This is achieved by introducing a photo-activatable amino acid into a "bait" protein. Upon UV irradiation, a highly reactive species is generated, which covalently cross-links the bait protein to its interacting "prey" proteins. Subsequent mass spectrometric analysis identifies the cross-linked peptides, revealing the identities of the interacting partners and the specific sites of interaction.
H-Tyr(3-I)-OH-¹³C₆ serves as a versatile precursor for a site-specific photo-cross-linker. The iodine atom at the 3-position of the tyrosine ring provides a reactive handle for the facile introduction of a photo-activatable diazirine moiety through palladium-catalyzed cross-coupling reactions. The ¹³C₆ isotopic label on the tyrosine ring allows for the clear differentiation of the introduced amino acid from endogenous, unlabeled tyrosine during mass spectrometry analysis, thereby enhancing the accuracy of data interpretation.
Synthesis of Photo-Activatable H-Tyr(3-I)-OH-¹³C₆ Analogue
To be used as a photo-cross-linker, H-Tyr(3-I)-OH-¹³C₆ must first be derivatized with a photo-activatable group, such as a diazirine. The following is a proposed synthetic scheme based on established palladium-catalyzed cross-coupling reactions.
Reaction Scheme: Sonogashira coupling of a protected 3-iodo-L-tyrosine derivative with an alkyne-containing diazirine compound.
Diagram of Synthetic Pathway:
Application Notes and Protocols for Optimal H-Tyr(3-I)-OH-13C6 Incorporation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into proteins in mammalian cells is a powerful tool for elucidating protein structure and function, studying protein-protein interactions, and developing novel therapeutics. H-Tyr(3-I)-OH-13C6, a stable isotope-labeled version of 3-iodo-L-tyrosine, offers a unique probe for such studies, enabling advanced analysis by mass spectrometry. Unlike canonical amino acids, the incorporation of this compound is not achieved through standard metabolic labeling techniques like SILAC. Instead, it requires the expansion of the genetic code of the host cell.
This is accomplished by introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which is engineered to specifically recognize the unnatural amino acid and an amber stop codon (UAG) in the mRNA of the target protein. This methodology allows for the precise insertion of this compound at a desired location within a protein of interest.
These application notes provide detailed protocols and cell culture conditions for the optimal incorporation of this compound into proteins in mammalian cells, focusing on the use of an engineered E. coli tyrosyl-tRNA synthetase (TyrRS) and a Bacillus stearothermophilus suppressor tRNA (tRNATyr).
Data Presentation
Table 1: Physicochemical and Biological Properties of 3-iodo-L-tyrosine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀INO₃ | [1] |
| Molecular Weight | 307.1 g/mol | [1] |
| Solubility in PBS (pH 7.2) | ~0.15 mg/mL | [1] |
| Potential Toxicity | Inhibitor of tyrosine hydroxylase (Ki = 0.39 µM). Induces α-synuclein aggregation in primary neurons at 5 and 10 nM. | [1] |
Table 2: Recommended Cell Culture Conditions for this compound Incorporation
| Parameter | Recommendation | Notes |
| Basal Medium | DMEM or RPMI-1640, high glucose, with L-glutamine and sodium pyruvate. | Standard media that supports robust cell growth. |
| Serum | 10% (v/v) Fetal Bovine Serum (FBS) | Dialyzed FBS is not strictly necessary as the specificity is conferred by the engineered synthetase, but can be used to reduce background. |
| This compound Concentration | 0.5 - 1.0 mM | This is a starting recommendation and should be optimized for each cell line and target protein to balance incorporation efficiency and potential cytotoxicity. |
| L-Tyrosine Concentration | Standard concentration in basal medium | The engineered TyrRS has a significantly lower affinity for L-tyrosine, allowing for efficient incorporation of the iodinated analog even in the presence of the natural amino acid.[2] |
| Incubation Conditions | 37°C, 5% CO₂, humidified incubator | Standard mammalian cell culture conditions. |
| Cell Lines | HEK293, CHO | This technique has been successfully demonstrated in these and other mammalian cell lines. |
Table 3: Transfection and Expression Parameters
| Parameter | Recommendation | Notes |
| Plasmids | 1. Target protein with amber (UAG) codon at the desired site.2. Engineered TyrRS (e.g., with Y37V, Q195C mutations).3. Suppressor tRNATyr | Plasmids should be of high purity (e.g., endotoxin-free). |
| Transfection Reagent | Commercially available lipid-based reagents or electroporation. | Optimize transfection efficiency for the specific cell line. |
| Post-Transfection Incubation | 24 - 48 hours | Allow for expression of the engineered synthetase and suppressor tRNA before harvesting. |
| Incorporation Efficiency | >95% | Reported with a 2-fold excess of L-tyrosine over 3-iodo-L-tyrosine in the medium.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to the limited solubility of 3-iodo-L-tyrosine in aqueous solutions at neutral pH, a stock solution should be prepared in an organic solvent or under alkaline conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
In a sterile environment, weigh out the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Site-Specific Incorporation of this compound in HEK293 Cells
This protocol describes the transient transfection of HEK293 cells for the expression of a target protein containing this compound.
Materials:
-
HEK293 cells
-
Complete growth medium (DMEM with 10% FBS)
-
Plasmids: pCMV-TargetProtein(TAG), pCMV-iodoTyrRS, pCMV-tRNATyr
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the plasmids (e.g., 1 µg of each plasmid) in 100 µL of Opti-MEM.
-
In a separate sterile tube, dilute the transfection reagent in 100 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted plasmids and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection:
-
Gently add the transfection complexes dropwise to the wells containing the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Addition of this compound:
-
4-6 hours post-transfection, replace the medium with fresh complete growth medium.
-
Add the this compound stock solution to the fresh medium to a final concentration of 0.5-1.0 mM. Ensure thorough mixing.
-
-
Incubation and Expression:
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvest and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Harvest the cell lysate for downstream analysis (e.g., Western blotting, mass spectrometry).
-
Protocol 3: Cell Viability Assay
It is crucial to assess the potential cytotoxicity of this compound on the specific cell line being used. An MTT or resazurin-based assay can be employed for this purpose.
Materials:
-
Mammalian cells of interest
-
Complete growth medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT or resazurin reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete growth medium, ranging from a concentration below to above the intended working concentration (e.g., 0.1 mM to 5 mM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound and incubate for the same duration as the protein expression experiment (e.g., 24-48 hours).
-
Assay:
-
Add the MTT or resazurin reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development.
-
If using MTT, add the solubilization buffer.
-
-
Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control.
Mandatory Visualization
Caption: Experimental workflow for the site-specific incorporation of this compound.
Caption: Orthogonal translation system for unnatural amino acid incorporation.
References
Application Notes and Protocols for H-Tyr(3-I)-OH-13C6 in Metabolic Flux Analysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and quantification of flux rates. H-Tyr(3-I)-OH-13C6 is a stable isotope-labeled version of 3-iodo-L-tyrosine, an analog of the amino acid L-tyrosine. The incorporation of six Carbon-13 (¹³C) atoms in the aromatic ring allows for its distinction from endogenous, unlabeled tyrosine by mass spectrometry. This feature, combined with the iodine atom, makes this compound a potentially powerful tracer for metabolic flux analysis (MFA) to investigate various aspects of tyrosine metabolism, protein synthesis, and the production of tyrosine-derived signaling molecules. This document provides detailed application notes and protocols for the potential use of this compound in metabolic flux analysis studies.
Principle of ¹³C Metabolic Flux Analysis
Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell.[1] The core principle involves introducing a substrate enriched with a stable isotope, such as ¹³C, into a biological system.[2] As the cells metabolize the labeled substrate, the isotope is incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the flow of atoms through the metabolic network.[2] This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes.[2]
This compound can be used as a tracer to specifically probe the pathways involving tyrosine. Once introduced to cells, it can be transported into the cell and utilized in a similar manner to endogenous tyrosine. The heavy ¹³C label allows for the tracking of the carbon skeleton of the tyrosine molecule as it is incorporated into proteins or converted into various metabolites.
Potential Applications in Research and Drug Development
-
Quantifying Protein Synthesis Rates: By measuring the rate of incorporation of this compound into the proteome, researchers can determine the rate of de novo protein synthesis under various conditions, such as in response to drug treatment or in disease models.
-
Investigating Catecholamine Metabolism: Tyrosine is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3][4] Tracing the flux of this compound into these neurotransmitters can provide insights into the regulation of their synthesis and turnover in neurological disorders or in response to neuroactive drugs.
-
Studying Thyroid Hormone Synthesis: The thyroid hormones thyroxine (T4) and triiodothyronine (T3) are iodinated derivatives of tyrosine. While this compound is already iodinated, its ¹³C label can be used to trace its uptake and potential incorporation into thyroglobulin and subsequent processing into thyroid hormones, offering a tool to study thyroid metabolism.
-
Elucidating Melanin Synthesis Pathways: Melanin, the primary pigment in human skin, is produced from tyrosine.[3] this compound can be used to study the flux through the melanogenesis pathway in normal and cancerous skin cells.
-
Assessing Amino Acid Transport: The uptake of this compound can be used to study the activity of amino acid transporters, which are often upregulated in cancer cells.
-
Drug Target Validation: By observing how a drug candidate alters the metabolic fate of this compound, researchers can gain insights into the drug's mechanism of action and its effects on specific metabolic pathways.
Experimental Workflow for a Tracer Study with this compound
The following diagram outlines a general workflow for a metabolic flux analysis experiment using this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture Labeling with this compound
This protocol is adapted from standard procedures for stable isotope labeling by amino acids in cell culture (SILAC).[5][6][7]
Materials:
-
Cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
Tyrosine-free cell culture medium
-
This compound
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture equipment (incubator, flasks, etc.)
Procedure:
-
Cell Culture: Culture the cells in their standard complete medium until they reach the desired confluence for the experiment.
-
Medium Preparation: Prepare the labeling medium by supplementing tyrosine-free medium with this compound to the desired final concentration (typically the same as physiological tyrosine concentration). Also, add dFBS and other necessary supplements.
-
Cell Seeding: Seed the cells into new culture plates or flasks at a density that will allow for several population doublings during the labeling period.
-
Labeling: Remove the standard medium and wash the cells once with phosphate-buffered saline (PBS). Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined period. For steady-state MFA, this is typically several cell doubling times to ensure maximal incorporation of the labeled amino acid. For kinetic flux analysis, shorter time points will be taken.
-
Sampling: At each time point, harvest the cells for analysis. This involves rapid quenching of metabolism, typically by washing with ice-cold PBS and then adding a cold extraction solvent.
Protocol 2: Metabolite Extraction and Analysis
Materials:
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Quenching and Extraction:
-
Aspirate the labeling medium from the culture dish.
-
Quickly wash the cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the dish.
-
Scrape the cells and collect the cell lysate in a pre-chilled microcentrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube. The pellet can be saved for protein or DNA analysis.
-
Drying: Evaporate the solvent from the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the separation and detection of tyrosine and its metabolites.[8] The mass spectrometer will be operated in a mode that allows for the quantification of the different mass isotopologues of each metabolite (e.g., M+0, M+1, ..., M+6 for tyrosine).
Data Presentation
The primary data from a ¹³C labeling experiment is the mass isotopologue distribution (MID) for each metabolite of interest. This data can be summarized in tables for clear comparison across different experimental conditions.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Tyrosine and its Metabolites after Labeling with this compound
| Metabolite | Isotopologue | Condition A (%) | Condition B (%) |
| Tyrosine | M+0 | 5.2 | 10.8 |
| M+6 | 94.8 | 89.2 | |
| Dopamine | M+0 | 25.6 | 45.3 |
| M+6 | 74.4 | 54.7 | |
| Homovanillic Acid | M+0 | 30.1 | 52.9 |
| M+6 | 69.9 | 47.1 |
M+0 represents the unlabeled metabolite, while M+6 represents the metabolite fully labeled with six ¹³C atoms from this compound.
Table 2: Calculated Metabolic Fluxes (relative to Tyrosine uptake rate of 100)
| Metabolic Pathway | Flux (Condition A) | Flux (Condition B) |
| Protein Synthesis | 65.2 | 72.5 |
| Dopamine Synthesis | 15.8 | 10.3 |
| Tyrosine Catabolism | 19.0 | 17.2 |
Visualization of Key Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the major metabolic fates of tyrosine.
Tyrosine Metabolism Overview
Catecholamine Synthesis Pathway
Conclusion
This compound is a promising tracer for in-depth studies of tyrosine metabolism. Its use in metabolic flux analysis can provide quantitative data on the rates of protein synthesis, neurotransmitter production, and other key pathways involving tyrosine. The protocols and information provided herein offer a foundation for researchers to design and implement tracer studies with this novel compound, ultimately contributing to a better understanding of cellular metabolism in health and disease, and aiding in the development of new therapeutic strategies.
References
- 1. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Tyrosine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low H-Tyr(3-I)-OH-¹³C₆ Incorporation Efficiency in SILAC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, specifically focusing on low incorporation efficiency of the heavy-labeled, modified amino acid H-Tyr(3-I)-OH-¹³C₆.
Frequently Asked Questions (FAQs)
Q1: What is H-Tyr(3-I)-OH-¹³C₆ and why is its incorporation sometimes challenging?
H-Tyr(3-I)-OH-¹³C₆ is a stable isotope-labeled version of 3-iodo-L-tyrosine, a modified, non-canonical amino acid. Unlike standard SILAC amino acids like arginine and lysine, its incorporation into proteins presents unique challenges. The cellular machinery for protein synthesis, specifically the enzyme tyrosyl-tRNA synthetase (TyrRS), which is responsible for attaching tyrosine to its corresponding transfer RNA (tRNA), may not efficiently recognize and process this modified amino acid. The bulky iodine atom at the 3-position of the tyrosine ring can sterically hinder the binding of the amino acid to the active site of the wild-type TyrRS. This can lead to inefficient "charging" of the tRNA and consequently, low incorporation into newly synthesized proteins.
Q2: What is the minimum recommended incorporation efficiency for reliable SILAC quantification?
For accurate and reliable quantification in SILAC experiments, an incorporation efficiency of >95% is generally recommended.[1][2] Incomplete labeling can lead to inaccurate protein quantification, as the "light" and "heavy" peptide signals will not accurately reflect the relative abundance of the protein under different experimental conditions.
Q3: How many cell doublings are typically required for complete labeling in SILAC?
For standard amino acids, at least five to six cell doublings are recommended to achieve near-complete incorporation of the heavy-labeled amino acids.[2][3] This allows for the dilution of pre-existing "light" proteins through cell division and protein turnover. However, for a non-canonical amino acid like H-Tyr(3-I)-OH-¹³C₆, a longer duration or more cell doublings might be necessary to reach a sufficient level of incorporation, and it may never reach the same level as canonical amino acids without cellular engineering.
Q4: Can H-Tyr(3-I)-OH-¹³C₆ be toxic to cells?
Yes, high concentrations of iodinated compounds can be cytotoxic. 3-iodo-L-tyrosine is a known inhibitor of tyrosine hydroxylase, an important enzyme in neurotransmitter synthesis.[4] Additionally, some studies have shown that tyrosine kinase inhibitors can induce apoptosis in certain cell lines. It is crucial to determine the optimal, non-toxic concentration of H-Tyr(3-I)-OH-¹³C₆ for your specific cell line through a dose-response experiment before starting a full SILAC experiment.
Troubleshooting Guides
Issue 1: Low Incorporation Efficiency of H-Tyr(3-I)-OH-¹³C₆
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient tRNA Charging by Wild-Type TyrRS | The native tyrosyl-tRNA synthetase (TyrRS) may have low affinity for H-Tyr(3-I)-OH-¹³C₆. Consider using a cell line engineered to express a mutant TyrRS with enhanced specificity for 3-iodo-tyrosine.[5][6] |
| Insufficient Labeling Time | Extend the cell culture period in the heavy SILAC medium to allow for more cell doublings and greater incorporation. Monitor the incorporation efficiency at different time points to determine the optimal labeling duration. |
| Suboptimal Concentration of H-Tyr(3-I)-OH-¹³C₆ | Perform a dose-response experiment to identify the highest possible concentration of H-Tyr(3-I)-OH-¹³C₆ that does not negatively impact cell viability and proliferation. Start with a concentration similar to that of standard tyrosine in your SILAC medium and test a range of concentrations. |
| Competition with Unlabeled Tyrosine | Ensure that the SILAC medium is completely devoid of unlabeled ("light") tyrosine. Use high-quality, custom-formulated tyrosine-free medium. Also, ensure the dialyzed fetal bovine serum (dFBS) is of high quality and has been thoroughly dialyzed to remove any residual free amino acids. |
| Amino Acid Instability | While not extensively documented for H-Tyr(3-I)-OH, some modified amino acids can be unstable in cell culture medium over time. Prepare fresh SILAC medium regularly and minimize its exposure to light and heat. |
Experimental Protocols
Protocol 1: Determining Optimal H-Tyr(3-I)-OH-¹³C₆ Concentration and Cytotoxicity
-
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Media Preparation: Prepare SILAC medium with a range of H-Tyr(3-I)-OH-¹³C₆ concentrations (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x the normal tyrosine concentration). Include a control with the standard "light" tyrosine concentration.
-
Cell Treatment: Replace the standard medium with the prepared SILAC media containing different concentrations of the heavy amino acid.
-
Viability Assay: After a period equivalent to at least three cell doublings, perform a cell viability assay (e.g., MTT or MTS assay) to determine the concentration at which H-Tyr(3-I)-OH-¹³C₆ becomes cytotoxic.
-
Growth Rate Assessment: Monitor cell proliferation over the same period using a cell counting method to assess the impact on the cell doubling time.
-
Selection of Optimal Concentration: Choose the highest concentration that does not significantly inhibit cell growth or viability for your SILAC experiment.
Protocol 2: Verifying Incorporation Efficiency by Mass Spectrometry
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium containing the optimized concentration of H-Tyr(3-I)-OH-¹³C₆ for at least five cell doublings.
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a protein database. Manually inspect the spectra of several high-abundance peptides containing tyrosine to determine the ratio of the heavy (¹³C₆-labeled and iodinated) to light (unlabeled) forms. Calculate the incorporation efficiency as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%.
Visualizations
Caption: Key factors contributing to low incorporation of H-Tyr(3-I)-OH-¹³C₆.
Caption: Troubleshooting workflow for optimizing H-Tyr(3-I)-OH-¹³C₆ labeling.
References
- 1. videleaf.com [videleaf.com]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transplantation of a tyrosine editing domain into a tyrosyl-tRNA synthetase variant enhances its specificity for a tyrosine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: H-Tyr(3-I)-OH-13C6 MS/MS Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing H-Tyr(3-I)-OH-13C6 as an internal standard in mass spectrometry-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ion mode ESI-MS?
A1: In positive ion mode Electrospray Ionization (ESI), this compound is expected to gain a proton to form the protonated precursor ion, [M+H]⁺. Given the molecular weight of 3-iodo-L-tyrosine is approximately 307.1 g/mol , and the incorporation of six 13C atoms will increase the mass by 6 Da, the expected monoisotopic m/z for the [M+H]⁺ ion will be approximately 314.0.
Q2: What are the primary fragmentation pathways for iodinated tyrosine derivatives in Collision-Induced Dissociation (CID)?
A2: Under low-energy CID conditions, protonated tyrosine and its derivatives typically fragment through several common pathways.[1][2] For H-Tyr(3-I)-OH, these include the neutral loss of ammonia (NH₃) and the combined loss of water (H₂O) and carbon monoxide (CO).[1] At higher collision energies, the loss of the iodine atom can also be observed.[1] A characteristic mass shift of approximately 125.9 m/z is observed on fragment ions that retain the iodinated tyrosine residue.
Q3: How does the 13C6 labeling affect the fragmentation pattern of H-Tyr(3-I)-OH in MS/MS analysis?
A3: The 13C6 label is on the benzene ring of the tyrosine molecule. Therefore, any fragment ion that retains the iodinated phenyl group will exhibit a mass shift of +6 Da compared to the corresponding fragment from the unlabeled compound. Fragments that do not contain the benzene ring, such as the immonium ion of tyrosine, would not show this mass shift if the label were not on the side chain.
Q4: What are the expected m/z values for the major fragment ions of this compound?
A4: The table below summarizes the theoretical m/z values for the precursor ion and key fragment ions of this compound in positive ion mode. These values are calculated based on the expected fragmentation pathways.
| Ion Type | Description | Theoretical m/z of Unlabeled H-Tyr(3-I)-OH | Theoretical m/z of this compound |
| [M+H]⁺ | Precursor Ion | 308.0 | 314.0 |
| [M+H - NH₃]⁺ | Loss of Ammonia | 291.0 | 297.0 |
| [M+H - H₂O - CO]⁺ | Loss of Water and Carbon Monoxide | 262.0 | 268.0 |
| Immonium Ion | Tyrosine Immonium Ion | 136.1 | 142.1 |
| Side Chain Loss | Loss of the iodinated phenol side chain | Not a primary fragmentation | Not a primary fragmentation |
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low signal intensity or no detectable precursor ion for this compound.
-
Possible Cause 1: Suboptimal Ionization Source Conditions.
-
Troubleshooting Steps:
-
Verify the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature.
-
Ensure the solvent composition is appropriate for positive mode ESI (e.g., acidified with 0.1% formic acid in a mixture of water and acetonitrile).
-
Check for any blockages in the sample flow path.
-
-
-
Possible Cause 2: Incorrect Mass Spectrometer Settings.
-
Troubleshooting Steps:
-
Confirm that the mass spectrometer is scanning the correct m/z range to detect the precursor ion (~314.0 m/z).
-
Ensure that the instrument is calibrated and functioning within specifications.
-
-
Issue 2: Poor or inconsistent fragmentation of the this compound precursor ion.
-
Possible Cause 1: Insufficient or Excessive Collision Energy.
-
Troubleshooting Steps:
-
Perform a collision energy optimization experiment by systematically varying the collision energy to find the optimal value that produces the desired fragment ions with good intensity.
-
Start with a collision energy range typical for similar small molecules and adjust as needed.
-
-
-
Possible Cause 2: Contamination or Matrix Effects.
-
Troubleshooting Steps:
-
Ensure proper sample preparation and cleanup to minimize matrix suppression.
-
Analyze a clean standard solution of this compound to confirm its fragmentation behavior in the absence of matrix.
-
If matrix effects are suspected, consider using a more effective sample extraction method or adjusting the chromatographic separation.[3]
-
-
Issue 3: Unexpected peaks or interferences in the MS/MS spectrum.
-
Possible Cause 1: In-source Fragmentation.
-
Troubleshooting Steps:
-
Reduce the cone voltage or fragmentor voltage in the ion source to minimize unintended fragmentation before the collision cell.
-
-
-
Possible Cause 2: Presence of Impurities or Contaminants.
-
Troubleshooting Steps:
-
Verify the purity of the this compound standard.
-
Check for potential sources of contamination in the LC-MS system, including solvents, tubing, and vials.[3]
-
-
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution to create working standards at the desired concentrations for your experiment.
-
Sample Matrix: For analysis in a biological matrix, perform a protein precipitation or solid-phase extraction to remove interfering substances. A common protein precipitation method is to add three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge to pellet the proteins.
-
Final Sample: Transfer the supernatant from the protein precipitation step to a clean vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic mobile phase (e.g., 5% to 95% B) over several minutes is a good starting point.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion (Q1): m/z 314.0.
-
Product Ions (Q3): Monitor the expected fragment ions (e.g., m/z 297.0, 268.0, 142.1).
-
Collision Gas: Argon is commonly used.
-
Collision Energy: Optimize for the specific instrument and compound.
-
Visualizations
Caption: Fragmentation of this compound.
Caption: Troubleshooting workflow for MS/MS analysis.
References
Technical Support Center: Overcoming Arginine-to-Proline Conversion in SILAC
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the metabolic conversion of labeled arginine to proline in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
A Note on H-Tyr(3-I)-OH-13C6: Our current scientific literature search did not yield any documentation or studies supporting the use of this compound (a 13C-labeled version of 3-Iodo-L-tyrosine) as a method to overcome the arginine-to-proline conversion in SILAC experiments. The established and validated methods are detailed below.
Troubleshooting Guide
This guide addresses common issues encountered during SILAC experiments related to arginine-to-proline conversion.
Question: I've detected "heavy" proline in my proline-containing peptides from the heavy-labeled sample in my SILAC experiment. What is happening and how does this affect my results?
Answer: This indicates that the heavy-labeled arginine you are using is being metabolically converted to heavy-labeled proline by the cells. This conversion leads to an underestimation of the abundance of "heavy" proline-containing peptides, as the mass spectrometer signal for these peptides is split between the expected heavy peptide and the one with the converted proline.[1][2] This can significantly impact the accuracy of your protein quantification, especially since up to half of all tryptic peptides can contain proline.[1][2]
Question: I've confirmed arginine-to-proline conversion is occurring in my cell line. What is the most straightforward way to prevent this?
Answer: The simplest and most widely recommended method to prevent this conversion is to supplement your SILAC media (both "light" and "heavy") with unlabeled L-proline.[3] Adding as little as 200 mg/liter of L-proline to the media has been shown to render the conversion of arginine to proline completely undetectable. This supplementation does not interfere with the incorporation of labeled arginine and there is no evidence of back-conversion from the added proline.[3]
Question: I have supplemented my media with L-proline, but I still see some level of conversion. What should I do?
Answer: If you are still observing conversion after proline supplementation, consider the following:
-
Proline Concentration: Ensure you are using a sufficient concentration of L-proline. While 200 mg/liter is a common recommendation, some cell lines with very high metabolic rates might require a higher concentration. You can perform a titration experiment to determine the optimal concentration for your specific cell line.
-
Media Formulation: Double-check that your SILAC medium is indeed deficient in proline to begin with, allowing your supplementation to be the primary source.
-
Cell Line Characteristics: Some cell lines are more prone to this conversion than others.[4] If the issue persists and is significantly impacting your results, you may need to consider alternative strategies.
Question: Are there alternatives to proline supplementation for preventing arginine-to-proline conversion?
Answer: Yes, other strategies exist, although they may be more complex to implement:
-
Reducing Arginine Concentration: Lowering the concentration of labeled arginine in the SILAC media can make its conversion to proline less metabolically favorable.[1] However, this method may reduce the conversion but often does not eliminate it completely.[1]
-
Genetic Engineering: For organisms that are amenable to genetic manipulation, such as yeast, deleting the genes involved in arginine catabolism (e.g., arginase or ornithine transaminase) can effectively abolish the conversion.[4][5]
-
Computational Correction: Software tools and computational approaches have been developed to correct for the effects of arginine-to-proline conversion during data analysis.[6] This approach does not prevent the conversion but rather compensates for its impact on quantification.
Frequently Asked Questions (FAQs)
Question: What is the biochemical pathway for arginine-to-proline conversion in cells?
Answer: In cells, arginine is converted to proline through a series of enzymatic reactions. The process begins with the enzyme arginase, which hydrolyzes arginine to ornithine and urea. Ornithine is then converted to glutamate-5-semialdehyde by ornithine aminotransferase. This intermediate can then spontaneously cyclize to form Δ1-pyrroline-5-carboxylate, which is subsequently reduced to proline. When using heavy-labeled arginine in SILAC, the heavy isotopes are carried through this pathway, resulting in the formation of heavy-labeled proline.
Question: How do I know if my cell line is prone to arginine-to-proline conversion?
Answer: The extent of arginine-to-proline conversion can vary significantly between different cell lines.[4] It is advisable to perform a small pilot experiment to test for conversion in your specific cell line before initiating a large-scale SILAC study. This can be done by running a small sample of your heavy-labeled proteome and specifically looking for the mass shift in known proline-containing peptides.
Question: Will adding unlabeled proline to my SILAC media affect cell health or growth?
Answer: Supplementing SILAC media with L-proline at concentrations effective for preventing arginine-to-proline conversion (e.g., 200 mg/liter) is generally well-tolerated by most cell lines and has not been reported to negatively impact cell health or growth.
Question: Can I use labeled proline in my SILAC experiment instead of labeled arginine to avoid this issue?
Answer: While you could use labeled proline, the standard SILAC approach utilizes labeled lysine and arginine. This is because the enzyme trypsin, which is most commonly used to digest proteins into peptides for mass spectrometry analysis, cleaves after lysine and arginine residues. Using labeled lysine and arginine ensures that the vast majority of tryptic peptides will be labeled, maximizing the coverage of the proteome for quantification.
Quantitative Data
The effectiveness of L-proline supplementation in preventing arginine-to-proline conversion has been demonstrated in various studies. The following table summarizes the key findings.
| Cell Line(s) | Method | Outcome | Reference |
| Mouse and Human Embryonic Stem Cells | Supplementation with 200 mg/liter L-proline | Completely undetectable conversion of arginine to proline. | [3] |
| Various cell lines | Supplementation with unlabeled proline | Prevention of arginine-to-proline conversion independent of the cell line used. |
Experimental Protocols
Protocol for Preventing Arginine-to-Proline Conversion by L-Proline Supplementation in SILAC
This protocol outlines the steps for preparing SILAC media supplemented with L-proline.
-
Prepare Basal SILAC Medium: Start with a commercially available SILAC medium (e.g., DMEM or RPMI-1640) that is deficient in L-arginine, L-lysine, and L-proline.
-
Reconstitute Amino Acids: Prepare stock solutions of "light" (unlabeled) and "heavy" (isotope-labeled) L-arginine and L-lysine at the desired concentrations according to your standard SILAC protocol.
-
Prepare L-Proline Stock Solution: Prepare a sterile stock solution of unlabeled L-proline (e.g., 20 g/L in deionized water).
-
Supplement SILAC Media:
-
"Light" Medium: To your basal SILAC medium, add the "light" L-arginine and L-lysine stock solutions. Then, add the unlabeled L-proline stock solution to a final concentration of 200 mg/liter.
-
"Heavy" Medium: To a separate batch of basal SILAC medium, add the "heavy" L-arginine and L-lysine stock solutions. Then, add the unlabeled L-proline stock solution to the same final concentration of 200 mg/liter.
-
-
Complete Media Preparation: Add other necessary supplements such as dialyzed fetal bovine serum (dFBS), L-glutamine, and antibiotics to both the "light" and "heavy" media.
-
Cell Culture: Culture your cells in the respective "light" and "heavy" proline-supplemented SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids before starting your experiment.
Visualizations
Caption: Biochemical pathway of arginine-to-proline conversion.
Caption: SILAC experimental workflow with proline supplementation.
Caption: Troubleshooting decision tree for Arg-to-Pro conversion.
References
- 1. chempep.com [chempep.com]
- 2. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
H-Tyr(3-I)-OH-13C6 impact on cell viability and proliferation
Disclaimer: Specific experimental data on the impact of H-Tyr(3-I)-OH-13C6 on cell viability and proliferation are limited in publicly available literature. The information provided herein is based on the known biological activities of its non-isotopically labeled analogue, 3-iodo-L-tyrosine, and general principles of cell-based assays with tyrosine kinase inhibitors and analogues. The provided quantitative data is illustrative and should be used for guidance purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is an isotopically labeled form of 3-iodo-L-tyrosine, where six carbon atoms in the tyrosine molecule have been replaced with the Carbon-13 isotope. Its non-labeled counterpart, 3-iodo-L-tyrosine, is known to be an inhibitor of tyrosine hydroxylase.[1][2][3] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including the neurotransmitter dopamine.[1][2] By inhibiting this enzyme, 3-iodo-L-tyrosine can deplete dopamine levels.[3] It is also known to be an intermediate in the synthesis of thyroid hormones.[3]
Q2: What is the expected impact of this compound on cell viability and proliferation?
The impact of this compound on cell viability and proliferation is likely cell-type dependent and related to the cells' reliance on the pathways modulated by this compound. Given its inhibitory effect on tyrosine hydroxylase, it may affect the viability and proliferation of cells sensitive to dopamine levels, such as certain neuronal cell lines. At high concentrations, 3-iodo-L-tyrosine has been shown to induce Parkinson-like features in experimental models, suggesting potential cytotoxicity in specific contexts.[2] However, without specific experimental data, the precise effect on different cell lines is difficult to predict.
Q3: Is the 13C6 isotopic label expected to alter the biological activity of the compound?
The Carbon-13 isotopic labeling is generally not expected to significantly alter the fundamental biological or pharmacological properties of the molecule. It is primarily used as a tracer in metabolic studies or for quantification by mass spectrometry. Therefore, the effects on cell viability and proliferation are expected to be comparable to those of the non-labeled 3-iodo-L-tyrosine.
Q4: What are the potential off-target effects of this compound?
As a tyrosine analog, this compound could potentially interfere with other tyrosine-dependent processes in the cell. This could include incorporation into newly synthesized proteins, although this is generally less efficient for D-amino acids or modified amino acids.[4] It may also interact with other tyrosine kinases, though its primary described role is the inhibition of tyrosine hydroxylase.[1][3]
Troubleshooting Guides
Issue 1: High variability in cell viability/proliferation assay results between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between seeding replicates.
-
-
Possible Cause: "Edge effects" in the microplate due to evaporation.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.
-
-
Possible Cause: Inaccurate pipetting of the compound or assay reagents.
-
Solution: Ensure pipettes are properly calibrated. Use a new pipette tip for each replicate to avoid carryover.
-
Issue 2: The compound precipitates in the cell culture medium.
-
Possible Cause: Low solubility of tyrosine analogs in aqueous solutions.[4]
-
Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into the culture medium, ensure the final DMSO concentration is low (typically ≤0.1%) and consistent across all wells, including vehicle controls.[5]
-
Solution: Before treating the cells, visually inspect the compound-containing medium under a microscope to confirm the absence of precipitates. Gently warming the medium to 37°C may aid in dissolution.[6]
-
Issue 3: Unexpected increase in "viability" at certain concentrations in an MTT assay.
-
Possible Cause: Direct chemical reduction of the MTT reagent by the compound.[5]
-
Solution: Perform a cell-free control experiment by adding the compound to the culture medium without cells and then adding the MTT reagent. A significant color change indicates direct interaction.[7]
-
-
Possible Cause: A shift in cellular metabolism induced by the compound.[5]
-
Solution: Use an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures cellular ATP levels, or a crystal violet assay that quantifies total protein.
-
Quantitative Data Summary
Illustrative Data: Effect of this compound on Neuroblastoma (SH-SY5Y) Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 91.5 ± 3.8 |
| 50 | 75.3 ± 6.2 |
| 100 | 52.1 ± 4.9 |
| 250 | 28.7 ± 3.1 |
| 500 | 15.4 ± 2.5 |
Illustrative Data: Effect of this compound on Glioblastoma (U87) Cell Proliferation (BrdU Assay)
| Concentration (µM) | % Proliferation (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 6.8 |
| 1 | 99.1 ± 7.2 |
| 10 | 95.4 ± 5.9 |
| 50 | 82.7 ± 6.4 |
| 100 | 65.9 ± 5.1 |
| 250 | 41.3 ± 4.7 |
| 500 | 22.8 ± 3.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8][9]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include wells for "untreated" and "vehicle control" (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the viability of treated cells as a percentage of the vehicle control.
Protocol 2: BrdU Assay for Cell Proliferation
This protocol is based on the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.[11][12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. The optimal incubation time for BrdU incorporation can vary between cell lines.[11]
-
Fixation and Denaturation:
-
Remove the culture medium and wash the cells twice with PBS.
-
Add 100 µL of a fixing/denaturing solution (e.g., ice-cold methanol or a commercially available solution) to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Antibody Incubation:
-
Wash the plate three times with PBS.
-
Add 100 µL of a primary anti-BrdU antibody diluted in an appropriate blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Wash the plate three times with PBS.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with PBS.
-
Add 100 µL of a TMB substrate solution to each well and incubate for 15-30 minutes at room temperature, or until sufficient color development is observed.
-
Add 100 µL of stop solution (e.g., 2N H2SO4) to each well.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Express the proliferation of treated cells as a percentage of the vehicle control.
Visualizations
Caption: Putative signaling pathway of this compound.
Caption: General experimental workflow for cell viability and proliferation assays.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. nbinno.com [nbinno.com]
- 2. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Minimizing isotopic interference in H-Tyr(3-I)-OH-13C6 experiments
Welcome to the technical support center for H-Tyr(3-I)-OH-¹³C₆ experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize isotopic interference and ensure accurate, reliable results during your mass spectrometry experiments.
Frequently Asked questions (FAQs)
Q1: What is H-Tyr(3-I)-OH-¹³C₆, and what are its primary applications?
H-Tyr(3-I)-OH-¹³C₆ is the stable isotope-labeled form of 3-iodo-L-tyrosine, where six carbon atoms in the tyrosine ring are replaced with the ¹³C isotope. 3-iodo-L-tyrosine is a known potent inhibitor of tyrosine hydroxylase and serves as an intermediate in the production of thyroid hormones.[1] The ¹³C₆-labeled version is primarily used as an internal standard in quantitative mass spectrometry (MS) assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure the concentration of unlabeled H-Tyr(3-I)-OH in biological samples.[2]
Q2: What is isotopic interference, and how does it affect my H-Tyr(3-I)-OH-¹³C₆ experiments?
Isotopic interference, or isotopic overlap, occurs when the isotopic distribution of the unlabeled analyte (H-Tyr(3-I)-OH) contributes to the signal of the stable isotope-labeled internal standard (H-Tyr(3-I)-OH-¹³C₆).[3][4] This can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of your target analyte. For H-Tyr(3-I)-OH, the natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled molecule can create isotopic peaks that overlap with the mass of the ¹³C₆-labeled standard.
Q3: What are the main causes of isotopic interference in my experiments?
The primary causes of isotopic interference include:
-
Natural Isotope Abundance: The natural presence of ¹³C, ¹⁵N, and ¹⁸O isotopes in the unlabeled H-Tyr(3-I)-OH can produce M+1, M+2, etc., peaks that may overlap with the signal from the H-Tyr(3-I)-OH-¹³C₆ internal standard.[5]
-
Mass Shift: When the mass difference between the labeled and unlabeled compound is small, the likelihood of isotopic cluster overlap increases.[4]
-
High Analyte Concentration: At high concentrations of the unlabeled analyte, its low-abundance isotopic peaks can become significant enough to interfere with the internal standard's signal.
Q4: How can I minimize or correct for isotopic interference?
Several strategies can be employed to mitigate isotopic interference:
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS instruments can distinguish between ions with very small mass differences, effectively separating the analyte signal from interfering isotopic peaks.[6][7]
-
Chromatographic Separation: Optimizing your liquid chromatography (LC) method to ensure baseline separation of the analyte and internal standard from other matrix components can reduce the chances of co-eluting interferences.
-
Mathematical Correction: Software packages like IsoCor or IsoCorrectoR can be used to deconvolute overlapping isotopic clusters based on the known natural abundance of isotopes and the isotopic purity of the tracer.[3]
-
Optimizing Internal Standard Concentration: Using an appropriate concentration of the H-Tyr(3-I)-OH-¹³C₆ internal standard can help to minimize the relative contribution of crosstalk from the unlabeled analyte.[8]
Troubleshooting Guides
Issue 1: The peak for my H-Tyr(3-I)-OH-¹³C₆ internal standard appears artificially high, especially in samples with high concentrations of unlabeled H-Tyr(3-I)-OH.
| Possible Cause | Troubleshooting Steps |
| Isotopic Overlap | 1. Confirm Overlap: Analyze a high-concentration standard of unlabeled H-Tyr(3-I)-OH and monitor the mass transition for the ¹³C₆-labeled internal standard. A significant signal indicates crosstalk. 2. Implement Correction Software: Use software to mathematically correct for the contribution of the unlabeled analyte to the internal standard's signal.[3] 3. Optimize MS Resolution: If available, utilize a high-resolution mass spectrometer to resolve the overlapping isotopic peaks.[6] |
| Co-eluting Interference | 1. Improve Chromatographic Separation: Modify the LC gradient, change the column, or adjust the mobile phase to better separate H-Tyr(3-I)-OH from matrix components. 2. Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[8][9] |
Issue 2: Poor reproducibility of the internal standard signal across my sample set.
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | 1. Evaluate Matrix Effects: Compare the response of the internal standard in a neat solution versus a post-extraction spiked sample to assess ion suppression or enhancement.[8] 2. Optimize Sample Preparation: Improve sample cleanup to remove matrix components that may be causing inconsistent ionization.[8] |
| Inconsistent Sample Preparation | 1. Standardize Protocols: Ensure consistent timing and execution of all sample preparation steps, including protein precipitation, extraction, and reconstitution. 2. Use Automated Liquid Handlers: For high-throughput analysis, consider using automated systems to minimize human error. |
Experimental Protocols
Representative LC-MS/MS Protocol for H-Tyr(3-I)-OH Quantification
This protocol is a general guideline and requires optimization for your specific instrumentation and sample matrix.
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of H-Tyr(3-I)-OH and H-Tyr(3-I)-OH-¹³C₆ in a suitable solvent (e.g., methanol).
-
Create a series of working standard solutions by serially diluting the H-Tyr(3-I)-OH stock solution.
-
Spike blank biological matrix (e.g., plasma, tissue homogenate) with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the H-Tyr(3-I)-OH-¹³C₆ internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of H-Tyr(3-I)-OH.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions: Determine the optimal precursor and product ions for both H-Tyr(3-I)-OH and H-Tyr(3-I)-OH-¹³C₆.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of H-Tyr(3-I)-OH in the unknown samples from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: General experimental workflow for quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming spectral overlap in isotopic analysis via single- and multi-collector ICP-mass spectrometry (Journal Article) | ETDEWEB [osti.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Software and data analysis for H-Tyr(3-I)-OH-13C6 SILAC proteomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing H-Tyr(3-I)-OH-¹³C₆ for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) proteomics experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is H-Tyr(3-I)-OH-¹³C₆ and how is it used in SILAC proteomics?
H-Tyr(3-I)-OH-¹³C₆ is a stable isotope-labeled version of 3-iodo-L-tyrosine. In SILAC experiments, one population of cells is grown in "light" medium containing the natural 3-iodo-L-tyrosine, while another population is grown in "heavy" medium containing H-Tyr(3-I)-OH-¹³C₆. The six carbon atoms on the tyrosine ring of the heavy version are replaced with the ¹³C isotope. This results in a mass difference that can be detected by a mass spectrometer, allowing for the relative quantification of proteins between the two cell populations.
Q2: What is the precise mass difference between the "light" and "heavy" H-Tyr(3-I)-OH?
To ensure accurate data analysis, it is crucial to use the monoisotopic masses for the light and heavy amino acids.
| Amino Acid | Molecular Formula | Monoisotopic Mass (Da) |
| H-Tyr(3-I)-OH (Light) | C₉H₁₀INO₃ | 306.97054 |
| H-Tyr(3-I)-OH-¹³C₆ (Heavy) | ¹³C₆C₃H₁₀INO₃ | 312.99079 |
| Mass Difference | 6.02025 |
Note: The mass of the heavy form is calculated by adding the mass difference between six ¹³C and six ¹²C atoms (6 * 1.003355 Da).
Q3: Which software packages can be used to analyze H-Tyr(3-I)-OH-¹³C₆ SILAC data?
Several software platforms are suitable for analyzing SILAC data and can be configured for custom amino acid labels. Popular choices include:
-
MaxQuant: A widely used, free software for quantitative proteomics.[1][2] It allows for the definition of custom SILAC labels.
-
Proteome Discoverer™: A comprehensive data analysis platform from Thermo Fisher Scientific that supports SILAC workflows and can be configured for non-standard labeled amino acids.[3]
Q4: How do I configure my data analysis software for this specific SILAC label?
In your software of choice (e.g., MaxQuant or Proteome Discoverer), you will need to define a new modification or SILAC label. Specify the following:
-
Amino Acid: Tyrosine (Y)
-
Label: A custom name (e.g., Tyr(3-I)+¹³C₆)
-
Mass Shift: 6.02025 Da
You will need to set up a duplex SILAC experiment, defining the "light" state as unmodified tyrosine (with a separate modification for the iodination if not part of the baseline search) and the "heavy" state with the custom label you have created.
Troubleshooting Guide
This section addresses specific issues that may arise during H-Tyr(3-I)-OH-¹³C₆ SILAC experiments.
Issue 1: Low or Incomplete Labeling Efficiency
-
Question: My mass spectrometry data shows a low percentage of "heavy" labeled peptides. What could be the cause?
-
Answer:
-
Insufficient Cell Doublings: For complete metabolic labeling, cells should be cultured for at least five to six doublings in the SILAC medium. For slow-growing cell lines, this period may need to be extended.
-
Competition from Unlabeled Tyrosine: Ensure that the basal medium used is tyrosine-free. It is also critical to use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled tyrosine.
-
Cellular Uptake Issues: While 3-iodotyrosine is known to be taken up by cells, the efficiency can vary between cell lines. Consider optimizing the concentration of H-Tyr(3-I)-OH-¹³C₆ in the medium.
-
Amino Acid Stability: While tyrosine is generally stable, the stability of iodinated tyrosine in cell culture medium over long periods should be considered. Prepare fresh media for your experiments.
-
Issue 2: Poor Peptide Identification and/or Quantification
-
Question: I am observing a lower number of identified peptides or inconsistent quantification for proteins containing the iodinated tyrosine. Why might this be happening?
-
Answer:
-
Incorrect Mass Shift in Software: Double-check that the monoisotopic mass shift of 6.02025 Da is correctly entered in your data analysis software.
-
Fragmentation of Iodinated Tyrosine: The iodine atom can be lost during fragmentation in the mass spectrometer (a neutral loss). This can affect how search engines score the peptide-spectrum matches. Ensure that your search parameters account for a potential neutral loss of iodine (126.90447 Da). Some advanced search settings may allow you to specify this as a variable modification on iodinated tyrosine-containing peptides.
-
Chromatographic Shift: Although less common with ¹³C labeling compared to deuterium labeling, there might be a slight shift in the retention time of the heavy peptides. Modern data analysis software is generally able to account for this.
-
Issue 3: Cellular Toxicity or Altered Phenotype
-
Question: My cells are growing slower or appear stressed after switching to the SILAC medium containing H-Tyr(3-I)-OH. What should I do?
-
Answer:
-
Toxicity of 3-Iodotyrosine: 3-Iodotyrosine is a known inhibitor of tyrosine hydroxylase and can have other biological effects. It is important to perform a dose-response experiment to determine the optimal concentration of H-Tyr(3-I)-OH that allows for sufficient labeling without causing significant cellular stress.
-
Adaptation Period: Allow the cells a gradual adaptation period to the new medium. You can start with a mix of normal and SILAC medium and gradually increase the proportion of the SILAC medium.
-
Monitor Cell Health: Regularly monitor cell morphology, viability, and proliferation rates after switching to the SILAC medium to ensure that the labeling itself is not inducing a phenotype that could confound your experimental results.
-
Experimental Protocols
A detailed methodology for a typical H-Tyr(3-I)-OH-¹³C₆ SILAC experiment is provided below.
1. Cell Culture and Metabolic Labeling
-
Prepare SILAC Media:
-
Use a basal medium that is deficient in L-tyrosine.
-
Supplement the medium with 10% dialyzed fetal bovine serum.
-
For the "light" medium, add "light" H-Tyr(3-I)-OH to the desired final concentration.
-
For the "heavy" medium, add "heavy" H-Tyr(3-I)-OH-¹³C₆ to the same final concentration.
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of your cells, one in the "light" medium and one in the "heavy" medium.
-
Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Once fully labeled, apply your experimental treatment to one or both cell populations.
-
2. Sample Preparation and Mass Spectrometry
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the "light" and "heavy" cell populations separately.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein sample with a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
3. Data Analysis
-
Software Setup:
-
In your chosen software (e.g., MaxQuant), define the custom SILAC label for H-Tyr(3-I)-OH-¹³C₆ with a mass shift of 6.02025 Da over tyrosine.
-
Set up a duplex experiment with the appropriate light and heavy labels.
-
-
Database Search:
-
Search the acquired MS/MS data against a relevant protein database.
-
Include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification. Consider adding the neutral loss of iodine as a variable modification for iodinated tyrosine.
-
-
Quantification and Reporting:
-
The software will calculate the heavy-to-light ratios for the identified peptides and proteins.
-
Further statistical analysis can be performed on the resulting quantitative data.
-
Visualizations
Experimental Workflow
Caption: General workflow for a duplex SILAC experiment.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway studied with SILAC.
References
Addressing incomplete enzymatic digestion of H-Tyr(3-I)-OH-13C6 labeled proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the enzymatic digestion of proteins labeled with H-Tyr(3-I)-OH-13C6 for mass spectrometry and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled (SIL) form of the amino acid 3-iodotyrosine. It contains six Carbon-13 (13C) atoms, introducing a predictable mass shift in peptides that incorporate it. This labeling is primarily used in quantitative proteomics as an internal standard to accurately measure the relative or absolute abundance of specific proteins in complex samples.[1] The iodine atom also provides a unique isotopic signature and can be used in different types of biochemical assays.
Q2: I'm observing incomplete digestion of my this compound labeled protein. What are the most common causes?
Incomplete enzymatic digestion is a frequent issue in bottom-up proteomics and can stem from several factors.[2] For proteins labeled with 3-iodotyrosine, the challenges are often magnified. The most common causes include:
-
Enzyme Inhibition: The iodine atom on the tyrosine residue can directly interfere with and inhibit the activity of proteases like trypsin.
-
Poor Denaturation: Inadequate unfolding of the protein structure prevents the enzyme from accessing cleavage sites.
-
Suboptimal Digestion Conditions: Incorrect pH, temperature, or enzyme-to-protein ratio can significantly reduce enzyme efficiency.[3][4][5]
-
Incomplete Reduction and Alkylation: Disulfide bonds that are not fully broken and capped can prevent the protein from being fully accessible to the enzyme.
-
Reagent Contamination: The presence of detergents or other chemicals can inhibit enzyme activity.[6]
Q3: How does the 3-iodotyrosine label specifically affect trypsin digestion?
The presence of a large halogen atom like iodine on the tyrosine ring can impact digestion in two main ways:
-
Direct Inhibition: Studies have shown that molecular iodine (I2) can bind to trypsin and decrease its enzymatic activity through a static quenching mechanism. The 3-iodotyrosine residue within the protein structure may create a local environment that similarly hinders trypsin's catalytic function.
-
Steric Hindrance: The bulky iodine atom near a potential cleavage site (lysine or arginine) may physically block trypsin from efficiently binding to and cleaving the peptide bond.
Q4: What are the key parameters to optimize for a successful digestion?
Optimizing the digestion protocol is critical for achieving complete and reproducible results. Key parameters to focus on include:
-
Denaturation: Ensure complete protein unfolding using strong denaturants like 8M urea or MS-compatible surfactants.
-
Enzyme-to-Protein Ratio: A higher enzyme-to-protein ratio (e.g., 1:20 or 1:30) may be necessary to overcome partial inhibition.
-
Digestion Time: Longer incubation times (e.g., overnight) or optimized shorter times at elevated temperatures can improve cleavage efficiency.[7]
-
pH and Temperature: Maintain the optimal pH (typically 7.5-8.5) and temperature (usually 37°C) for your chosen enzyme.[3][5]
-
Use of a Second Protease: Employing a dual-enzyme strategy (e.g., LysC followed by trypsin) can significantly improve digestion completeness. LysC is more robust in high urea concentrations and can perform an initial round of cleavage.[6][8]
Q5: Are there alternative enzymes I can use if trypsin performance is poor?
Yes. If trypsin digestion remains incomplete, consider using alternative or complementary proteases. A multi-enzyme approach can often achieve higher sequence coverage.[2]
-
Lys-C: Cleaves at the C-terminus of lysine. It is more tolerant of denaturing conditions (like high urea) than trypsin.[6][8]
-
Chymotrypsin: Cleaves at the C-terminus of large hydrophobic residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). This can be particularly useful for cleaving at the labeled residue itself.
-
Asp-N: Cleaves at the N-terminal side of aspartic acid (Asp).[2]
-
Glu-C: Cleaves at the C-terminus of glutamic acid (Glu).
Combining proteases, for instance in a sequential digestion, can overcome the limitations of a single enzyme.[9]
Q6: How can I verify that my protein digestion is complete?
Verifying digestion completeness is crucial before proceeding to LC-MS analysis.
-
SDS-PAGE Analysis: Run a small aliquot of your sample on an SDS-PAGE gel. The disappearance of the protein band at its original molecular weight and the appearance of a smear at lower molecular weights indicates successful digestion.
-
Mass Spectrometry Data Analysis: After LC-MS analysis, check your data for a low number of "missed cleavages." Search software can report the number of peptides that contain internal lysine or arginine residues that were not cleaved. A high number of missed cleavages points to an incomplete reaction.
Troubleshooting Guide for Incomplete Digestion
The following table summarizes common issues, their probable causes, and recommended solutions when working with this compound labeled proteins.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Number of Missed Cleavages | 1. Suboptimal enzyme activity (pH, temp).[3][4] 2. Inhibition by 3-iodotyrosine. 3. Insufficient enzyme concentration. | 1. Verify buffer pH is between 7.5-8.5. Ensure incubation is at 37°C. 2. Increase the enzyme:protein ratio (e.g., from 1:50 to 1:20 w/w). 3. Consider a sequential digestion with LysC, followed by trypsin.[6] |
| Low Peptide Yield / Poor Signal | 1. Incomplete protein denaturation. 2. Disulfide bonds not fully reduced/alkylated. 3. Peptide loss during sample cleanup.[10][11] | 1. Use a strong denaturant like 8M Urea. Ensure complete protein solubilization. 2. Ensure sufficient concentrations of reducing (DTT, TCEP) and alkylating (IAA) agents. 3. Acidify samples with formic or trifluoroacetic acid (TFA) to pH <3 before C18 desalting to improve binding.[10] |
| Poor Reproducibility | 1. Inconsistent digestion time or temperature. 2. Variability in reagent preparation (e.g., old reagents). 3. Protein digestion is a major source of variability. | 1. Use a calibrated incubator/heat block. Standardize digestion time precisely. 2. Prepare fresh reduction and alkylation solutions for each experiment.[8] 3. Carefully optimize and standardize the entire workflow. |
| No Protein Identification | 1. Complete failure of digestion. 2. Incorrect search parameters in MS software. 3. Instrument requires calibration.[10] | 1. Check digestion on an SDS-PAGE gel. Re-optimize the entire protocol. 2. Ensure the variable modification for 3-iodotyrosine (+152.9 Da) and 13C6 (+6.02 Da) are included in the search parameters. 3. Calibrate the mass spectrometer and check system performance with a standard digest (e.g., HeLa digest).[10] |
Visualized Workflows and Logic
Standard In-Solution Digestion Workflow
Caption: Standard workflow for in-solution protein digestion for mass spectrometry.
Troubleshooting Logic for Incomplete Digestion
Caption: A logical flowchart for troubleshooting incomplete protein digestion.
Detailed Experimental Protocol
Optimized In-Solution Digestion Protocol for this compound Labeled Proteins
This protocol is designed to maximize the denaturation and digestion efficiency for challenging labeled proteins.
1. Reagents and Buffers
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5. Prepare fresh.
-
Reduction Reagent: 200 mM Dithiothreitol (DTT) in water. Prepare fresh.
-
Alkylation Reagent: 400 mM Iodoacetamide (IAA) in water. Prepare fresh and protect from light.
-
Digestion Buffer: 100 mM Tris-HCl, pH 8.5.
-
Proteases:
-
Mass Spectrometry Grade Lysyl Endopeptidase (Lys-C).
-
Mass Spectrometry Grade Trypsin (e.g., TPCK-treated).
-
-
Quenching Solution: 10% Formic Acid (FA) in water.
2. Procedure
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet containing 10-50 µg of your labeled protein in 40 µL of Denaturation Buffer (8 M Urea, 100 mM Tris-HCl, pH 8.5).[8]
-
Vortex thoroughly and incubate at room temperature for 20 minutes to ensure complete denaturation.
-
-
Reduction:
-
Add 2 µL of 200 mM DTT to the sample for a final concentration of 10 mM.
-
Incubate at 37°C for 45 minutes to reduce all disulfide bonds.[12]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 2.5 µL of 400 mM IAA for a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.[8]
-
-
First Digestion (Lys-C):
-
Add Lys-C to the protein mixture at a 1:100 (enzyme:protein, w/w) ratio.
-
Incubate at 37°C for 4 hours.[8] Lys-C is active in high urea concentrations.
-
-
Dilution and Second Digestion (Trypsin):
-
Quenching and Sample Cleanup:
-
Stop the digestion by adding 16 µL of 10% Formic Acid to acidify the sample to a pH < 3.
-
Proceed with sample desalting using C18 spin columns or StageTips according to the manufacturer's protocol.
-
Elute, concentrate the peptides using a vacuum concentrator, and resuspend in the appropriate buffer for LC-MS analysis.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. Factors Affecting Enzyme Action [unacademy.com]
- 5. microbenotes.com [microbenotes.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Simple Digestion Protocol for Proteomics Sample Prep [sigmaaldrich.com]
- 8. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Technical Support Center: Sample Preparation for H-Tyr(3-I)-OH-13C6 Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize the degradation of H-Tyr(3-I)-OH-13C6 during sample preparation for bioanalytical applications.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and preparation of samples containing this compound.
Issue 1: Low or no detectable signal of this compound in the final extract.
| Potential Cause | Troubleshooting/Prevention Steps |
| Deiodination | Deiodination, the loss of the iodine atom, is a primary degradation pathway for iodinated tyrosine compounds. This can be chemically or enzymatically mediated. To mitigate this: - pH Control: Maintain a neutral to slightly acidic pH during sample preparation. Extreme pH values can promote deiodination. - Temperature Control: Keep samples on ice or at 4°C throughout the preparation process. Avoid prolonged exposure to room temperature. - Enzyme Inhibition: If working with biological matrices containing deiodinases, consider adding an inhibitor cocktail.[1] |
| Oxidation | The phenolic ring of tyrosine is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions. To prevent oxidation: - Light Protection: Use amber-colored vials and minimize exposure to direct light during all sample handling steps.[2] - Inert Atmosphere: If possible, process samples under an inert atmosphere (e.g., nitrogen or argon). - Antioxidants: Consider adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the sample or extraction solvent. |
| Adsorption to Surfaces | Iodinated compounds can be "sticky" and adsorb to glass or plastic surfaces, leading to apparent loss. - Use of appropriate labware: Polypropylene or silanized glassware is often recommended to reduce non-specific binding. - Solvent Choice: Ensure the analyte is fully solubilized in all solvents used during extraction and reconstitution. |
Issue 2: High variability in this compound concentration between replicate samples.
| Potential Cause | Troubleshooting/Prevention Steps |
| Inconsistent Sample Handling | Minor variations in the duration of exposure to room temperature, light, or different pH conditions between samples can lead to variable degradation. - Standardize Workflow: Ensure that all samples are processed in a consistent and timely manner.[3][4] - Batch Processing: Process samples in manageable batches to minimize the time each sample spends outside of a controlled temperature environment. |
| Pre-analytical Variables | Factors related to the initial collection and storage of biological samples can introduce variability.[1][5][6][7][8] - Standardized Collection: Use a consistent protocol for blood draws, tissue collection, etc. - Rapid Processing: Process and freeze samples as quickly as possible after collection.[4] - Avoid Hemolysis: Hemolyzed samples can contain enzymes and other interfering substances that may degrade the analyte.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most significant degradation pathway for this compound is deiodination, which is the cleavage of the carbon-iodine bond.[1] This can be a result of enzymatic activity in biological samples or chemical instability under certain conditions (e.g., high temperature, extreme pH). Oxidation of the tyrosine moiety is also a potential degradation route.
Q2: What are the optimal storage conditions for plasma/serum samples containing this compound?
A2: For long-term stability, it is recommended to store plasma and serum samples at ultra-low temperatures, such as -80°C.[1][6] For short-term storage (i.e., during sample processing), samples should be kept on ice or refrigerated at 4°C.[5][8] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: How does pH affect the stability of this compound?
A3: While specific data for this compound is limited, related iodinated compounds and other biomolecules show pH-dependent stability. Generally, a neutral to slightly acidic pH is recommended to minimize degradation. Highly acidic or alkaline conditions can catalyze both deiodination and other degradation reactions.[9][10][11]
Q4: Should I be concerned about light exposure during my experiments?
A4: Yes, compounds with aromatic rings, like tyrosine, can be susceptible to photodegradation. It is a good laboratory practice to protect samples containing this compound from direct light by using amber vials and minimizing exposure to ambient light.[2]
Q5: Can the choice of anticoagulant for blood collection affect the stability of this compound?
Quantitative Data Summary
The following table provides illustrative stability data for a hypothetical small molecule analyte similar to this compound in human plasma, as determined by a validated LC-MS/MS method. This data is for exemplary purposes to guide stability testing, as specific quantitative data for this compound was not found in the literature.
| Stability Condition | Duration | Temperature | Analyte Recovery (% of Initial) |
| Short-Term (Bench-Top) | 4 hours | Room Temperature (~22°C) | 95.2% |
| 8 hours | 4°C | 98.5% | |
| Freeze-Thaw | 3 cycles | -80°C to Room Temp. | 96.8% |
| 5 cycles | -80°C to Room Temp. | 92.1% | |
| Long-Term Storage | 30 days | -20°C | 88.4% |
| 90 days | -80°C | 97.9% | |
| Post-Preparative (Autosampler) | 24 hours | 10°C | 99.1% |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of this compound from plasma samples, designed to minimize degradation.
-
Thawing: Thaw frozen plasma samples on ice until just completely thawed.
-
Aliquoting: In a polypropylene microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (in 50:50 methanol:water).
-
Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1 minute at high speed.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the analysis of this compound from plasma.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pre-analytical factors and measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicinearticle.com [medicinearticle.com]
- 8. myadlm.org [myadlm.org]
- 9. Effects of storage times and temperatures on T3, T4, LH, prolactin, insulin, cortisol and progesterone concentrations in blood samples from cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
Technical Support Center: SILAC Experiments Using Iodinated Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges that may be encountered when designing and performing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments with non-standard, iodinated amino acids like mono-iodo-tyrosine (MIT) or di-iodo-tyrosine (DIT).
Section 1: Feasibility and Special Considerations
The use of iodinated amino acids for metabolic labeling in SILAC is a novel and largely unpublished approach. Standard SILAC protocols rely on amino acids labeled with stable isotopes (e.g., ¹³C, ¹⁵N), which are chemically identical to their "light" counterparts and generally do not affect cell viability or protein function.[1][2] Introducing an iodinated amino acid presents a unique set of challenges that must be carefully considered.
Q1: Are there established protocols for using iodinated amino acids in SILAC?
A: Currently, there are no widely established or published protocols for the metabolic incorporation of iodinated amino acids for quantitative proteomics via SILAC. Existing literature describes the use of stable isotope-labeled tyrosine (e.g., ¹³C₉, ¹⁵N₁-Tyrosine) for studying tyrosine phosphorylation or the use of iodine-containing chemical tags (e.g., iodoTMT) to label specific residues like cysteine after cell lysis.[3][4] Therefore, any attempt to use iodinated amino acids for metabolic labeling should be considered an exploratory experiment requiring extensive validation.
Q2: What are the primary challenges of using iodinated amino acids for metabolic labeling?
A: The primary challenges are:
-
Cellular Uptake and Incorporation: It is uncertain if and how efficiently cells will transport iodinated amino acids and if the translational machinery (aminoacyl-tRNA synthetases) will charge tRNAs with them for protein synthesis.
-
Toxicity and Perturbation: Iodinated compounds can be toxic to cells.[5] Their presence could alter normal cellular processes, including signaling pathways, protein folding, and degradation, thereby perturbing the system being studied.
-
Lack of a "Heavy/Light" Pair: Iodine has only one stable isotope (¹²⁷I). This means you cannot create a "heavy" and "light" pair based on the iodine atom itself. Quantitative comparison would require labeling with an iodinated amino acid in one cell population and the corresponding non-iodinated, stable-isotope-labeled amino acid (e.g., ¹³C-Tyrosine) in the other, which introduces more variables than a standard SILAC experiment.
-
Impact on Peptide Chemistry: The bulky, electronegative iodine atom can alter peptide ionization efficiency and chromatographic retention time, complicating data analysis.[6]
Section 2: Troubleshooting Guide
This guide is structured as a series of questions and answers addressing potential issues.
Cell Culture and Labeling
Q3: My cells are growing poorly or dying after introducing the iodinated amino acid. What should I do?
A: This is a strong indication of cellular toxicity.
-
Perform a Dose-Response Curve: Test a wide range of iodinated amino acid concentrations, starting from very low (µM range) to the standard concentration used for tyrosine in SILAC media (approx. 0.46 mM).[3] Identify the maximum concentration that does not impair cell viability or proliferation.
-
Gradual Adaptation: Gradually adapt the cells to the new medium by mixing increasing ratios of the experimental medium with their regular medium over several passages.
-
Check for Contaminants: Ensure the iodinated amino acid preparation is pure and free from contaminants that could be causing the toxicity.
Q4: How can I check if the iodinated amino acid is being incorporated into proteins?
A: Verifying incorporation is a critical first step.
-
Initial Check with Western Blot: Run a Western blot for a highly abundant protein. A successful incorporation of a heavy amino acid will result in a noticeable mass shift of the protein band.
-
Preliminary Mass Spectrometry: Before a full-scale experiment, perform a small-scale labeling test. Lyse the cells, run a short SDS-PAGE gel, excise a major band (e.g., actin or tubulin), and submit it for LC-MS/MS analysis.[7] Search the data specifically for peptides containing the expected mass modification.
-
Labeling Efficiency Calculation: Aim for >95% incorporation after at least 5-6 cell doublings.[8][9] Incomplete labeling will severely compromise quantification.[10]
Mass Spectrometry and Data Analysis
Q5: I am having trouble identifying peptides containing the iodinated amino acid. What could be the issue?
A: Several factors can hinder identification:
-
Incorrect Mass Shift in Search Parameters: You must define the precise mass shift as a variable modification in your database search software (e.g., MaxQuant, Proteome Discoverer).[11] Failure to do so will result in the search engine being unable to match the spectra.
-
Altered Fragmentation: The iodine atom might alter peptide fragmentation patterns (e.g., through neutral loss of iodine), making it difficult for search algorithms to make a positive identification. Consider using different fragmentation methods (CID, HCD, ETD) if available.
-
Low Incorporation: If incorporation is low, the signal from iodinated peptides may be below the limit of detection.
Q6: My quantitative data is inconsistent, and I see a high degree of variance.
A: High variance in SILAC experiments can stem from several sources.
-
Incomplete Labeling: As mentioned, this is a major source of error.[10] If a "heavy" labeled peptide is not fully labeled, its signal will be split, leading to an underestimation of its true abundance.
-
Sample Mixing Errors: Ensure that cell populations are mixed at an exact 1:1 ratio based on cell count or total protein amount. Any deviation will skew all protein ratios.
-
Chromatographic Shifts: Deuterated compounds are known to elute slightly earlier in reverse-phase chromatography.[6] While not using deuterium, the bulky iodine atom could have a similar effect. Adjust your data analysis software's retention time alignment windows to account for this.
Section 3: Quantitative Data Summary
The following table summarizes the theoretical monoisotopic mass shifts for tyrosine and potential iodinated tyrosine derivatives. This is crucial for setting up the correct parameters in your mass spectrometry data analysis software.
| Amino Acid / Modification | Base Amino Acid | Isotopic Label | Monoisotopic Mass (Da) | Mass Shift from Light Tyr (Da) |
| Light Tyrosine | Tyrosine | ¹²C₉¹⁴N₁ | 181.0739 | 0.0000 |
| Heavy Tyrosine (SILAC) | Tyrosine | ¹³C₉¹⁵N₁ | 191.0976 | +10.0237 |
| Mono-iodo-tyrosine (MIT) | Tyrosine | ¹²C₉¹⁴N₁ + I | 306.9701 | +125.8962 |
| Di-iodo-tyrosine (DIT) | Tyrosine | ¹²C₉¹⁴N₁ + I₂ | 432.8663 | +251.7924 |
Section 4: Experimental Protocols
Protocol 1: Pilot Experiment to Test Feasibility of Iodinated Tyrosine Labeling
This protocol outlines a small-scale experiment to determine if mono-iodo-tyrosine (MIT) can be incorporated into cellular proteins without excessive toxicity.
-
Media Preparation:
-
Prepare SILAC DMEM deficient in Tyrosine, Lysine, and Arginine.
-
Supplement with standard "light" L-Lysine and L-Arginine.
-
Create a range of media with varying concentrations of L-Mono-iodo-tyrosine (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 460 µM).
-
Add 10% dialyzed fetal bovine serum to all media to minimize contamination from unlabeled amino acids.[1][2]
-
-
Cell Culture and Viability Assay:
-
Plate cells (e.g., HeLa or HEK293) in a 24-well plate.
-
Culture one set of wells in standard SILAC medium (with light L-Tyrosine) as a control.
-
Culture the other sets in the media containing different MIT concentrations.
-
Monitor cell morphology daily. After 72 hours, perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the IC₅₀.
-
-
Testing for Incorporation:
-
Choose the highest MIT concentration that showed minimal toxicity.
-
Culture cells in this medium for at least five doublings.
-
Harvest the cells, lyse them, and quantify the total protein.
-
Run 30 µg of protein on a 1D SDS-PAGE gel.
-
Excise a prominent band (e.g., from the 50 kDa region), perform an in-gel tryptic digest, and analyze by LC-MS/MS.[12]
-
-
Data Analysis:
-
Search the MS/MS data against the appropriate protein database.
-
Crucially, set a variable modification on tyrosine corresponding to the mass of iodine minus hydrogen (+125.8962 Da).
-
Manually inspect spectra of identified iodinated peptides to confirm the quality of the fragmentation data.
-
Protocol 2: Standard SILAC for Phosphotyrosine Analysis
This is a proven alternative for studying tyrosine-centric signaling events.
-
SILAC Medium Preparation:
-
Prepare two batches of DMEM deficient in Lysine and Arginine.[2]
-
"Light" Medium: Supplement with normal L-Lysine (Lys0) and L-Arginine (Arg0).
-
"Heavy" Medium: Supplement with ¹³C₆-L-Lysine (Lys6) and ¹³C₆,¹⁵N₄-L-Arginine (Arg10).
-
Add 10% dialyzed fetal bovine serum and antibiotics to both.
-
-
Cell Labeling and Treatment:
-
Culture two separate populations of your cells in the "light" and "heavy" media for at least 6 doublings to ensure >97% label incorporation.[8]
-
Once fully labeled, serum-starve both populations for 12-24 hours.[2]
-
Treat one population (e.g., the "heavy" one) with your stimulus of interest. Add vehicle control to the "light" population.
-
-
Sample Preparation and Mixing:
-
Lyse both cell populations in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Quantify protein concentration in both lysates.
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).[13]
-
-
Phosphopeptide Enrichment and Analysis:
-
Perform a tryptic digest on the combined protein mixture.
-
Enrich for phosphotyrosine-containing peptides using an anti-phosphotyrosine antibody (e.g., pY-100).[3]
-
Analyze the enriched peptides by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Use software like MaxQuant to identify peptides and quantify the heavy/light ratios.
-
Ratios significantly deviating from 1:1 indicate changes in tyrosine phosphorylation in response to the stimulus.
-
Section 5: Visualizations
Caption: Troubleshooting workflow for initial feasibility testing.
Caption: Proposed experimental workflow for a SILAC experiment.
Caption: Simplified EGFR signaling pathway, a target for pTyr studies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of cellular protein and redox imbalance using SILAC-iodoTMT methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 3-nitro-l-tyrosine on thyroid function in the rat: an experimental model for the dehalogenase defect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-based Quantitative Proteomics Study of a Thyroid Hormone-regulated Secretome in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
- 13. Evaluation of the variation in sample preparation for comparative proteomics using stable isotope labeling by amino acids in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to H-Tyr(3-I)-OH-¹³C₆ as a Quantitative Proteomics Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of H-Tyr(3-I)-OH-¹³C₆, a specialized stable isotope-labeled amino acid, and its application as a quantitative standard in mass spectrometry-based proteomics. We offer a comparison with alternative standards and detailed experimental protocols to assist researchers in its validation and implementation.
Introduction to Quantitative Proteomics and the Role of Internal Standards
Quantitative mass spectrometry is a cornerstone of modern biological research, enabling the precise measurement of protein abundance in complex samples.[1] However, the analytical process is susceptible to variations in sample preparation, chromatographic separation, and mass spectrometric detection.[1] To ensure accuracy and reproducibility, internal standards are introduced into samples at a known concentration early in the workflow.[1] The ideal internal standard is chemically and physically similar to the analyte of interest, ensuring it experiences the same experimental variations.[1] Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in proteomics as they are chemically identical to their endogenous counterparts, differing only in mass due to the incorporation of heavy isotopes such as ¹³C, ¹⁵N, or ²H.[2][3] This mass difference allows for their distinction and accurate quantification by mass spectrometry.[2]
H-Tyr(3-I)-OH-¹³C₆ is a stable isotope-labeled form of 3-iodotyrosine, containing six ¹³C atoms. Its unique structure, combining isotopic labeling with iodination, makes it a valuable tool for specific applications in quantitative proteomics, particularly for tracing the fate of modified amino acids and proteins.
Comparison of H-Tyr(3-I)-OH-¹³C₆ with Alternative Proteomics Standards
The choice of an internal standard is critical and depends on the specific requirements of the proteomics experiment. Here, we compare H-Tyr(3-I)-OH-¹³C₆ with other commonly used quantitative proteomics standards.
| Standard Type | Description | Advantages | Disadvantages | Best Suited For |
| H-Tyr(3-I)-OH-¹³C₆ | A stable isotope-labeled iodinated amino acid. | High chemical similarity to endogenous iodinated tyrosine, enabling precise quantification of this specific post-translational modification. Useful for targeted studies of thyroid hormone metabolism and oxidative stress. | Limited applicability to the study of iodinated proteins. Not a universal standard for global proteomics. | Targeted quantification of iodinated proteins and peptides. Studies involving thyroid hormone metabolism and signaling.[4] |
| Stable Isotope Labeled (SIL) Peptides | Synthetic peptides with one or more heavy isotope-labeled amino acids. | High specificity for the target protein. Can be designed to match the sequence of a tryptic peptide from the protein of interest.[5] | Can be expensive to synthesize. Digestion efficiency may differ from the full-length protein standard.[5] | Targeted quantification of specific proteins (e.g., biomarker validation).[6] |
| Protein-Specific Absolute Quantification (PSAQ) | Full-length proteins labeled with stable isotopes. | Considered the "gold standard" as it mimics the entire workflow of the endogenous protein, including digestion.[5] | Can be difficult and costly to produce. May not be available for all proteins of interest. | Absolute quantification of specific proteins where high accuracy is paramount.[5] |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic labeling of entire proteomes by growing cells in media containing heavy amino acids.[1] | Provides an in vivo generated internal standard for every protein.[1] Can be mixed with the unlabeled sample at the earliest stage, minimizing experimental variability.[1] | Limited to cell culture experiments.[7] Can be complex to set up and may not be suitable for all cell lines. | Global quantitative proteomics in cell culture models.[7] |
| Isobaric Tags (TMT, iTRAQ) | Chemical labels that are added to peptides in vitro. All tags have the same total mass, but generate different reporter ions upon fragmentation. | Allows for multiplexing of up to 8 (iTRAQ) or more (TMT) samples in a single mass spectrometry run.[2] | Labeling efficiency can vary. Can suffer from ratio compression, underestimating large changes in protein abundance. | Comparative proteomics studies with multiple conditions or time points.[2] |
Experimental Protocols
The validation of any new quantitative standard is crucial for ensuring reliable and reproducible results. Below are detailed protocols for the validation and application of H-Tyr(3-I)-OH-¹³C₆.
Objective: To assess the linearity, accuracy, and precision of H-Tyr(3-I)-OH-¹³C₆ for the quantification of 3-iodotyrosine.
Materials:
-
H-Tyr(3-I)-OH-¹³C₆ standard
-
Unlabeled 3-iodotyrosine standard
-
Biological matrix (e.g., plasma, cell lysate)
-
Mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap)
-
Liquid chromatography system
Procedure:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled 3-iodotyrosine into the biological matrix.
-
Addition of Internal Standard: Add a fixed concentration of H-Tyr(3-I)-OH-¹³C₆ to each calibration standard and quality control (QC) sample.
-
Sample Preparation: Perform protein precipitation and/or solid-phase extraction to remove interferences from the matrix.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.[6] Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.[6]
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the unlabeled standard.[1] Determine the concentration of 3-iodotyrosine in QC samples and assess the accuracy (percent deviation from the nominal value) and precision (coefficient of variation).[5]
Objective: To quantify the level of a specific iodinated protein in a biological sample using H-Tyr(3-I)-OH-¹³C₆ as a spike-in standard.
Procedure:
-
Sample Collection and Lysis: Collect biological samples (e.g., tissue, cells) and perform lysis to extract proteins.
-
Protein Quantification: Determine the total protein concentration of the lysate.
-
Spiking of Internal Standard: Add a known amount of a protein standard containing H-Tyr(3-I)-OH-¹³C₆ to a known amount of the sample lysate.
-
Proteolytic Digestion: Reduce, alkylate, and digest the protein mixture with trypsin or another suitable protease.[8]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the peptide containing 3-iodotyrosine and its corresponding ¹³C₆-labeled internal standard. The ratio of the peak areas will determine the amount of the iodinated protein in the original sample.
Visualizing Proteomics Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate key workflows in quantitative proteomics.
Caption: A typical workflow for quantitative proteomics using a stable isotope-labeled internal standard.
Caption: Workflow for the analytical validation of a quantitative proteomics standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to H-Tyr(3-I)-OH-¹³C₆ and Other Isotopically Labeled Tyrosine Analogs for Quantitative Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, isotopically labeled amino acids are indispensable tools for achieving accurate and reproducible results. Among these, labeled tyrosine analogs play a crucial role in tracing metabolic pathways, serving as internal standards in mass spectrometry, and enabling detailed structural studies by NMR. This guide provides an objective comparison of H-Tyr(3-I)-OH-¹³C₆ with other common isotopically labeled tyrosine analogs, supported by available experimental data and detailed methodologies.
Introduction to H-Tyr(3-I)-OH-¹³C₆
H-Tyr(3-I)-OH, or 3-iodo-L-tyrosine, is a derivative of the amino acid tyrosine. It is known to be an inhibitor of tyrosine hydroxylase and serves as an intermediate in the production of thyroid hormones.[1] The designation "¹³C₆" indicates that the six carbon atoms of the tyrosine's benzene ring have been replaced with the stable isotope Carbon-13. This specific labeling pattern provides a distinct mass shift, making it a valuable tool for mass spectrometry-based quantification.
Comparison with Other Isotopically Labeled Tyrosine Analogs
The choice of an isotopically labeled tyrosine analog depends on the specific experimental requirements, including the analytical technique employed (mass spectrometry or NMR), the desired mass shift, and the biological system under investigation. This section compares H-Tyr(3-I)-OH-¹³C₆ with other widely used tyrosine analogs.
Table 1: Quantitative Comparison of Common Isotopically Labeled Tyrosine Analogs
| Feature | H-Tyr(3-I)-OH-¹³C₆ | ¹³C₉-¹⁵N-L-Tyrosine | D₇-L-Tyrosine |
| Isotopic Composition | Six ¹³C atoms on the phenyl ring, one Iodine atom at the 3-position. | Nine ¹³C atoms and one ¹⁵N atom. | Seven Deuterium atoms. |
| Mass Shift (vs. Unlabeled) | + 131 Da (approx.) | + 10 Da (approx.) | + 7 Da (approx.) |
| Primary Application | Mass Spectrometry (Internal Standard), Metabolic Tracing | Mass Spectrometry (SILAC), NMR | Mass Spectrometry, Metabolic Tracing |
| Potential Considerations | Potential for altered biological activity due to iodination. | High mass shift can be advantageous for resolving isotopic clusters. | Potential for kinetic isotope effects. Deuterated compounds may have altered chromatographic behavior.[2] |
| Cell Viability | High concentrations of halogenated tyrosines may affect cell viability.[3] | Generally considered non-toxic at typical SILAC concentrations. | Generally considered non-toxic at typical labeling concentrations. |
Performance in Key Applications
Mass Spectrometry
In mass spectrometry-based proteomics, the goal is to accurately quantify peptides and proteins. Isotopically labeled amino acids are incorporated into proteins and serve as internal standards.
H-Tyr(3-I)-OH-¹³C₆: The significant mass shift provided by the combination of ¹³C labeling and iodination can be advantageous in complex samples, moving the labeled peptide signal to a region of the mass spectrum with less interference. However, the presence of iodine can influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS). The carbon-iodine bond can be labile under certain fragmentation conditions, which should be considered when optimizing MS parameters.
¹³C₉-¹⁵N-L-Tyrosine: This analog is a popular choice for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. The uniform labeling of all carbons and the nitrogen atom provides a substantial and predictable mass shift, facilitating straightforward data analysis.
D₇-L-Tyrosine: Deuterium labeling is a cost-effective method for introducing a mass difference. However, deuterium-labeled compounds can exhibit slightly different chromatographic retention times compared to their unlabeled counterparts, which needs to be accounted for in data processing.[2]
NMR Spectroscopy
For NMR studies of protein structure and dynamics, isotopic labeling with ¹³C and ¹⁵N is essential.
H-Tyr(3-I)-OH-¹³C₆: While the ¹³C labeling is beneficial for NMR, the presence of the large iodine atom can introduce significant changes in the local electronic environment, potentially complicating spectral interpretation compared to non-halogenated analogs.
¹³C₉-¹⁵N-L-Tyrosine: This is a standard reagent for NMR studies. The ¹³C and ¹⁵N labels allow for a wide range of multidimensional NMR experiments to determine protein structure and dynamics.
Experimental Protocols
SILAC Protocol for Quantitative Proteomics
This protocol provides a general workflow for using isotopically labeled tyrosine analogs in SILAC experiments.
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" labeled population, use a custom SILAC medium deficient in tyrosine, supplemented with the desired isotopically labeled tyrosine analog (e.g., H-Tyr(3-I)-OH-¹³C₆ or ¹³C₉-¹⁵N-L-Tyrosine).
-
For the "light" control population, use the same medium supplemented with unlabeled L-tyrosine.
-
Culture the cells for a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation of the labeled amino acid.
2. Sample Preparation:
-
Harvest and lyse the "heavy" and "light" cell populations separately.
-
Quantify the protein concentration in each lysate.
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
3. Protein Digestion and Mass Spectrometry Analysis:
-
Digest the mixed protein sample into peptides using an appropriate protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
4. Data Analysis:
-
Identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs using specialized software. The ratio of the intensities of the isotopic peaks corresponds to the relative abundance of the protein in the two samples.
Experimental Workflow for SILAC
References
A Head-to-Head Comparison: H-Tyr(3-I)-OH-¹³C₆ vs. Bromo-Tyrosine-¹³C₆ for Advanced Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the choice of labeling reagent is paramount. This guide provides a comprehensive comparison of two powerful tools for isotopic labeling: 3-Iodo-L-tyrosine-¹³C₆ (H-Tyr(3-I)-OH-¹³C₆) and 3-Bromo-L-tyrosine-¹³C₆. We delve into their performance, applications, and the experimental data underpinning their use in cutting-edge proteomics and drug discovery.
This comparison guide offers an objective look at these two halogenated, stable isotope-labeled tyrosine analogs. Both serve as valuable tracers for incorporation into proteins, enabling precise quantification and structural analysis through mass spectrometry. The choice between an iodo- or bromo- modification can significantly impact experimental outcomes, from labeling efficiency and protein stability to the types of applications for which they are best suited.
At a Glance: Key Performance Characteristics
| Feature | H-Tyr(3-I)-OH-¹³C₆ | Bromo-Tyrosine-¹³C₆ | Key Considerations |
| Primary Application | Quantitative Proteomics (e.g., SILAC), Structural Analysis, Photocrosslinking | Quantitative Proteomics (e.g., SILAC), Photocrosslinking, Biomarker for Oxidative Stress | Both are suitable for introducing a mass shift for quantitative analysis. The choice may depend on the specific mass spectrometer and desired fragmentation pattern. |
| Incorporation Efficiency | High, with established protocols for mammalian cells.[1][2] | Demonstrably incorporated into proteins.[3] | Efficiency can be cell-line and protein-dependent. Optimization of expression systems is often necessary for both. |
| In Vivo Stability | The C-I bond can be subject to in vivo deiodination. | Subject to in vivo de-bromination, potentially being converted to tyrosine.[4] | Stability is a crucial factor for in vivo labeling studies. The rate of dehalogenation can influence experimental results. |
| Toxicity | Data not widely available, but general unnatural amino acid protocols suggest concentration optimization is key. | Halogenated compounds can exhibit cytotoxicity; dose-response studies are recommended.[5] | It is essential to assess the cytotoxic effects of any unnatural amino acid on the specific cell line being used. |
| Mass Spectrometry | Facile identification due to characteristic fragmentation patterns upon photodissociation.[6] | Can be identified by mass shift, though specific fragmentation patterns are less documented in comparison to iodotyrosine.[3] | The larger mass of iodine provides a more significant mass shift, which can be advantageous for resolving isotopic peaks. |
| Photocrosslinking | The C-I bond is generally more readily cleaved by UV light, making it a potentially more efficient photocrosslinker. | Can be used for photocrosslinking, though may require different activation conditions compared to iodotyrosine. | The choice depends on the desired crosslinking efficiency and the specific experimental setup. |
Deep Dive: Experimental Insights
Protein Incorporation and Expression
The successful incorporation of unnatural amino acids is the foundation of any labeling experiment. Both H-Tyr(3-I)-OH-¹³C₆ and Bromo-Tyrosine-¹³C₆ can be incorporated into proteins co-translationally using engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a stop codon (e.g., the amber codon, UAG)[2][3].
One study successfully incorporated 3-iodo-L-tyrosine into proteins in mammalian cells with an occupancy of over 95%[1]. This demonstrates the high efficiency achievable with optimized systems. Similarly, the incorporation of 3-bromo-tyrosine into Green Fluorescent Protein (GFP) has been confirmed via mass spectrometry, indicating its viability as a protein label[3].
A key workflow for incorporating these unnatural amino acids is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Stability and Metabolism
For in vivo studies, the stability of the incorporated label is a critical parameter. Research has shown that free bromotyrosine can be de-brominated in vivo, with a significant portion being converted back to tyrosine and its metabolites[4]. This suggests that proteins labeled with bromotyrosine might also be susceptible to dehalogenation over time, which could impact long-term tracking studies. While specific in vivo stability data for protein-incorporated H-Tyr(3-I)-OH-¹³C₆ is less available, the general understanding is that the carbon-iodine bond is also labile and can be cleaved by cellular processes.
Mass Spectrometry Analysis
The ¹³C₆-labeling on the tyrosine ring of both molecules provides a clear mass shift for quantification in mass spectrometry. The primary distinction arises from the halogen atom. The presence of iodine in H-Tyr(3-I)-OH-¹³C₆ offers a unique advantage in mass spectrometry. The carbon-iodine bond is susceptible to photodissociation, leading to a characteristic neutral loss of iodine. This facile fragmentation can be exploited for confident identification of iodotyrosine-containing peptides[6].
The fragmentation of bromotyrosine-containing peptides is expected to proceed through standard peptide backbone cleavage, with the bromine atom serving as a mass modifier on the tyrosine residue.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Halogenation of tyrosine perturbs large-scale protein self-organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
Enhancing Quantitative Bioanalysis: A Comparative Guide to H-Tyr(3-I)-OH-13C6 as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative bioanalysis is paramount. The choice of an appropriate internal standard is a critical factor that can significantly influence data quality, particularly in complex biological matrices. This guide provides an objective comparison of quantification using a stable isotope-labeled (SIL) internal standard, exemplified by H-Tyr(3-I)-OH-13C6, versus the alternative external standard method.
In liquid chromatography-mass spectrometry (LC-MS) based quantification, SIL internal standards are considered the gold standard.[1] They are invaluable for correcting for variability throughout the entire analytical process, including sample extraction, injection volume, and matrix effects.[2][3] this compound, by incorporating six heavy carbon-13 atoms, is an ideal internal standard for the quantification of 3-iodo-L-tyrosine. Its chemical behavior is nearly identical to its unlabeled counterpart, allowing it to perfectly mimic the analyte during sample preparation and analysis.[2] However, its increased mass allows it to be distinguished by the mass spectrometer, providing a reliable reference for accurate quantification.[2]
Performance Comparison: Stable Isotope-Labeled Internal Standard vs. External Standard
To illustrate the practical benefits of using a ¹³C₆-labeled internal standard, the following table summarizes typical performance data from studies quantifying modified tyrosine species in biological samples. While specific data for H-Tyr(3-I)-OH-¹³C₆ is not publicly available, the performance of analogous ¹³C₆-labeled tyrosine derivatives in LC-MS/MS methods serves as a strong proxy. The comparison highlights the superior performance of the Stable Isotope Dilution (SID) method over External Standard (ES) calibration, which is prone to inaccuracies due to uncorrected matrix effects and sample preparation variability.[1]
| Performance Metric | Stable Isotope Dilution (SID) with ¹³C₆-Labeled Standard (Expected Performance) | External Standard (ES) Calibration | Rationale for Superiority of SID |
| Accuracy (% Recovery) | 95 - 105%[4] | Highly variable, often outside 85-115% | The SIL standard co-elutes and experiences the same matrix effects and extraction losses as the analyte, providing effective correction.[3] |
| Precision (% RSD / CV) | < 10%[4] | Can exceed 15% | The ratio of analyte to internal standard remains constant even with variations in sample volume or MS response, leading to higher precision.[2] |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | Both methods can achieve good linearity, but the accuracy of the quantification across the curve is higher with SID.[5] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range (e.g., 0.096-0.100 ng/mL for similar compounds)[4] | Higher due to greater signal variability and matrix interference at low concentrations. | The SIL standard helps to distinguish the analyte signal from background noise, improving sensitivity. |
| Matrix Effect | Significantly minimized[1] | Prone to ion suppression or enhancement, leading to inaccurate results. | The internal standard effectively normalizes for signal fluctuations caused by the sample matrix.[1] |
Experimental Protocols
The following is a representative protocol for the quantification of a modified tyrosine like 3-iodo-L-tyrosine in a biological matrix (e.g., plasma) using H-Tyr(3-I)-OH-¹³C₆ as an internal standard. This protocol is a composite based on established methods for similar analytes.[1][6]
Materials and Reagents
-
Analyte Standard: H-Tyr(3-I)-OH
-
Internal Standard: H-Tyr(3-I)-OH-¹³C₆
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human Plasma (or other relevant biological matrix)
Sample Preparation
-
Spiking: To 100 µL of the plasma sample, add 10 µL of the H-Tyr(3-I)-OH-¹³C₆ internal standard working solution at a known concentration.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing over time to elute the analyte and internal standard.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both H-Tyr(3-I)-OH and H-Tyr(3-I)-OH-¹³C₆ would need to be optimized.
Data Analysis
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
-
The concentration of the analyte in the unknown samples is then calculated from this calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of improved quantification using a stable isotope-labeled internal standard.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: How stable isotope-labeled standards improve quantification accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity and Isotopic Enrichment of H-Tyr(3-I)-OH-¹³C₆
For researchers in drug development and metabolic studies, the purity and isotopic integrity of labeled compounds are paramount. This guide provides a comprehensive comparison of H-Tyr(3-I)-OH-¹³C₆, a critical tool for inhibiting tyrosine hydroxylase, against relevant alternatives. We present detailed experimental protocols for assessing its quality and visualizations to contextualize its application and analysis.
Performance Comparison: H-Tyr(3-I)-OH-¹³C₆ and Alternatives
The quality of an isotopically labeled compound is determined by its chemical purity and the degree of isotopic enrichment. Below is a comparative summary of H-Tyr(3-I)-OH-¹³C₆ and other commonly used related compounds. Data is compiled from publicly available supplier specifications and certificates of analysis.
| Compound | Type | Chemical Purity | Isotopic Enrichment | Key Impurities |
| H-Tyr(3-I)-OH-¹³C₆ | Labeled Inhibitor | >98% | 99% (¹³C₆) | Unlabeled H-Tyr(3-I)-OH |
| H-Tyr(3-I)-OH | Unlabeled Inhibitor | ~95% | Not Applicable | ~5% L-Tyrosine |
| L-DOPA-¹³C₆ | Labeled Precursor | >98% | 99% (¹³C₆) | Unlabeled L-DOPA |
| L-DOPA | Unlabeled Precursor | >99.9% | Not Applicable | Minimal |
| L-Tyrosine-¹³C₆ | Labeled Precursor | >98% | 99% (¹³C₆) | Unlabeled L-Tyrosine |
Note: Purity and enrichment levels can vary between batches and suppliers. It is crucial to consult the certificate of analysis for the specific lot being used.
Experimental Protocols for Quality Assessment
Accurate determination of chemical purity and isotopic enrichment requires robust analytical methods. Here, we detail standardized protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy tailored for the analysis of H-Tyr(3-I)-OH-¹³C₆.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate H-Tyr(3-I)-OH-¹³C₆ from potential impurities, including its unlabeled counterpart and precursor molecules.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Solvent: 50:50 (v/v) Acetonitrile/Water
Procedure:
-
Sample Preparation: Dissolve a known concentration of H-Tyr(3-I)-OH-¹³C₆ in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas of all observed signals. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
High-resolution mass spectrometry is the gold standard for determining the isotopic enrichment of labeled compounds.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled to an HPLC system.
Procedure:
-
Sample Infusion: Infuse the prepared sample solution directly into the mass spectrometer or perform an LC-MS analysis using the HPLC method described above.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-500
-
Resolution: > 60,000
-
Scan Mode: Full Scan
-
-
Data Analysis:
-
Identify the monoisotopic mass of the unlabeled H-Tyr(3-I)-OH (C₉H₁₀INO₃, expected [M+H]⁺ ≈ 308.97 m/z).
-
Identify the monoisotopic mass of the fully labeled H-Tyr(3-I)-OH-¹³C₆ ([¹³C₆]C₃H₁₀INO₃, expected [M+H]⁺ ≈ 314.99 m/z).
-
Measure the relative intensities of the isotopic peaks corresponding to the unlabeled, partially labeled, and fully labeled species.
-
The isotopic enrichment is calculated as the intensity of the fully labeled peak divided by the sum of intensities of all isotopic variants of the molecule.
-
Structural Confirmation and Isotopic Purity by NMR Spectroscopy
¹³C NMR spectroscopy provides direct evidence of the position and extent of isotopic labeling.
Instrumentation:
-
NMR Spectrometer (≥ 400 MHz) with a ¹³C probe.
Reagents:
-
Deuterated Solvent: Deuterium Oxide (D₂O) or Methanol-d₄.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key parameters:
-
Pulse Program: Standard ¹³C observe with proton decoupling.
-
Relaxation Delay (d1): 5 seconds (to ensure quantitative signal integration).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 scans).
-
-
-
Data Analysis:
-
The presence of strong signals in the aromatic region (typically 110-140 ppm) corresponding to the six carbon atoms of the tyrosine ring confirms the ¹³C₆ labeling.
-
The relative integrals of the signals from the labeled carbons compared to any residual signals at natural abundance can be used to estimate the isotopic enrichment.
-
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the application and analysis of H-Tyr(3-I)-OH-¹³C₆, the following diagrams, generated using Graphviz, illustrate the relevant biological pathway and the analytical workflow.
Caption: Experimental workflow for the comprehensive analysis of H-Tyr(3-I)-OH-¹³C₆.
Caption: Inhibition of the dopamine synthesis pathway by H-Tyr(3-I)-OH.
Comparative Analysis of H-Tyr(3-I)-OH-¹³C₆ and Di-iodo-tyrosine-¹³C₆ in Quantitative Proteomics
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) stands as a powerful and widely adopted technique for the accurate determination of relative protein abundance. The choice of isotopically labeled amino acids is critical to the success of these experiments. This guide provides a detailed comparative analysis of two halogenated, stable isotope-labeled tyrosine analogs: H-Tyr(3-I)-OH-¹³C₆ (mono-iodo-tyrosine-¹³C₆) and di-iodo-tyrosine-¹³C₆. This comparison aims to inform researchers on their respective performance characteristics and provide the necessary experimental framework for their application.
Physicochemical Properties
The addition of one or two iodine atoms to the tyrosine ring, along with the incorporation of ¹³C isotopes, imparts distinct physicochemical properties to these molecules. These differences can influence their behavior in biological systems and during mass spectrometric analysis.
| Property | H-Tyr(3-I)-OH-¹³C₆ | Di-iodo-tyrosine-¹³C₆ |
| Molecular Formula | ¹³C₆C₃H₁₀INO₃ | ¹³C₆C₃H₉I₂NO₃ |
| Monoisotopic Mass (Da) | 313.01 | 438.91 |
| Mass Shift from Light Tyr (Da) | +133.94 | +258.84 |
| Number of Iodine Atoms | 1 | 2 |
| Hydrophobicity | Increased relative to Tyrosine | Significantly increased relative to Tyrosine |
| pKa of Phenolic Hydroxyl | Lowered relative to Tyrosine | Substantially lowered relative to Tyrosine |
Performance in Proteomics: A Comparative Overview
The choice between mono- and di-iodinated tyrosine for SILAC experiments involves a trade-off between various factors, from cellular metabolism to mass spectrometry performance. While direct, side-by-side comparative studies are limited, we can infer performance based on existing data for halogenated amino acids and the principles of proteomics.
| Performance Metric | H-Tyr(3-I)-OH-¹³C₆ | Di-iodo-tyrosine-¹³C₆ | Rationale & Considerations |
| Cellular Incorporation Efficiency | Likely higher | Potentially lower | Cells possess transporters like LAT1 and LAT2 that facilitate the uptake of mono-iodotyrosine.[1] The bulkier nature and higher hydrophobicity of di-iodo-tyrosine might lead to reduced transport efficiency and incorporation fidelity by aminoacyl-tRNA synthetases. |
| Cytotoxicity | Expected to be low at typical SILAC concentrations | Potentially higher than mono-iodo-tyrosine | High concentrations of free iodotyrosines can inhibit iodide transport and may have other physiological effects. The impact at low micromolar concentrations used in SILAC is likely minimal but should be empirically determined for sensitive cell lines. |
| Effect on Protein Digestion | Minimal to moderate | Moderate | The presence of bulky iodine atoms near a tryptic cleavage site (Lysine or Arginine) could sterically hinder trypsin access. Di-iodination may have a more pronounced effect. However, studies with other proteases have shown that iodination can sometimes increase cleavage rates.[2] |
| Mass Spectrometry Identification | Good | Fair to Good | The larger mass shift can be advantageous. However, the presence of two iodine atoms may lead to more complex fragmentation patterns and potential for neutral losses, which could complicate database searching. |
| Mass Spectrometry Quantification | Excellent | Good | The significant mass separation from the 'light' and other labeled peptides minimizes isotopic overlap, which is beneficial for quantification. However, potential signal splitting due to iodine loss in the gas phase could complicate analysis. |
| Stability | Generally stable | Prone to deiodination | Di-iodinated compounds can be more susceptible to in-source decay or collision-induced dissociation, leading to the loss of one or both iodine atoms. This could potentially complicate quantification. |
Note: Some of the performance characteristics are inferred based on the physicochemical properties of the molecules and general knowledge of proteomics principles, in the absence of direct comparative experimental data.
Experimental Protocols
The following is a generalized protocol for a comparative SILAC experiment using H-Tyr(3-I)-OH-¹³C₆ and di-iodo-tyrosine-¹³C₆. This protocol should be optimized for the specific cell line and experimental conditions.
SILAC Media Preparation
-
Prepare SILAC-DMEM deficient in L-tyrosine, L-lysine, and L-arginine.
-
Supplement the medium with 10% dialyzed fetal bovine serum.
-
Create three versions of the complete medium:
-
"Light" Medium: Add standard L-tyrosine, L-lysine, and L-arginine at their normal concentrations.
-
"Medium" Medium: Add H-Tyr(3-I)-OH-¹³C₆, "light" L-lysine, and "light" L-arginine.
-
"Heavy" Medium: Add di-iodo-tyrosine-¹³C₆, "light" L-lysine, and "light" L-arginine. (Note: Alternatively, labeled lysine and arginine can be used for multiplexing as described in some SILAC protocols).[3][4]
-
Cell Culture and Labeling
-
Culture the cells for at least five passages in the respective "Light," "Medium," and "Heavy" SILAC media to ensure complete incorporation of the labeled amino acids.[4]
-
Monitor cell morphology and proliferation rates to assess any potential toxicity of the iodinated tyrosine analogs.
-
Before harvesting, verify the incorporation efficiency by mass spectrometry analysis of a small protein extract.
Protein Extraction, Digestion, and Peptide Cleanup
-
Harvest the cells from each condition and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein from the "Light," "Medium," and "Heavy" lysates.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.
-
Digest the protein mixture with sequencing-grade modified trypsin overnight at 37°C.[5] The enzyme-to-substrate ratio should be optimized (e.g., 1:50).[5]
-
Stop the digestion by acidification (e.g., with formic acid).
-
Clean up the resulting peptide mixture using a C18 solid-phase extraction cartridge.
LC-MS/MS Analysis
-
Analyze the peptide mixture by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Ensure the MS/MS method provides sufficient fragmentation energy to characterize the iodinated peptides.
Data Analysis
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) for protein identification and quantification.
-
Configure the software to include the mass shifts for H-Tyr(3-I)-OH-¹³C₆ and di-iodo-tyrosine-¹³C₆ as variable modifications.
-
Analyze the data to compare protein expression levels between the different experimental conditions.
-
Manually inspect the fragmentation spectra of peptides containing the iodinated tyrosine analogs to understand their fragmentation behavior.
Visualizing the Comparison
Diagrams can help clarify the chemical differences and the experimental workflow.
Caption: Chemical structures of the two labeled amino acids.
Caption: General SILAC experimental workflow.
Caption: Potential differences in mass spectrometry fragmentation.
Conclusion
Both H-Tyr(3-I)-OH-¹³C₆ and di-iodo-tyrosine-¹³C₆ are viable options for extending the capabilities of SILAC-based quantitative proteomics, particularly for studies where standard labeled amino acids may not be suitable.
-
H-Tyr(3-I)-OH-¹³C₆ is likely to be the more straightforward of the two to implement, with potentially better cellular incorporation and less impact on protein digestion and mass spectrometry fragmentation. Its significant mass shift is a clear advantage for quantification.
-
Di-iodo-tyrosine-¹³C₆ offers an even larger mass shift, which could be beneficial in complex spectra. However, researchers should be mindful of its potential for lower incorporation efficiency, greater impact on trypsin digestion, and more complex fragmentation patterns.
Ultimately, the choice between these two reagents will depend on the specific requirements of the experiment, the cell line being used, and the analytical capabilities of the mass spectrometry platform. It is highly recommended to perform pilot experiments to assess the incorporation efficiency, potential toxicity, and fragmentation behavior of both labeled amino acids before embarking on a large-scale proteomics study.
References
- 1. Cellular Uptake of Thyroid Hormones - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 3-Iodo-L-Tyrosine Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of modified amino acids like 3-iodo-L-tyrosine is critical for various applications, from biomarker discovery to pharmacokinetic studies. While the isotopically labeled internal standard H-Tyr(3-I)-OH-13C6 is instrumental in mass spectrometry-based methods, the cross-validation of quantification results with other analytical techniques is essential to ensure accuracy, robustness, and reliability. This guide provides a comparative overview of common analytical methods for the quantification of 3-iodo-L-tyrosine, supported by experimental data to aid in the selection of the most suitable technique for specific research needs.
The primary methods for the quantification of 3-iodo-L-tyrosine and related compounds include High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Quantitative Performance Data
The following table summarizes key performance metrics for different analytical methods used to quantify iodinated tyrosines. This data, gathered from various studies, provides a basis for comparing the capabilities of each technique.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | In the range of ng/mL | As low as pg/mL to fmol |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | Can reach pg/mL levels |
| Linearity Range | Generally spans 2-3 orders of magnitude | Wide dynamic range, often 3-4 orders of magnitude |
| Intra-assay Precision (%CV) | <15% | <10% |
| Inter-assay Precision (%CV) | <15% | <15% |
| Recovery | 84% to 91%[1] | 94.4% to 95.6%[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different platforms. Below are summaries of typical experimental protocols for HPLC-UV and LC-MS/MS analysis of iodinated tyrosines.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely available technique for the quantification of analytes that possess a chromophore, such as 3-iodo-L-tyrosine.
-
Sample Preparation :
-
For biological samples like serum or urine, protein precipitation is a common first step, often using agents like acetonitrile or acetone.[3]
-
Solid-phase extraction (SPE) with C18 cartridges can be employed to remove interfering matrix components and concentrate the analyte.[3] Recoveries for iodotyrosines from serum and urine samples using SPE have been reported to be in the range of 87.1% to 107.6% and 92.1% to 98.7%, respectively.[3]
-
For protein-bound iodotyrosines, enzymatic digestion of the protein is necessary to release the amino acid before analysis.[1]
-
-
Chromatography :
-
A reversed-phase C8 or C18 column is typically used for separation.[1]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile) is commonly employed.[1]
-
The flow rate is generally around 1 mL/min.
-
-
Detection :
-
A photodiode array (PDA) or a variable wavelength UV detector is used to monitor the absorbance at a specific wavelength, typically around 280 nm for iodotyrosines.[1]
-
Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared with standards of known concentrations.[1]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for trace-level quantification in complex biological matrices. The use of an isotopically labeled internal standard like this compound is standard practice in this method.
-
Sample Preparation :
-
Chromatography :
-
Mass Spectrometry :
-
A tandem mass spectrometer with an electrospray ionization (ESI) source is commonly used.[4][5]
-
Detection is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[2]
-
For instance, in the analysis of nitrotyrosine, a structurally related compound, the MRM transition for the analyte was monitored alongside its 13C-labeled internal standard.[2]
-
Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable and reliable results. A typical workflow for cross-validating an HPLC-UV method with a more sensitive LC-MS/MS method is depicted below.
Caption: Workflow for cross-validating HPLC-UV and LC-MS/MS methods.
Signaling Pathway and Logical Relationships
The choice of analytical method is often dictated by the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates the logical relationship between these factors and the selection of an appropriate analytical method.
Caption: Logic diagram for selecting an analytical method.
References
- 1. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of nitrotyrosine and tyrosine by high-performance liquid chromatography with tandem mass spectrometry and immunohistochemical analysis in livers of mice administered acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Evaluating the Metabolic Stability of H-Tyr(3-I)-OH-13C6 in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the metabolic stability of H-Tyr(3-I)-OH-13C6, a carbon-13 labeled and iodinated tyrosine analog, in a cell culture setting. Due to the limited availability of direct comparative studies on this specific molecule, this document outlines a detailed experimental protocol and presents expected metabolic pathways based on existing literature for similar compounds. The guide compares the anticipated metabolic fate of this compound with its non-iodinated counterpart, H-Tyr-OH-13C6, and provides the necessary tools to generate crucial stability data for research and drug development.
Introduction
This compound is a specialized amino acid analog used in various research applications, including as a tracer in metabolic studies. Its stability in a cellular environment is a critical parameter that influences experimental outcomes and data interpretation. The introduction of an iodine atom at the 3-position of the tyrosine ring can significantly alter its metabolic profile compared to endogenous tyrosine. Understanding the rate and pathways of its metabolism is essential for its effective use.
The primary metabolic concerns for iodinated tyrosine analogs are deiodination and modifications to the amino acid backbone.[1][2][3] The enzyme iodotyrosine deiodinase, present in tissues like the thyroid, liver, and kidneys, is responsible for salvaging iodide by removing it from iodinated tyrosine residues.[4] This process can impact the integrity of the labeled molecule and its downstream applications.
This guide proposes a standardized cell culture experiment using hepatocytes, a primary model for in vitro metabolism studies, to quantitatively assess the stability of this compound.[5][6][7][8]
Comparative Metabolic Stability Assessment
To objectively evaluate the metabolic stability of this compound, a head-to-head comparison with a suitable control is necessary. The ideal comparator is its non-iodinated analog, H-Tyr-OH-13C6. This allows for the specific impact of the iodine substitution on metabolic stability to be determined.
Table 1: Predicted Metabolic Stability Parameters of this compound vs. H-Tyr-OH-13C6 in Hepatocytes
| Parameter | This compound (Predicted) | H-Tyr-OH-13C6 (Predicted) | Rationale for Prediction |
| Half-life (t½) | Shorter | Longer | Susceptibility of the C-I bond to enzymatic cleavage by deiodinases will likely lead to faster degradation.[3][4] |
| Intrinsic Clearance (Clint) | Higher | Lower | Increased enzymatic metabolism (deiodination) will result in a higher clearance rate. |
| Primary Metabolites | H-Tyr-OH-13C6, 3-iodo-4-hydroxyphenylacetic acid (IHPA)[1][2] | Standard tyrosine catabolites (e.g., 4-hydroxyphenylpyruvate) | Deiodination will produce the non-iodinated parent compound. Further metabolism can lead to deamination and decarboxylation.[2] |
| Metabolic Enzymes | Iodotyrosine deiodinase,[4] Tyrosine aminotransferase | Tyrosine aminotransferase, p-hydroxyphenylpyruvate dioxygenase | The presence of iodine introduces a specific metabolic pathway not available to the non-iodinated analog. |
Experimental Protocols
A robust and validated experimental protocol is crucial for obtaining reliable metabolic stability data. The following protocol is adapted from established methods for in vitro drug metabolism studies using hepatocytes and LC-MS/MS analysis.[5][6][8][9][10][11]
Objective:
To determine the in vitro half-life and metabolic profile of this compound and H-Tyr-OH-13C6 in a suspension of cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams Medium E)
-
This compound
-
H-Tyr-OH-13C6 (as a comparator)
-
Positive control compound (e.g., a compound with known high clearance)
-
Negative control (heat-inactivated hepatocytes)
-
Acetonitrile with 0.1% formic acid (stopping solution)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to pre-warmed incubation medium.
-
Centrifuge the cell suspension to pellet the hepatocytes, remove the supernatant, and resuspend the cells in fresh incubation medium to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
Assess cell viability using a suitable method (e.g., trypan blue exclusion).
-
-
Incubation:
-
Pre-warm a 96-well plate at 37°C.
-
Add the hepatocyte suspension to the wells.
-
Prepare stock solutions of this compound, H-Tyr-OH-13C6, and the positive control in a suitable solvent (e.g., DMSO).
-
Initiate the metabolic reaction by adding the test compounds to the wells to achieve a final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with continuous shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots from the incubation wells.[6]
-
Immediately terminate the metabolic reaction by adding the collected aliquot to a plate containing a cold stopping solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the appropriate formula that accounts for incubation volume and cell density.[6]
Visualizing the Experimental Workflow and Metabolic Pathways
To clearly illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow
Caption: Workflow for metabolic stability assay in hepatocytes.
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathways for this compound.
Conclusion
The metabolic stability of this compound is a critical factor for its successful application in research. While direct experimental data is not yet widely published, a robust evaluation can be performed using established in vitro models such as human hepatocytes. The primary anticipated metabolic pathway is deiodination, which would convert the molecule to its non-iodinated counterpart. This guide provides the necessary experimental framework and predictive insights to enable researchers to generate reliable stability data. Such data will facilitate the accurate interpretation of studies employing this valuable isotopic tracer and guide the development of future-generation research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolic stability of iodinated obestatin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]
- 5. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking H-Tyr(3-I)-OH-¹³C₆: A Comparative Guide for Advanced SILAC-based Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H-Tyr(3-I)-OH-¹³C₆ with standard Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) amino acids, such as ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine. The objective is to furnish researchers with the necessary data and protocols to make informed decisions when designing quantitative proteomics experiments, particularly those focused on tyrosine phosphorylation and signaling pathways.
Introduction to SILAC and the Role of Labeled Amino Acids
SILAC is a powerful metabolic labeling strategy that enables accurate relative quantification of proteins between different cell populations.[1] The method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured with "light" amino acids containing the natural isotope.[1] When the proteomes are mixed and analyzed by mass spectrometry, the mass difference between the heavy and light peptides allows for their differentiation and relative quantification.[2]
The choice of labeled amino acid is critical for the success of a SILAC experiment. L-Arginine and L-Lysine are the most commonly used because the protease trypsin, widely used in proteomics, cleaves at the C-terminus of these residues, ensuring that most tryptic peptides will contain a label.[3] However, for specific applications, such as the in-depth study of tyrosine kinase signaling, the use of labeled tyrosine offers distinct advantages.[2]
H-Tyr(3-I)-OH-¹³C₆: A Tool for Probing Tyrosine-Specific Events
H-Tyr(3-I)-OH-¹³C₆ is a stable isotope-labeled analog of tyrosine, featuring six Carbon-13 atoms in the aromatic ring and an iodine atom at the 3-position. This specialized amino acid is designed for advanced SILAC experiments aimed at elucidating the dynamics of tyrosine phosphorylation and protein-protein interactions involving tyrosine residues. The iodine atom can serve as a unique mass tag and a potential site for further chemical modifications or interactions.
Performance Benchmark: H-Tyr(3-I)-OH-¹³C₆ vs. Standard SILAC Amino Acids
The following tables summarize key performance indicators for H-Tyr(3-I)-OH-¹³C₆ in comparison to the widely used ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine. The data presented is a synthesis of established SILAC principles and available information on iodinated amino acids. Direct comparative experimental data for H-Tyr(3-I)-OH-¹³C₆ is limited in publicly available literature; therefore, some parameters are inferred based on existing knowledge.
Table 1: Key Performance Metrics of SILAC Amino Acids
| Performance Metric | H-Tyr(3-I)-OH-¹³C₆ | ¹³C₆-L-Arginine | ¹³C₆,¹⁵N₂-L-Lysine |
| Incorporation Efficiency | Expected to be high, but may be slightly lower than Arg/Lys due to potential effects on protein synthesis. | Typically >97% after 5-6 cell doublings.[3] | Typically >97% after 5-6 cell doublings.[3] |
| Effect on Cell Viability | Potential for toxicity at high concentrations; 3-iodotyrosine is a known inhibitor of tyrosine hydroxylase.[4][5] | Generally considered non-toxic at standard SILAC concentrations. | Generally considered non-toxic at standard SILAC concentrations. |
| Metabolic Stability | Potential for in vivo deiodination, which could affect quantification.[6] | Can be converted to proline, which may require the addition of unlabeled proline to the media.[7][8] | Generally metabolically stable. |
| Quantification Accuracy | The unique mass shift from both ¹³C₆ and iodine can provide clear separation in the mass spectrum. However, potential metabolic instability could introduce variability. | High accuracy and reproducibility are well-established.[2] | High accuracy and reproducibility are well-established.[2] |
| Applicability | Ideal for studying tyrosine phosphorylation, receptor tyrosine kinase signaling, and protein-protein interactions involving tyrosine.[9][10] | Broad applicability for general quantitative proteomics. | Broad applicability for general quantitative proteomics. |
Experimental Protocols
General SILAC Workflow
The fundamental steps of a SILAC experiment are applicable regardless of the specific heavy amino acid used. The process involves an adaptation phase for complete labeling followed by the experimental phase.[9]
General SILAC Experimental Workflow.
Detailed Protocol for SILAC using H-Tyr(3-I)-OH-¹³C₆
This protocol is adapted from established SILAC procedures for phosphotyrosine analysis, with specific considerations for the use of H-Tyr(3-I)-OH-¹³C₆.
1. Media Preparation:
-
Prepare SILAC DMEM or RPMI 1640 medium deficient in L-Tyrosine, L-Arginine, and L-Lysine.
-
For the "light" medium, supplement with natural abundance L-Tyrosine, L-Arginine, and L-Lysine at their normal concentrations.
-
For the "heavy" medium, supplement with H-Tyr(3-I)-OH-¹³C₆, natural abundance L-Arginine, and natural abundance L-Lysine. The optimal concentration of H-Tyr(3-I)-OH-¹³C₆ should be empirically determined to ensure high incorporation without inducing cytotoxicity, starting with a concentration similar to that of standard L-Tyrosine.
-
Supplement both media with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.
2. Cell Culture and Labeling:
-
Culture the cells for at least five to six doublings in the respective "light" and "heavy" SILAC media to achieve near-complete incorporation of the labeled amino acid.[2]
-
Monitor cell morphology and proliferation rates to assess any potential toxicity of H-Tyr(3-I)-OH-¹³C₆.
-
Verify the incorporation efficiency by analyzing a small aliquot of protein extract from the "heavy"-labeled cells by mass spectrometry. The goal is to achieve >95% incorporation.
3. Experimental Treatment:
-
Once complete labeling is confirmed, subject the cells to the desired experimental conditions (e.g., drug treatment, growth factor stimulation).
4. Cell Lysis and Protein Quantification:
-
Harvest and lyse the "light" and "heavy" cell populations separately using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease (e.g., trypsin).
6. Phosphopeptide Enrichment (Optional but Recommended for Tyrosine Phosphorylation Studies):
-
For targeted analysis of tyrosine phosphorylation, enrich for phosphotyrosine-containing peptides using an anti-phosphotyrosine antibody (pY-IP) or titanium dioxide (TiO₂) chromatography.[9]
7. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the presence of H-Tyr(3-I)-OH-¹³C₆ in the heavy peptides.
8. Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant) to identify and quantify the SILAC peptide pairs.
-
The ratio of the intensities of the heavy and light peptides provides the relative abundance of the corresponding protein or phosphorylation site between the two experimental conditions.
Signaling Pathway Visualization
The study of tyrosine kinase signaling is a primary application for H-Tyr(3-I)-OH-¹³C₆. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that can be investigated using this SILAC approach.
Generic Receptor Tyrosine Kinase Signaling Pathway.
Logical Relationships in Data Interpretation
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of H-Tyr(3-I)-OH-13C6: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of H-Tyr(3-I)-OH-13C6, a stable isotope-labeled version of 3-iodo-L-tyrosine. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Chemical and Physical Properties
| Property | Value |
| Synonyms | (S)-2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid |
| Molecular Formula | C₉H₁₀INO₃ |
| Molecular Weight | 307.1 g/mol [1] |
| Appearance | Off-white powder/solid[2] |
| Melting Point | 196 - 198 °C[2] |
| Solubility | Insoluble in DMSO.[3] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed and refrigerated.[2] |
Disposal Procedures
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[4] Adherence to all federal, state, and local environmental regulations is mandatory.[5]
Key Disposal Steps:
-
Consult a Professional: It is highly recommended to contact a licensed professional waste disposal service to handle the material.[4]
-
Original Container: Whenever possible, keep the chemical in its original container. Do not mix it with other waste materials.
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and any relevant hazard information.
-
Contaminated Materials: Any personal protective equipment (PPE), such as gloves and lab coats, as well as lab supplies (e.g., weigh paper, containers) that have come into contact with the compound should be treated as hazardous waste and disposed of accordingly.
-
Method of Disposal: A suggested method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed and qualified service.
Spill and Waste Containment
In the event of a spill, proper containment and cleanup are crucial to prevent environmental contamination and ensure a safe workplace.
Spill Response Protocol:
-
Ensure adequate ventilation. [5]
-
Wear appropriate personal protective equipment (PPE) , including safety goggles, gloves, and a lab coat.[5]
-
Contain the spill: Prevent further leakage or spillage if it is safe to do so.[5]
-
Clean-up: For a solid, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[5] Avoid generating dust.[4]
-
Decontaminate the area: Thoroughly clean the affected area.
-
Do not allow the substance to enter drains, sewers, or waterways. [5]
Experimental Workflow for Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling H-Tyr(3-I)-OH-13C6
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of H-Tyr(3-I)-OH-13C6. While this compound is a stable isotope-labeled version and not radioactive, the inherent chemical properties necessitate strict adherence to safety measures to ensure the well-being of laboratory personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
Although specific hazard data for this compound is limited, the unlabeled parent compound and its analogs are known irritants to the skin, eyes, and respiratory system.[1] A cautious approach is therefore mandatory. The required personal protective equipment is outlined below to minimize potential exposure.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental splash protection.[1] Gloves must be changed immediately upon any contact with the substance. For prolonged or immersive contact, consider heavier-duty gloves. |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned laboratory coat is required to protect the skin from accidental contact.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[1] If a fume hood is not available, a NIOSH-approved respirator for dusts should be used. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Step 1: Receiving and Storage
-
Verification : Upon receipt, confirm that the container is sealed and undamaged.[1]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1][2] The recommended storage temperature is -20°C.[1]
Step 2: Handling and Preparation of Solutions
-
Work Area Preparation : Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation risk and contain potential spills.[1]
-
Donning PPE : Before handling, put on all required PPE as outlined in the table above.
-
Weighing : To avoid generating dust, handle the solid powder carefully.[1] Use a dedicated spatula and weigh the desired amount in a tared, sealable container within the fume hood.
Step 3: First Aid and Spill Response
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1][3]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill : For small spills, absorb with an inert material, sweep up, and place into a suitable, closed container for disposal.[1] Avoid generating dust. For large spills, evacuate the area and follow emergency procedures.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : All solid this compound waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), must be collected in a designated, clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Sharps : Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
Disposal Procedures
-
Labeling : All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Regulatory Compliance : Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Do not mix halogenated waste with non-halogenated waste streams.[4]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
